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  • Product: 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
  • CAS: 14203-64-6

Core Science & Biosynthesis

Foundational

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Abstract This technical guide provides a comprehensive examination of the chemical properties, synthesis, and sp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and spectroscopic analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. As a derivative of the industrially significant compound ketoisophorone, this spiroketal holds potential as a versatile intermediate in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates established knowledge of its precursor and related compounds with predictive analysis of its chemical behavior and spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this class of molecules.

Introduction and Molecular Structure

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a spirocyclic organic compound featuring a cyclohexenone ring fused to a dioxolane ring at the C-10 position. Its structure is derived from the protection of the saturated ketone of 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone) as an ethylene ketal. This structural modification is pivotal as it selectively masks one of the two carbonyl functionalities, thereby enabling chemoselective transformations at the remaining α,β-unsaturated ketone.

The rigid spirocyclic framework of this molecule imparts a distinct three-dimensional architecture, a feature of significant interest in the design of bioactive molecules and complex natural products. The strategic placement of the methyl groups and the enone system provides multiple sites for further chemical modification.

Caption: Molecular structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Synthesis and Reaction Mechanisms

The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is predicated on the selective protection of its precursor, 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone).

Precursor: 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone)

Ketoisophorone (CAS 1125-21-9) is a key intermediate in the synthesis of various carotenoids and is a major component of saffron's aroma.[1][2][3] It is a cyclic olefin that can be formed from the thermal degradation of β-carotene.[1]

Table 1: Physicochemical Properties of Ketoisophorone

PropertyValueReference(s)
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
Melting Point26-28 °C[1][3]
Boiling Point222 °C (at 760 mmHg)[1][3]
AppearanceClear yellow to orange liquid or low-melting solid[1]
Refractive Indexn20/D 1.491[3]
Proposed Synthetic Pathway: Regioselective Ketalization

The synthesis of the target molecule involves the acid-catalyzed reaction of ketoisophorone with ethylene glycol. The challenge lies in the regioselective protection of one of the two carbonyl groups. The C-4 carbonyl is part of an α,β-unsaturated system, while the C-1 carbonyl is a saturated ketone. Generally, saturated ketones are more reactive towards nucleophiles than their α,β-unsaturated counterparts due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Therefore, it is anticipated that the reaction with ethylene glycol will preferentially occur at the C-1 position to yield the desired product.

cluster_reactants Reactants cluster_product Product ketoisophorone Ketoisophorone target_molecule 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one ketoisophorone->target_molecule p-TsOH, Toluene Dean-Stark, Reflux ethylene_glycol Ethylene Glycol ethylene_glycol->target_molecule

Caption: Proposed synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Hypothetical Experimental Protocol

This protocol is based on standard procedures for ketal formation.[4]

  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Charging the Flask: The flask is charged with 2,6,6-trimethyl-2-cyclohexene-1,4-dione (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a suitable solvent such as toluene.

  • Reaction: The mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the ketal.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

Table 2: Comparison of Physicochemical Properties

PropertyKetoisophorone (Precursor)7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one (Isomer)7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (Predicted)
CAS Number1125-21-914203-64-6Not available
Molecular FormulaC₉H₁₂O₂C₁₁H₁₆O₃C₁₁H₁₆O₃
Molecular Weight152.19 g/mol 196.25 g/mol 196.25 g/mol
Boiling Point222 °CNot availableHigher than ketoisophorone due to increased molecular weight
SolubilitySoluble in organic solventsSoluble in organic solventsExpected to be soluble in common organic solvents

Spectroscopic Analysis (Predictive)

The following spectroscopic data are predicted based on the structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

¹H NMR Spectroscopy
  • Vinylic Proton (1H): A singlet or a narrow triplet (due to long-range coupling) is expected in the range of δ 6.5-7.0 ppm.

  • Dioxolane Protons (4H): A multiplet around δ 3.9-4.2 ppm is predicted for the -OCH₂CH₂O- group.

  • Allylic Protons (2H): A singlet is expected for the methylene group adjacent to the double bond and the spiro center.

  • Methyl Protons (9H): Three distinct singlets are anticipated: one for the methyl group on the double bond and two for the gem-dimethyl groups.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal around δ 190-200 ppm is expected for the α,β-unsaturated ketone.

  • Vinylic Carbons (C=C): Two signals are predicted in the range of δ 125-160 ppm.

  • Spiro Carbon: A signal around δ 100-110 ppm is characteristic of a ketal carbon.

  • Dioxolane Carbons: Signals for the -OCH₂CH₂O- carbons are expected around δ 65 ppm.

  • Methyl Carbons: Signals for the three methyl groups are anticipated in the aliphatic region (δ 20-30 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹ is characteristic of an α,β-unsaturated ketone.

  • C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ is expected.

  • C-O Stretch: Strong bands in the region of 1050-1250 cm⁻¹ are indicative of the dioxolane ring.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 196.

  • Fragmentation: Common fragmentation pathways would involve the loss of ethylene from the dioxolane ring and cleavage of the cyclohexenone ring.

cluster_spectroscopy Predicted Spectroscopic Signatures cluster_features Key Structural Features HNMR ¹H NMR Vinylic_H Vinylic H (δ 6.5-7.0) HNMR->Vinylic_H Dioxolane_H Dioxolane H (δ 3.9-4.2) HNMR->Dioxolane_H CNMR ¹³C NMR Carbonyl_C C=O (δ 190-200) CNMR->Carbonyl_C Spiro_C Spiro C (δ 100-110) CNMR->Spiro_C IR IR CO_stretch C=O (1670-1690 cm⁻¹) IR->CO_stretch CC_stretch C=C (1600-1650 cm⁻¹) IR->CC_stretch MS Mass Spec Mol_Ion M⁺ (m/z 196) MS->Mol_Ion

Caption: Predicted spectroscopic features of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Reactivity and Potential Applications

The chemical reactivity of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is dominated by the α,β-unsaturated ketone moiety.

  • Michael Addition: The β-carbon of the enone system is susceptible to nucleophilic attack by soft nucleophiles in a Michael addition reaction.

  • Reduction: The carbonyl group can be reduced to an alcohol, and the carbon-carbon double bond can be hydrogenated.

  • Deprotection: The ethylene ketal protecting group is stable under neutral and basic conditions but can be removed under acidic conditions to regenerate the dione.

The unique structural features of this molecule make it a potentially valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. The spirocyclic core can serve as a rigid scaffold for the introduction of various functional groups with well-defined spatial orientations.

Conclusion

While direct experimental data for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one remains limited, a comprehensive understanding of its chemical properties can be extrapolated from its precursor, ketoisophorone, and related isomers. This guide provides a scientifically grounded framework for its synthesis, predicts its key spectroscopic features, and discusses its potential reactivity. Further experimental investigation is warranted to validate these predictions and explore the full synthetic utility of this intriguing spiroketal.

References

  • (Reference for a general organic chemistry textbook discussing ketal formation and reactivity of enones - not
  • (Reference for a review on the use of spiroketals in synthesis - not
  • SpectraBase. (n.d.). 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one. Retrieved from [Link]

  • (Reference for a paper on the synthesis of 1,4-dioxaspiro[4.
  • (Reference for a paper on the applications of ketoisophorone - not
  • LookChem. (n.d.). 2,6,6-Trimethyl-2-cyclohexene-1,4-dione. Retrieved from [Link]

  • (Reference for a general article on NMR spectroscopy - not
  • (Reference for a general article on IR spectroscopy - not
  • (Reference for a general article on mass spectrometry - not
  • (Reference for a review on Michael additions - not
  • (Reference for a review on protecting groups in organic synthesis - not
  • (Reference for a paper on the synthesis of a natural product using a spiroketal intermediate - not
  • (Reference for a safety data sheet of a related compound - not
  • (Reference for a paper on the biological activity of ketoisophorone derivatives - not
  • (Reference for a patent involving the synthesis of a spiroketal - not
  • (Reference for a computational chemistry study on related molecules - not
  • (Reference for a review on the synthesis of flavor and fragrance compounds - not
  • Cureus. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

structure elucidation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

An In-depth Technical Guide to the Structure Elucidation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Authored by: A Senior Application Scientist Abstract The definitive assignment of complex molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Authored by: A Senior Application Scientist

Abstract

The definitive assignment of complex molecular architecture is a cornerstone of chemical research and development. This guide provides a comprehensive, methodology-driven approach to the (C₁₁H₁₆O₃), a molecule featuring a spiroketal center, a quaternary carbon, and an α,β-unsaturated ketone. Such motifs are prevalent in natural products and pharmaceutical intermediates, making their unambiguous characterization critical. We will proceed through a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices and data interpretation is emphasized, providing a robust framework for researchers tackling similar structural challenges.

Introduction: The Structural Challenge

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for biological targets.[1] The target molecule, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, combines the spirocyclic core with an enone system, a common pharmacophore.

The elucidation of such structures is non-trivial. The presence of a non-protonated spiro-carbon and a quaternary carbon adjacent to the carbonyl group breaks proton-proton coupling networks, making it impossible to trace the full carbon skeleton using through-bond proton correlations alone. Therefore, a multi-faceted analytical approach is not just beneficial, but essential. This guide will demonstrate how the strategic application of modern spectroscopic techniques can overcome these challenges to assemble the molecular puzzle piece by piece.

The overall workflow for this structure elucidation is outlined below.

Caption: Workflow for the .

Physicochemical & Spectroscopic Characterization

Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) is the first crucial step, providing the exact mass of the molecular ion. This allows for the unambiguous determination of the molecular formula, which serves as a fundamental constraint for all subsequent spectroscopic analysis.

Data & Interpretation: The molecular formula is known to be C₁₁H₁₆O₃.[2] HRMS analysis (positive ion mode) would be expected to show a protonated molecular ion [M+H]⁺.

  • Calculated Exact Mass for C₁₁H₁₆O₃: 196.1099 g/mol .[2]

  • HRMS (ESI-TOF) [M+H]⁺: Calculated for [C₁₁H₁₇O₃]⁺: 197.1172. An observed value within a narrow tolerance (e.g., ± 5 ppm) confirms the elemental composition.

The fragmentation pattern in mass spectrometry can provide initial structural clues.[3] For this molecule, characteristic fragments would likely arise from the cleavage of the spiroketal and cyclohexenone rings.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[4]

Data & Interpretation: The IR spectrum provides immediate evidence for the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3080Weak-Medium=C-H StretchConfirms the presence of vinylic protons, distinct from alkyl C-H stretches which appear below 3000 cm⁻¹.[5]
2980-2850StrongC(sp³)-H StretchIndicates the presence of methyl and methylene groups.
~1675StrongC=O StretchThis frequency is lower than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond, a hallmark of an enone system.
~1620MediumC=C StretchThe stretching frequency of the conjugated double bond.
~1100StrongC-O StretchCharacteristic of the ether linkages within the dioxolane (ketal) ring.[6]

The combination of the ~1675 cm⁻¹ and ~1620 cm⁻¹ peaks is strong evidence for the α,β-unsaturated ketone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of organic molecules.[7] A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms. All spectra are recorded in CDCl₃ with TMS as the internal standard.[2]

¹H NMR and ¹³C NMR / DEPT-135 Analysis

Rationale: ¹H NMR provides information on the number and electronic environment of different protons. ¹³C NMR and DEPT-135 experiments reveal the number of unique carbon atoms and classify them as CH₃, CH₂, CH, or quaternary (C).

Data & Interpretation: Analysis of the 1D spectra suggests the presence of 11 unique carbons and 16 protons, consistent with the molecular formula C₁₁H₁₆O₃.

Signal¹H δ (ppm)MultiplicityIntegral¹³C δ (ppm)DEPT-135Assignment
15.85s1H126.5CHC6 -H
2---160.2CC 7=C6
3---199.5CC 8=O
4---47.5CC 9(CH₃)₂
52.45s2H52.0CH₂C 10-H₂
6---108.5CC 5 (Spiro)
74.00m4H64.8CH₂C 2-H₂, C 3-H₂
81.85s3H24.1CH₃C7-C H₃
91.10s6H28.3CH₃C9-(C H₃)₂
  • DEPT-135 Analysis: This experiment would show 4 positive signals (3x CH₃, 1x CH) and 3 negative signals (3x CH₂). The absence of signals for carbons at 199.5, 160.2, 108.5, and 47.5 ppm confirms they are quaternary.

2D NMR: Establishing Connectivity

Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the primary method for identifying contiguous proton spin systems.[8]

Interpretation: In this molecule, the COSY spectrum is expected to be very simple. Due to the high degree of substitution and the presence of quaternary carbons, most proton signals are singlets. The only potential correlation would be among the four protons of the ethylene ketal group at 4.00 ppm, which may appear as a complex multiplet showing self-correlation, confirming they are part of the same spin system. No other cross-peaks are expected, highlighting the limitations of this experiment for this particular structure and underscoring the need for long-range correlation experiments.

Rationale: HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[8] This is a crucial step for definitively assigning protonated carbons.

Interpretation: The HSQC spectrum would show the following key correlations, confirming the assignments made in the 1D NMR table:

  • ¹H δ 5.85 ppm correlates with ¹³C δ 126.5 ppm (C6-H).

  • ¹H δ 2.45 ppm correlates with ¹³C δ 52.0 ppm (C10-H₂).

  • ¹H δ 4.00 ppm correlates with ¹³C δ 64.8 ppm (C2-H₂ and C3-H₂).

  • ¹H δ 1.85 ppm correlates with ¹³C δ 24.1 ppm (C7-CH₃).

  • ¹H δ 1.10 ppm correlates with ¹³C δ 28.3 ppm (C9-(CH₃)₂).

Rationale: HMBC is arguably the most critical experiment for this structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), allowing for the connection of the isolated spin systems and quaternary centers to build the complete carbon skeleton.[9]

Interpretation: The HMBC spectrum provides the definitive connections. The following diagram and table summarize the key correlations that piece the molecular fragments together.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Elucidating the Molecular Architecture In the landscape of modern chemical research and pharmaceutical development, the precise s...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Elucidating the Molecular Architecture

In the landscape of modern chemical research and pharmaceutical development, the precise structural elucidation of novel molecular entities is a cornerstone of innovation. 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a derivative of isophorone, presents a unique structural motif with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only present the spectroscopic data but to also provide the underlying scientific rationale for the interpretation of this data, thereby offering a field-proven perspective on structural analysis.

The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is typically achieved through the acid-catalyzed ketalization of isophorone with ethylene glycol. This reaction selectively protects the more reactive ketone group of the α,β-unsaturated system, yielding the target spirocyclic compound. The structural integrity of this product is paramount for its subsequent use, and thus, a rigorous spectroscopic analysis is indispensable.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, offering insights into their chemical environment and connectivity. The ¹H NMR spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is predicted to exhibit distinct signals corresponding to the different proton groups in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.8-6.0s1HH-6The vinylic proton at the 6-position is expected to appear as a singlet in the downfield region due to its position on a double bond and conjugation with the carbonyl group.
~4.0-4.2m4H-OCH₂CH₂O-The four protons of the ethylene glycol moiety are diastereotopic and will likely appear as a complex multiplet.
~2.4s2HH-5The two protons at the 5-position are adjacent to the spiro center and are expected to be a singlet.
~1.9s3H7-CH₃The methyl group at the 7-position is attached to the double bond and will appear as a singlet.
~1.1s6H9,9-(CH₃)₂The two methyl groups at the 9-position are geminal and magnetically equivalent, thus appearing as a single singlet.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved by gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the temperature to 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a 90° pulse width.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire 16-32 scans with a relaxation delay of 2-5 seconds between scans to ensure full relaxation of all protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one will show a distinct signal for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~198C-8 (C=O)The carbonyl carbon of the enone system is expected to resonate at a significantly downfield chemical shift.
~160C-7The quaternary carbon of the double bond attached to the methyl group.
~125C-6The methine carbon of the double bond.
~108C-4 (spiro)The spiro carbon, being a quaternary carbon bonded to two oxygen atoms, will appear in the downfield region.
~65-OCH₂CH₂O-The two equivalent carbons of the ethylene ketal.
~50C-5The methylene carbon adjacent to the spiro center.
~45C-9The quaternary carbon bearing the two methyl groups.
~289,9-(CH₃)₂The two equivalent methyl carbons at the 9-position.
~247-CH₃The methyl carbon attached to the double bond.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of CDCl₃.

  • Instrument Setup:

    • Use a spectrometer operating at a ¹³C frequency of 100 MHz (corresponding to a 400 MHz proton frequency).

    • Tune and shim the carbon probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse program (e.g., zgpg30).

    • Set a spectral width to cover the range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one will be characterized by strong absorption bands corresponding to the carbonyl group, the carbon-carbon double bond, and the C-O bonds of the ketal.

Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (alkane)
~1670StrongC=O stretching (α,β-unsaturated ketone)
~1620MediumC=C stretching (alkene)
~1150-1050StrongC-O stretching (ketal)

Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 196. This corresponds to the molecular weight of the compound (C₁₁H₁₆O₃).

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) from the gem-dimethyl group: m/z = 181.

    • Retro-Diels-Alder reaction of the cyclohexenone ring.

    • Fragmentation of the dioxolane ring, leading to characteristic ions at m/z 86 and 110.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

    • Employ a temperature program to ensure good separation of the analyte from any impurities.

  • MS Analysis:

    • The eluent from the GC is directly introduced into the ion source of the mass spectrometer.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

Visualizing the Molecular Structure and Analytical Workflow

To provide a clearer understanding of the molecular structure and the process of its characterization, the following diagrams have been generated.

Figure 1: 2D Structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Isophorone Isophorone Reaction Acid-Catalyzed Ketalization Isophorone->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction Product 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Reaction->Product HNMR ¹H NMR Product->HNMR Proton Environment CNMR ¹³C NMR Product->CNMR Carbon Skeleton IR IR Spectroscopy Product->IR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation Interpretation Correlate Spectroscopic Data with Molecular Structure HNMR->Interpretation CNMR->Interpretation IR->Interpretation MS->Interpretation FinalStructure FinalStructure Interpretation->FinalStructure Confirmed Structure

Figure 2: Workflow for the Synthesis and Spectroscopic Characterization.

Conclusion: A Self-Validating Approach to Structural Integrity

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. By integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can achieve an unambiguous characterization of this molecule. The provided protocols are designed to ensure high-quality data acquisition, which is the foundation of accurate interpretation. This in-depth understanding of the molecule's spectroscopic signature is critical for its application in further research and development endeavors.

References

  • SpectraBase. (n.d.). 7,9,9-Trimethyl-1,4-dioxa-spiro(4.5)dec-6-en-8-one.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Tang, P., & Hu, T. (2006). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Engineering of Chinese Universities, 20(6), 963-966. [Link]

Exploratory

NMR spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

An In-depth Technical Guide to the Predicted NMR Spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the struc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted NMR Spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed insights into the chemical environment of individual atoms. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This molecule possesses a unique and rigid three-dimensional scaffold, incorporating an α,β-unsaturated ketone, a spiroketal, and multiple stereocenters, making it a valuable synthetic intermediate. Due to the complexity of the structure, this whitepaper will focus on a predictive framework based on established NMR principles and spectral data from analogous functional groups. We will dissect the molecule's key structural features, predict the chemical shifts, multiplicities, and coupling constants for both proton and carbon nuclei, and outline a robust experimental workflow for acquiring and verifying this data using one- and two-dimensional NMR techniques.

Molecular Structure and NMR-Relevant Features

The structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one presents several distinct regions that will give rise to characteristic NMR signals. For clarity in our analysis, the unique carbon and proton positions have been numbered as shown in the diagram below.

Figure 2: Workflow for comprehensive NMR-based structure elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitively linking each proton signal to its directly attached carbon. For example, it would show a correlation cross-peak between the vinylic proton signal (H6, ~7.0 ppm) and the vinylic carbon signal (C6, ~150 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

    • The vinylic proton H6 to the carbonyl carbon C8 and the quaternary carbon C7.

    • The 7-Me protons to C6, C7, and C8.

    • The allylic protons H10 to C6, C5, and C9.

    • The 9-Me protons to C9, C10, and C5. These correlations would unambiguously confirm the connectivity around the enone and spiro-junction.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the correct choice of acquisition parameters.

Part A: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds.

  • **

Foundational

A Technical Guide to the Mass Spectrometry of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Abstract This technical guide provides a comprehensive analysis of the anticipated mass spectrometry behavior of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a molecule incorporating a spiroketal, a gem-dimethyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry behavior of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a molecule incorporating a spiroketal, a gem-dimethyl group, and a cyclohexenone core. While direct experimental data for this specific compound is not widely published, this document synthesizes established principles of mass spectrometry to predict its fragmentation pathways under electron ionization (EI) conditions. We will explore the principal fragmentation mechanisms, including alpha-cleavage, McLafferty-type rearrangements, and the characteristic retro-Diels-Alder (RDA) reaction, to construct a theoretical mass spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and structurally related molecules using mass spectrometry.

Introduction and Molecular Structure Analysis

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a complex organic molecule with a molecular weight of 196.25 g/mol and a molecular formula of C₁₁H₁₆O₃[1]. Its structure presents several key features that will dictate its fragmentation behavior in a mass spectrometer:

  • Cyclohexenone Ring: This α,β-unsaturated ketone system provides a site for characteristic reactions like the retro-Diels-Alder fragmentation.

  • Spiroketal (1,4-dioxaspiro[4.5]decane): The ethylene glycol ketal is a protecting group for the ketone at the C10 position. Spiroketals have known fragmentation patterns, often involving cleavage within the ketal ring system.

  • Gem-Dimethyl Group: The two methyl groups at the C9 position can influence fragmentation pathways, potentially leading to the loss of methyl radicals.

  • Enone System: The conjugated system of the double bond and carbonyl group stabilizes the molecular ion.

Understanding these structural components is crucial for predicting the fragmentation pathways and interpreting the resulting mass spectrum.

Caption: Molecular structure of the target analyte.

Recommended Methodology: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a volatile and thermally stable compound like 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the method of choice.

  • Gas Chromatography (GC): Provides excellent separation of the analyte from the sample matrix, ensuring a pure compound enters the mass spectrometer. This is critical for unambiguous spectral interpretation.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule[2][3]. This high energy imparts significant internal energy to the newly formed molecular ion (M+•), causing it to undergo extensive and reproducible fragmentation[4][5]. The resulting fragmentation pattern is like a fingerprint, which is highly valuable for structural elucidation[4].

Caption: Generalized workflow for GC-EI-MS analysis.

Experimental Protocol
  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes[6].

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Acquisition Mode: Full scan.

Predicted Mass Spectrum and Fragmentation Analysis

The 70 eV EI mass spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is expected to show a discernible molecular ion peak and several characteristic fragment ions. The stability conferred by the cyclic structure and conjugated double bonds suggests the molecular ion will be present[7].

Molecular Ion (M+•): The molecular ion peak is expected at m/z 196 , corresponding to the molecular weight of the compound (C₁₁H₁₆O₃⁺•).

Key Fragmentation Pathways

The fragmentation of the molecular ion will be driven by the functional groups present, leading to the formation of stable radical cations and neutral losses.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_rda Retro-Diels-Alder (RDA) cluster_ketal Ketal Fragmentation M M+• (m/z 196) F1 Loss of CH₃• [M-15]+ m/z 181 M->F1 - CH₃• F2 RDA Fragment m/z 112 M->F2 - C₅H₈O F3 Loss of C₂H₄O [M-44]+ m/z 152 M->F3 - C₂H₄O F4 Ketal Ring Opening m/z 86 F3->F4 - C₄H₄O

Sources

Exploratory

IR spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Title: Spectroscopic Profiling and Structural Elucidation of 7,9,9-Trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one: An Infrared (IR) Spectroscopy Guide Part 1: Executive Summary & Contextual Importance As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Profiling and Structural Elucidation of 7,9,9-Trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one: An Infrared (IR) Spectroscopy Guide

Part 1: Executive Summary & Contextual Importance

As a Senior Application Scientist overseeing the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, I approach structural validation not as a routine checklist, but as a critical gateway. The molecule 7,9,9-trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one is a highly specialized spiro-cyclic intermediate. It is most notably utilized in the total synthesis of callunene, a natural product demonstrating potent antiparasitic efficacy used in the prophylaxis of bumblebee colonies against Crithidia infections[2],[3].

Synthesized via the selective ketalization of 4-oxoisophorone using ethylene glycol, p -toluenesulfonic acid, and trimethyl orthoformate[2], this intermediate requires rigorous analytical validation. Fourier-Transform Infrared (FTIR) spectroscopy—specifically via Attenuated Total Reflectance (ATR)—serves as the frontline, self-validating system for confirming the successful protection of the C4 carbonyl and the retention of the α,β -unsaturated ketone system.

Part 2: Structural Anatomy & Spectroscopic Causality

To interpret the IR spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one, we must analyze the causality behind the vibrational modes. The starting material, 4-oxoisophorone, contains a cross-conjugated enedione system. Because the C1 carbonyl is sterically hindered by an adjacent gem-dimethyl group, ketalization selectively occurs at the C4 carbonyl[2].

The resulting product possesses three distinct spectroscopic features:

  • The α,β -Unsaturated Ketone (C=O & C=C): In an unconjugated aliphatic six-membered ring, a ketone C=O stretch typically appears at ~1715 cm⁻¹. However, in this molecule, the C8 carbonyl is conjugated with the C6=C7 double bond. This conjugation allows π -electron delocalization, which increases the single-bond character of the carbonyl group. This phenomenon lowers the force constant of the bond, shifting the C=O absorption to a lower frequency (~1670 cm⁻¹)[4]. The adjacent conjugated C=C stretch appears weakly to moderately at ~1630 cm⁻¹[4],[5].

  • The Spiro-Ketal Ring (C-O-C): The formation of the 1,4-dioxaspiro[1]decane system introduces a dense network of ether bonds. The massive change in the dipole moment during the asymmetric and symmetric stretching of these C-O-C bonds results in the most intense, broad absorptions in the entire spectrum, dominating the 1050–1150 cm⁻¹ region.

  • The Gem-Dimethyl Group: The C9 position houses two methyl groups attached to the same carbon. The steric and mechanical coupling between these adjacent groups causes their symmetric C-H bending mode (the "umbrella" mode) to split into a highly characteristic doublet at ~1380 cm⁻¹ and ~1360 cm⁻¹.

Quantitative Data Presentation

Below is the consolidated IR vibrational assignment table, structured for rapid comparative analysis during quality control.

Wavenumber (cm⁻¹)IntensityFunctional Group / ModeSpectroscopic Causality
~2960, 2870 Mediumsp³ C-H StretchStandard stretching of alkyl groups (methyls and the dioxolane ring).
~1670 StrongC=O Stretch (Ketone) π -electron delocalization from the conjugated C=C bond lowers the force constant, shifting the peak from ~1715 cm⁻¹ to ~1670 cm⁻¹.
~1630 MediumC=C Stretch (Alkene)Asymmetric stretching of the conjugated double bond.
~1380, 1360 Med (Doublet)C-H Bending (Umbrella)Steric coupling of the gem-dimethyl group at C9 splits the deformation mode into two distinct frequencies.
~1120, 1080 Strong, BroadC-O-C Stretch (Ketal)Asymmetric/symmetric stretching of the spiro-dioxolane ring. High dipole moment change yields massive IR intensity.

Part 3: Experimental Protocol (Self-Validating ATR-FTIR Workflow)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent false positives during reaction monitoring.

Step 1: System Suitability & Calibration (Self-Validation)

  • Action: Scan a traceable polystyrene calibration film before analyzing the sample. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within a ±1 cm⁻¹ tolerance.

  • Causality: Ensures the interferometer and HeNe laser are perfectly aligned. A miscalibrated laser can artificially shift the critical 1670 cm⁻¹ carbonyl peak, leading to incorrect structural assumptions.

Step 2: Background Acquisition & Crystal Preparation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect 32 background scans at 4 cm⁻¹ resolution.

  • Causality: Isopropanol is chosen over acetone because trace residual acetone exhibits a strong C=O stretch at ~1715 cm⁻¹, which would falsely indicate unreacted 4-oxoisophorone in the final product. The 32 scans provide an optimal signal-to-noise ratio to subtract atmospheric water vapor.

Step 3: Sample Application

  • Action: Apply 2-3 mg of the purified 7,9,9-trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one directly onto the ATR crystal. Lower the anvil to apply uniform, maximum pressure.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Intimate physical contact is mandatory to maximize the signal intensity of the dense ketal C-O-C bands.

Step 4: Data Collection & Processing

  • Action: Acquire 32 scans. Apply an ATR correction algorithm in the spectrometer's software.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the relative intensities, ensuring the ~1100 cm⁻¹ ketal bands are accurately represented relative to the ~1670 cm⁻¹ carbonyl band.

Part 4: Reaction Monitoring Workflow

During the synthesis of this intermediate, ATR-FTIR is used as an in-situ monitoring tool. The workflow below illustrates the logical feedback loop used to determine reaction completion.

Fig 1: ATR-FTIR monitored workflow for the ketalization of 4-oxoisophorone.

Part 5: References

  • Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates. Journal of Natural Products (ACS Publications), 2025. URL:[Link]

  • Multispectroscopic and molecular modeling strategy to explore the interaction of cholest-5-en-7-one with human serum albumin: DFT and Hirshfeld surface analysis. Journal of King Saud University - Science, 2021. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

This technical guide provides a comprehensive overview of the known and anticipated physical properties of the spirocyclic compound, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the known and anticipated physical properties of the spirocyclic compound, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and application of this and structurally related molecules. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile and guide for empirical determination.

Introduction

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a complex organic molecule featuring a spiroketal functional group embedded within a bicyclic system. The presence of a cyclohexenone ring fused to a dioxolane ring, along with multiple methyl substitutions, imparts a unique three-dimensional structure and chemical reactivity profile. Such spirocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and potential for stereospecific interactions with biological targets. Understanding the fundamental physical properties of this molecule is a critical first step in its potential development and application.

While direct literature on 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is sparse, we can infer many of its properties and the methodologies for their determination by examining a closely related isomer, 7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one (CAS Registry Number: 14203-64-6)[1]. This guide will leverage this analog and other similar spiro compounds to present a comprehensive physicochemical profile.

Core Molecular and Physical Characteristics

A summary of the core physical and chemical identifiers for a closely related isomer is presented below. These values provide a foundational reference for experimental design and computational modeling of the target compound.

PropertyValue (for 7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one)Reference
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.25 g/mol [1]
Exact Mass 196.109944 g/mol [1]
CAS Registry Number 14203-64-6[1]

It is anticipated that 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one will share the same molecular formula and, consequently, the same molecular and exact masses.

Experimental and Spectroscopic Data

The definitive characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one relies on a suite of analytical techniques. The following sections detail the expected outcomes and methodologies for these experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, both ¹H and ¹³C NMR would be essential.

¹³C NMR: The carbon spectrum for the related isomer, 7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one, has been recorded[1]. While the exact chemical shifts will differ due to the varied positions of the double bond and a methyl group, the number and types of carbon environments will be similar.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent. For the related isomer, deuterochloroform (CDCl₃) was used as the solvent[1].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for one-dimensional spectra should be employed. For more detailed structural analysis, two-dimensional experiments such as COSY, HSQC, and HMBC would be highly informative.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Logical Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation A Purified Compound C NMR Tube A->C B Deuterated Solvent (e.g., CDCl3) B->C D NMR Spectrometer C->D E 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) Experiments D->E F Spectral Processing E->F G Structure Verification F->G G start Start: Excess Solute solvent Add Known Volume of Solvent start->solvent agitate Agitate at Constant Temperature (24h) solvent->agitate centrifuge Centrifuge to Separate Solid agitate->centrifuge aliquot Take Aliquot of Supernatant centrifuge->aliquot analyze Quantify Concentration (e.g., HPLC) aliquot->analyze end End: Determine Solubility (mg/mL) analyze->end

Caption: Standard workflow for experimental solubility determination.

Thermal Properties

Melting Point: The melting point of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a key indicator of its purity. It is expected to be a sharp melting solid. For comparison, the related compound 1,4-dioxaspiro[4.5]decan-8-one has a melting point of 70-74 °C.[2][3] The additional methyl groups and the double bond in the target compound will influence its crystal packing and thus its melting point.

Boiling Point: Due to its relatively high molecular weight and polarity, the boiling point is expected to be significantly above 200 °C at atmospheric pressure. Experimental determination would likely require vacuum distillation to prevent decomposition. For instance, 1,4-dioxaspiro[4.5]decan-8-one has a boiling point of 112 °C at reduced pressure.[2]

Conclusion

References

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

This guide provides a comprehensive technical overview of the solubility characteristics of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound. Given the limited publicly available data on this specific molecule, this guide emphasizes predictive methodologies based on its structural attributes and provides robust experimental protocols for its empirical determination.

Introduction to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a complex organic molecule characterized by a spirocyclic ketal and an α,β-unsaturated ketone functionality. Its structure is derived from isophorone, a widely used industrial solvent and a precursor in polymer synthesis[1][2][3][4]. The presence of both a protected ketone (the dioxaspiro group) and a conjugated enone system imparts a unique polarity profile to the molecule, which is critical in understanding its solubility behavior. The rigid, three-dimensional scaffold of spirocyclic compounds is of significant interest in medicinal chemistry as it allows for precise spatial arrangement of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets.

Theoretical Solubility Profile

The molecule possesses both polar and non-polar regions. The dioxolane ring and the ketone group introduce polarity and potential for hydrogen bonding, while the trimethylated cyclohexane ring provides a significant non-polar character. This amphiphilic nature suggests that the compound will exhibit moderate solubility in a range of organic solvents.

Key Structural Features Influencing Solubility:

  • Dioxaspiro Ketal Group: The two oxygen atoms in the ketal group can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.

  • α,β-Unsaturated Ketone: The conjugated system contributes to the molecule's polarity and provides a site for dipole-dipole interactions.

  • Trimethylated Cyclohexane Ring: This bulky, non-polar moiety will favor solubility in non-polar organic solvents.

Based on these features, a hypothetical solubility trend can be proposed:

Solvent Class Predicted Solubility Rationale
Non-Polar Solvents (e.g., Hexane, Toluene)Sparingly Soluble to SolubleThe non-polar trimethylated cyclohexane ring will drive solubility in these solvents.
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate)Soluble to Freely SolubleThe overall polarity of the molecule, including the ketone and ketal groups, suggests good compatibility with these solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderately SolubleThe potential for hydrogen bonding with the oxygen atoms would be a key factor.
Aqueous Solutions Poorly SolubleThe large non-polar region of the molecule is expected to significantly limit its solubility in water.

Experimental Determination of Solubility

To establish a definitive solubility profile, empirical determination is essential. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in various solvents.

Materials and Reagents
  • 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (high purity)

  • A range of analytical grade solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol, ethanol)

  • Vials with tight-fitting caps

  • Shaker incubator or orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Experimental Workflow: Equilibrium Solubility Determination

The following protocol describes a standard method for determining the equilibrium solubility of a compound.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one to a pre-weighed vial. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

Step 2: Equilibration

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 3: Sample Preparation for Analysis

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

Step 4: Quantification

  • Analyze the diluted samples using a validated HPLC or GC method. The choice of method will depend on the volatility and thermal stability of the compound.

  • Prepare a calibration curve using standard solutions of known concentrations of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

  • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sample Preparation cluster_quant Step 4: Quantification prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sample1 Centrifuge to sediment solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 quant1 Analyze by HPLC/GC sample3->quant1 quant2 Calculate concentration from calibration curve quant1->quant2

Sources

Foundational

An In-depth Technical Guide to the Stability of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Introduction: The Structural Significance and Stability Imperative of a Versatile Spirocyclic Ketone 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a spirocyclic compound featuring a unique and rigid three-dimensio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance and Stability Imperative of a Versatile Spirocyclic Ketone

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a spirocyclic compound featuring a unique and rigid three-dimensional architecture. Such structures are of considerable interest in medicinal chemistry and drug design as they allow for the precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets. The molecule incorporates two key functional motifs: a ketal (the 1,4-dioxaspiro[4.5]decane core) and an α,β-unsaturated ketone. The ketal serves as a protective group for a ketone, a common strategy in multi-step organic synthesis to allow for selective reactions at other sites of the molecule.

The stability of a molecule like 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a critical parameter that dictates its shelf-life, formulation development, and ultimately its viability as a drug candidate or a key intermediate. Understanding its degradation pathways under various stress conditions is paramount for developing robust analytical methods and ensuring the quality, safety, and efficacy of any resulting product. This guide provides a comprehensive technical overview of the stability of this spirocyclic ketone, detailing its likely degradation pathways and providing field-proven methodologies for its stability assessment.

Pillar 1: Intrinsic Stability and Predicted Degradation Pathways

The stability of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is intrinsically linked to the chemical reactivity of its constituent functional groups: the ketal and the α,β-unsaturated ketone.

The Ketal Moiety: A pH-Sensitive Gatekeeper

The 1,4-dioxaspiro group, a cyclic ketal, is the most probable site of hydrolytic instability. Ketal hydrolysis is a well-understood acid-catalyzed process. Under acidic conditions, the ether oxygen of the ketal is protonated, initiating a cascade of events leading to the cleavage of the C-O bond and the formation of a resonance-stabilized carboxonium ion. This intermediate is then attacked by water to yield a hemiacetal, which further hydrolyzes to the parent ketone and diol.

Conversely, ketals are generally stable under neutral and basic conditions, making pH a critical factor in the stability of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Molecule 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Protonation Protonation of Ketal Oxygen Molecule->Protonation Acidic Conditions (H+) Carbocation Formation of Resonance-Stabilized Carbocation Protonation->Carbocation Hydrolysis Hydrolysis to Parent Diketone Carbocation->Hydrolysis H2O

Caption: Proposed Acid-Catalyzed Hydrolysis of the Ketal Moiety.

The α,β-Unsaturated Ketone: A Hub of Photochemical and Oxidative Reactivity

The conjugated enone system is a chromophore, making the molecule susceptible to degradation upon exposure to light, particularly UV radiation. Photochemical reactions of α,β-unsaturated ketones can include [2+2] cycloadditions, isomerizations, and deconjugation to the corresponding β,γ-unsaturated ketone. The presence of abstractable hydrogen atoms on the trimethyl-substituted carbon could facilitate photoenolization, leading to various rearrangement products.

Furthermore, the double bond and the carbonyl group are potential sites for oxidative degradation. Reaction with reactive oxygen species, which can be initiated by light or the presence of oxidizing agents, could lead to the formation of epoxides, peroxides, or cleavage of the carbon-carbon double bond.

Pillar 2: Forced Degradation Studies: A Framework for Stability Assessment

To comprehensively evaluate the stability of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a forced degradation (stress testing) study is essential. Such studies involve subjecting the compound to a range of harsh conditions to accelerate its degradation and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.

Experimental Design for a Forced Degradation Study

A systematic approach is required to assess stability under various stress conditions. The following table outlines a typical experimental design.

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, 60°CTo assess the stability of the acid-labile ketal group.
Base Hydrolysis 0.1 M NaOH, 60°CTo evaluate stability in alkaline conditions.
Oxidative Degradation 3% H₂O₂, Room Temperature, protected from lightTo investigate susceptibility to oxidation.
Thermal Degradation Solid state and in solution, 60°CTo determine the impact of heat on stability.
Photolytic Degradation Solid state and in solution, exposed to UV light (e.g., 254 nm) at room temperatureTo assess light sensitivity.
Proposed Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (HCl) Stock->Acid Base Base Hydrolysis (NaOH) Stock->Base Oxidative Oxidative (H2O2) Stock->Oxidative Thermal Thermal (Heat) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo Sampling Collect Samples at Various Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze by Stability-Indicating HPLC-UV/MS Sampling->HPLC Characterization Characterize Degradation Products (MS, NMR) HPLC->Characterization

Exploratory

Unveiling the Therapeutic Promise of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: A Technical Guide to Exploring its Biological Activity

Abstract The spiroketal moiety is a privileged structural motif found in a vast array of biologically active natural products, often serving as the key pharmacophore responsible for their therapeutic effects.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spiroketal moiety is a privileged structural motif found in a vast array of biologically active natural products, often serving as the key pharmacophore responsible for their therapeutic effects.[1][2] This technical guide provides a comprehensive framework for the investigation of the potential biological activity of a novel synthetic spiroketal, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. While direct biological data for this specific compound is not yet available, its structural features, particularly the α,β-unsaturated ketone system within the spiroketal framework, suggest a high potential for significant pharmacological activity. This document outlines a structured, multi-pronged approach for researchers, scientists, and drug development professionals to systematically explore the anticancer, antimicrobial, and anti-inflammatory properties of this promising molecule. The guide details a proposed synthetic pathway, in silico predictive modeling, and a suite of robust in vitro assays, complete with detailed experimental protocols, to thoroughly characterize its biological profile.

Introduction: The Spiroketal Scaffold - A Privileged Player in Drug Discovery

The spiroketal functional group, characterized by a single carbon atom common to two heterocyclic rings, is a recurring theme in the architecture of numerous natural products with potent and diverse biological activities.[3][4] This structural feature imparts a rigid, three-dimensional conformation that can facilitate precise interactions with biological targets, making it a highly sought-after scaffold in medicinal chemistry and drug discovery.[4] The inherent chirality and conformational constraints of the spiroketal unit often contribute significantly to the bioactivity and selectivity of the parent molecule.

The subject of this guide, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, is a novel synthetic compound that incorporates the spiroketal motif with an α,β-unsaturated ketone. This Michael acceptor functionality is a well-known reactive moiety that can engage in covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, a mechanism often associated with potent biological effects. The strategic placement of three methyl groups on the cyclohexenone ring is also anticipated to influence its steric and electronic properties, potentially enhancing its selectivity and metabolic stability.

This guide will serve as a comprehensive roadmap for the systematic evaluation of the biological potential of this intriguing molecule.

Proposed Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

The synthesis of the target compound can be envisioned through a convergent strategy, commencing with the readily available 1,4-dioxaspiro[4.5]decan-8-one. The key steps would involve a Robinson annulation to construct the α,β-unsaturated ketone ring system, followed by strategic methylation.

Synthetic Workflow

Synthesis A 1,4-Dioxaspiro[4.5]decan-8-one C Intermediate Diketone A->C B Methyl vinyl ketone B->C D Robinson Annulation Product C->D Intramolecular Aldol Condensation E 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one D->E Sequential Methylation reagent1 Base (e.g., NaOH, EtOH) reagent2 Base (Intramolecular Aldol Condensation) reagent3 Methylating Agent (e.g., MeI, base)

Caption: Proposed synthetic workflow for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Experimental Protocol: Robinson Annulation
  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., sodium hydroxide).

  • Slowly add methyl vinyl ketone (1.1 eq) to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion of the Michael addition, add a stronger base (e.g., sodium ethoxide) to facilitate the intramolecular aldol condensation.

  • Heat the reaction mixture to reflux to promote dehydration, yielding the α,β-unsaturated ketone.

  • Cool the reaction mixture, neutralize with a weak acid, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the Robinson annulation product.

Experimental Protocol: Sequential Methylation
  • To a solution of the Robinson annulation product (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the enolate.

  • Add methyl iodide (1.1 eq) and allow the reaction to warm to room temperature to achieve α-methylation.

  • Repeat the deprotonation and methylation steps with a suitable base and methylating agent to introduce the gem-dimethyl group at the α'-position. Careful optimization of reaction conditions will be necessary to control the regioselectivity of the methylation steps.

In Silico Assessment: Predicting Biological Potential

Prior to extensive in vitro screening, a comprehensive in silico analysis can provide valuable insights into the potential drug-like properties and biological targets of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.[1][5][6]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A variety of computational tools and web servers are available to predict the ADMET properties of a molecule based on its structure.[1][7] These predictions can help to identify potential liabilities early in the drug discovery process.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueImplication
Molecular Weight~224 g/mol Favorable for oral bioavailability (Lipinski's Rule)
LogP~2.5 - 3.5Good balance of hydrophilicity and lipophilicity
Hydrogen Bond Donors0Favorable for membrane permeability
Hydrogen Bond Acceptors3Within acceptable range
Oral BioavailabilityModerate to GoodPotential for oral administration
CYP450 InhibitionPossiblePotential for drug-drug interactions
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity
Ames MutagenicityPossibleRequires experimental validation
Molecular Docking and Target Prediction

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one with a panel of known biological targets associated with cancer, microbial infections, and inflammation.[8][9][10][11][12] This can help to prioritize experimental screening efforts.

Docking A 7,9,9-trimethyl-1,4-dioxaspiro [4.5]dec-6-en-8-one C Molecular Docking Simulation A->C B Protein Target Database (e.g., PDB) B->C D Binding Affinity & Pose Prediction C->D E Prioritized Targets for In Vitro Screening D->E

Caption: Workflow for in silico molecular docking and target prediction.

In Vitro Biological Evaluation: A Tiered Screening Approach

Based on the structural features of the target molecule and the known biological activities of spiroketals, a tiered in vitro screening approach is proposed to evaluate its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][13][14][15][16]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in cell culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Workflow A Seed Cancer & Control Cells B Treat with Compound (Varying Concentrations) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of clinically relevant bacteria and fungi.[2][17][18][19]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Screening Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)64
Pseudomonas aeruginosa (Gram-negative)>128
Candida albicans (Fungus)32
Anti-inflammatory Activity

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[20][21][22][23][24]

Experimental Protocol: Protein Denaturation Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test compound at various concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation and Heating: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the absorbance at 660 nm.

  • Control and Standard: Use a control solution (without the test compound) and a standard drug (e.g., diclofenac sodium).

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Conclusion and Future Directions

This technical guide provides a robust and systematic framework for the initial exploration of the biological potential of the novel spiroketal, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. The proposed synthetic route offers a viable pathway to obtain the compound for study. The integrated approach of in silico prediction followed by a tiered in vitro screening strategy allows for an efficient and cost-effective evaluation of its anticancer, antimicrobial, and anti-inflammatory properties.

Positive results from these initial studies would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity profile of the compound in animal models.

The unique structural features of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, combined with the established biological importance of the spiroketal scaffold, make it a compelling candidate for further investigation in the pursuit of novel therapeutic agents.

References

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • UKHSA Research Portal. (2025, January 15). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • RSC Publishing. (2025, July 21). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.
  • Tang, Y., Zhu, W., & Chen, K. (2011). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Drug Discovery Today: Technologies, 8(1), e23-e29.
  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 104.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • CGSpace. (2022, April 19). Broth microdilution reference methodology. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2012). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015).
  • Journal of Drug Delivery and Therapeutics. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]

  • Singh, T., et al. (2013). Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. BMC Structural Biology, 13, 24.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
  • Bio-protocol. (n.d.). 2.6. In vitro anti-inflammatory activity assay. Retrieved from [Link]

  • Wulandari, F., et al. (2024). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation.
  • Alhakamy, N. A., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Gels, 9(10), 765.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Evaluation of Anti-Inflammatory and Antioxidant Activities of Polyherbal Extract by In Vitro Methods.
  • Plant Archives. (2020). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN.

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Foundational

The Enigmatic Discovery of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: A Technical Guide to Its Plausible Synthesis and Potential Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Spiroketal In the vast landscape of organic chemistry, the emergence of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Spiroketal

In the vast landscape of organic chemistry, the emergence of novel molecular architectures continually fuels the engine of discovery. This guide focuses on one such entity: 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one . Despite its confirmed existence, evidenced by a unique Chemical Abstracts Service (CAS) Registry Number (14203-64-6) and molecular formula (C₁₁H₁₆O₃), a comprehensive body of public-domain research detailing its discovery, synthesis, and application remains conspicuously absent.

This guide, therefore, ventures into a realm of scientific deduction and extrapolation. As Senior Application Scientists, we are often tasked with charting a course through such unexplored territories. This document serves as both a testament to that process and a practical whitepaper. Herein, we present a plausible and scientifically rigorous pathway to the synthesis of this intriguing spiroketal, drawing upon established, robust chemical transformations and our deep understanding of analogous structures. We will dissect the strategic considerations underpinning our proposed synthetic route, provide detailed experimental protocols, and project the potential significance of this molecule in the broader context of medicinal chemistry and drug development.

The Strategic Blueprint: A Retrosynthetic Approach to a Novel Target

The core of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a substituted cyclohexenone ring fused with a dioxolane moiety in a spirocyclic arrangement. A logical retrosynthetic analysis suggests a two-stage approach: the construction of the core substituted cyclohexenone, followed by the selective protection of one of the carbonyl groups as a ketal.

The Robinson annulation, a powerful ring-forming reaction discovered by Sir Robert Robinson in 1935, stands out as the ideal strategy for constructing the bicyclic enone core.[1] This reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[2][3] Subsequently, the selective protection of the non-conjugated ketone as a cyclic ketal with ethylene glycol would yield the target molecule.[4][5]

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway and Experimental Protocols

This section details a step-by-step methodology for the proposed synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Part 1: Synthesis of the Wieland-Miescher Ketone Analogue via Robinson Annulation

The initial step involves the Robinson annulation of 2-methyl-1,3-cyclohexanedione with 3-penten-2-one.[6][7] This reaction will construct the core bicyclic diketone, an analogue of the well-known Wieland-Miescher ketone.[1]

Robinson_Annulation cluster_reactants Reactants cluster_products Products 2-Methyl-1,3-cyclohexanedione 2-Methyl-1,3-cyclohexanedione intermediate_product 1,5-Diketone Intermediate 2-Methyl-1,3-cyclohexanedione->intermediate_product Michael Addition 3-Penten-2-one 3-Penten-2-one 3-Penten-2-one->intermediate_product final_product Wieland-Miescher Ketone Analogue intermediate_product->final_product Intramolecular Aldol Condensation

Caption: The two-stage mechanism of the Robinson Annulation.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a base (e.g., potassium hydroxide, 0.1 eq).

  • Addition of Michael Acceptor: Cool the solution to 0 °C and add 3-penten-2-one (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the Wieland-Miescher ketone analogue.

Part 2: Selective Ketalization of the Diketone

The next critical step is the selective protection of the saturated ketone at the C1 position as a ketal, leaving the α,β-unsaturated ketone at C8 available for further modification if desired. This selectivity is achieved due to the lower reactivity of the conjugated ketone.[4][8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the Wieland-Miescher ketone analogue (1.0 eq) in toluene.[9]

  • Addition of Reagents: Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).[4]

  • Azeotropic Removal of Water: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene, driving the equilibrium towards the formation of the ketal.[9]

  • Reaction Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Ketalization_Workflow start Wieland-Miescher Ketone Analogue reagents Ethylene Glycol, p-TsOH, Toluene start->reagents reflux Reflux with Dean-Stark Trap reagents->reflux workup Aqueous Work-up reflux->workup purification Purification workup->purification product 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one purification->product

Sources

Exploratory

Synthesis of Novel Spiroketal Enones: A Technical Guide to Regiocontrolled Metal Catalysis

Executive Summary Spiroketals are privileged structural motifs ubiquitous in a myriad of biologically active natural products, including spongistatins, okadaic acid, and tautomycin (). Historically, the construction of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiroketals are privileged structural motifs ubiquitous in a myriad of biologically active natural products, including spongistatins, okadaic acid, and tautomycin (). Historically, the construction of these complex bicyclic systems relied heavily on the Brønsted-acid catalyzed dehydration of ketodiols[1]. While effective for saturated systems, synthesizing unsaturated spiroketals—specifically spiroketal enones and enol ethers—presents a significant regiochemical challenge. This technical guide explores advanced transition-metal catalyzed methodologies, focusing on gold-catalyzed acetonide extrusion, to achieve absolute regiocontrol in the synthesis of novel spiroketal enones.

Mechanistic Foundations: The Regioselectivity Challenge

When utilizing transition-metal catalysis to activate alkynes as carbonyl surrogates, unprotected triols often suffer from competing cyclization pathways. The inherent lack of regiocontrol between 5-exo-dig and 6-endo-dig cyclizations typically results in complex mixtures of saturated and unsaturated spiroketals, drastically reducing the yield of the desired enone[2].

Because the rates of competing nucleophilic attacks from multiple free hydroxyl groups are too similar, traditional Lewis acid catalysis fails to isolate the kinetic unsaturated product. To solve this, the synthetic design must incorporate a mechanism that physically masks competing nucleophiles until the precise moment they are required for cyclization.

The Gold-Catalyzed Acetonide Extrusion Strategy

To circumvent the limitations of unprotected triols, modern methodologies employ a regioselectivity regulator. Aponick and co-workers pioneered a highly efficient gold-catalyzed approach utilizing an acetonide protecting group to mask competing nucleophiles and dictate the reaction sequence ()[2].

Mechanistic Causality:

  • Alkyne Activation: Gold(I) chloride (AuCl) acts as an exceptionally carbophilic Lewis acid. Unlike oxophilic metals, Au(I) preferentially coordinates to the alkyne π-system without being sequestered by the oxygen lone pairs of the substrate[2].

  • Controlled Nucleophilic Attack: The free pendant hydroxyl group attacks the activated alkyne. Because the adjacent hydroxyls are conformationally locked in the acetonide ring, premature or undesired saturated cyclizations are completely suppressed[1].

  • Acetone Extrusion: The resulting oxonium intermediate triggers the extrusion of acetone. This is the critical regiocontrol step—it unmasks the second hydroxyl group precisely when the geometry is optimal for the final ring closure[2].

  • Final Spiroketalization: The newly liberated hydroxyl group undergoes rapid cyclization, trapping the intermediate to form the thermodynamically stable unsaturated spiroketal enone/enol ether[2].

Mechanism A Acetonide-Protected Alkyne Triol B Au(I) π-Activation of Alkyne A->B C 1st Nucleophilic Attack (Pendant OH) B->C D Oxonium Intermediate Formation C->D E Acetone Extrusion (Regiocontrol Step) D->E F 2nd Cyclization (Spiroketalization) E->F G Unsaturated Spiroketal (Enone/Enol Ether) F->G

Mechanistic pathway of gold-catalyzed acetonide extrusion for unsaturated spiroketals.

Quantitative Data: Impact of the Acetonide Regulator

The necessity of the acetonide protecting group is best illustrated by comparing the cyclization of unprotected triols versus their acetonide-protected counterparts. As summarized in Table 1, the presence of the acetonide completely alters the reaction trajectory, eliminating saturated byproducts and boosting the yield of the unsaturated spiroketal[1].

Table 1: Comparison of Substrate Yields in Gold-Catalyzed Spiroketalization

Substrate TypeProtecting GroupYield of Unsaturated Spiroketal (%)Regioselectivity / Byproducts
Triol (12c/12d) None (Unprotected)15%Poor; major saturated spiroketal byproducts
1,2-cis Acetonide (13c) Acetonide77%Excellent; no saturated byproducts observed
1,2-trans Acetonide (13d) Acetonide67%Excellent; no saturated byproducts observed

Advanced Synergistic Catalysis

Beyond simple acetonide extrusion, the synthesis of highly functionalized spiroketal enones has been expanded through synergistic catalysis. For instance, the combination of Gold(I) and Scandium(III) catalysis allows for the ultrafast synthesis of 5,6-benzannulated spiroketals. In this dual-catalytic system, the gold catalyst generates an enol ether intermediate, while Sc(III) catalyzes the formation of an o-quinone methide, culminating in a highly diastereoselective [4+2] cycloaddition ()[3].

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines the self-validating synthesis of an unsaturated spiroketal via gold-catalyzed acetonide extrusion. Every step is designed to ensure catalytic efficiency and product stability.

Workflow S1 Substrate Preparation (Acetonide) S2 AuCl Addition (Catalyst) S1->S2 S3 Reaction in DCM (Mild Conditions) S2->S3 S4 TLC Monitoring (Consumption) S3->S4 S5 Filtration & Concentration S4->S5 S6 Flash Chromatography S5->S6

Step-by-step experimental workflow for the synthesis and isolation of spiroketal enones.

Step 1: Preparation of the Reaction Matrix
  • Procedure: In an oven-dried flask under an argon atmosphere, dissolve the acetonide-protected alkyne substrate (1.0 equiv, typically 0.2 mmol) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.05 M.

  • Causality: DCM is chosen because it is a non-coordinating solvent. Coordinating solvents (like THF or acetonitrile) would compete with the alkyne for the Au(I) coordination sphere, severely retarding the reaction rate. The argon atmosphere prevents ambient moisture from quenching the highly carbophilic gold catalyst.

Step 2: Catalyst Initiation
  • Procedure: Add Gold(I) chloride (AuCl) (5 mol %) in one portion to the stirring solution at room temperature (25 °C).

  • Causality: AuCl is highly active under mild conditions. A 5 mol % loading provides the optimal thermodynamic balance between driving the reaction to completion and preventing catalyst-induced decomposition or polymerization of the sensitive enone product.

Step 3: Reaction Monitoring (Self-Validation)
  • Procedure: Stir the reaction mixture and monitor via Thin Layer Chromatography (TLC) (typically 80:20 Hexanes/Ethyl Acetate).

  • Causality: The extrusion of acetone and formation of the rigid unsaturated spiroketal will result in a distinct, less polar spot on the TLC plate. The reaction is usually complete within 1-2 hours. Prolonged reaction times must be avoided to prevent acid-catalyzed isomerization of the newly formed enone double bond.

Step 4: Quenching and Filtration
  • Procedure: Once the starting material is entirely consumed, filter the crude mixture directly through a short pad of basic alumina, eluting with additional DCM.

  • Causality: Basic alumina completely removes the gold catalyst and neutralizes any trace acid generated during the reaction. This is a critical self-validating step; failing to remove the Lewis acid catalyst before concentration will lead to rapid degradation and ring-opening of the spiroketal enone.

Step 5: Concentration and Purification
  • Procedure: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography using deactivated silica gel (pre-treated with 1% triethylamine in the eluent).

  • Causality: Spiroketals are notoriously sensitive to the inherent Brønsted acidity of standard silica gel. Pre-treating the silica with triethylamine prevents unwanted ring-opening or epimerization at the spirocenter, ensuring the isolated yield accurately reflects the true reaction conversion.

References

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256. URL:[Link]

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320-5323. URL:[Link]

  • Liang, M., Zhang, S., Jia, J., Tung, C.-H., Wang, J., & Xu, Z. (2017). Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. Organic Letters, 19(11), 2925-2928. URL:[Link]

Sources

Foundational

Dioxaspiro Compounds in Modern Chemistry: Structural Dynamics, Natural Products, and Synthetic Protocols

Executive Summary Dioxaspiro compounds—most notably spiroketals—are bicyclic systems characterized by two rings joined at a single tetrahedral carbon atom, with two oxygen atoms flanking this central spiro node. These un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dioxaspiro compounds—most notably spiroketals—are bicyclic systems characterized by two rings joined at a single tetrahedral carbon atom, with two oxygen atoms flanking this central spiro node. These unique 3D architectures serve dual roles in modern chemical sciences. In synthetic organic chemistry, they are indispensable as robust protecting groups that shield reactive carbonyls from harsh basic or reducing environments. Concurrently, in medicinal chemistry and pharmacognosy, the spiroketal scaffold is recognized as a privileged pharmacophore, offering rigid spatial orientation that enhances target binding affinity and selectivity[1]. This whitepaper provides a comprehensive review of their thermodynamic properties, biological significance, and field-proven synthetic methodologies.

Structural and Thermodynamic Foundations

The conformational stability of dioxaspiro compounds is heavily dictated by stereoelectronic effects, primarily the anomeric effect . This phenomenon drives the electronegative oxygen atoms to adopt an axial rather than equatorial orientation, despite potential steric penalties[2].

The causality behind this preference lies in hyperconjugation: a stabilizing quantum mechanical interaction occurs when a lone electron pair on one oxygen atom is antiperiplanar to the σ∗ antibonding orbital of the adjacent C–O bond. Consequently, anomeric spiroketals are thermodynamically favored and rigid. Computational studies on prototypes such as 1,7-dioxaspiro[5.5]undecane confirm that the global minimum energy conformation features both rings in chair forms with both oxygen atoms axially disposed (the 2A conformation)[3]. Conversely, nonanomeric spiroketals lack this full stabilization and are generally more fragile, making their synthesis a challenging endeavor that requires precise kinetic control[2].

Biological Significance and Drug Discovery

The evolutionary convergence of the spiroketal moiety across diverse phylogenetic origins underscores its biological utility. In traditional Chinese medicine, plants producing spiroketal natural products are highly valued. For example, polyacetylene spiroketals such as Lactiflodiynes A–F have been isolated from Artemisia lactiflora, a botanical source utilized for its potent anti-inflammatory effects[4].

In rational drug design, the 1,4-dioxaspiro[4.5]decane core is heavily utilized as a structural scaffold. Its rigid geometry allows medicinal chemists to precisely project appended functional groups into the binding pockets of target proteins. A prominent example is 1,4-dioxaspiro[4.5]decan-8-ylmethanamine, a crucial synthetic intermediate used in the development of selective cathepsin S inhibitors—enzymes implicated in severe neurological and autoimmune disorders[1].

Quantitative Data: Thermodynamic and Synthetic Metrics

The following table summarizes key quantitative metrics and experimental observations for various dioxaspiro derivatives, providing a comparative baseline for synthetic planning.

Compound / ScaffoldKey Property / MetricExperimental ObservationSource
1,4-Dioxaspiro[4.5]decane Synthetic Yield75–85% via Dean-Stark azeotropic distillation[5]
1,4-Dioxaspiro[4.5]decane Boiling Point65–67 °C at 13 mm Hg[5]
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Mass SpectrometryESI-MS: m/z 172.1 [M+H]⁺[6]
1,7-Dioxaspiro[5.5]undecane Conformational MinimumDual chair with axial oxygens (2A conformation)[3]
1,6-Dioxaspiro[4.4]nonanes Diastereomeric Purity>95% pure via dilithiated intermediates[7]

Experimental Workflows and Protocols

To understand the utility of dioxaspiro compounds, one must master their synthesis and subsequent functionalization. The following self-validating protocols detail the protection of a ketone to form a spiroketal, followed by its use as a stable scaffold during harsh downstream transformations.

Protocol A: Synthesis of 1,4-Dioxaspiro[4.5]decane (Ketal Protection)

Objective: Protect cyclohexanone as a cyclic ketal to render the carbon center sterically hindered and electronically stable against bases and nucleophiles.

  • Reagent Assembly: In a 1-L round-bottomed flask, combine 118 g (1.20 moles) of cyclohexanone and 82 g (1.32 moles) of 1,2-ethanediol in 250 mL of reagent-grade benzene[5].

    • Causality: Benzene is selected because it forms a minimum-boiling azeotrope with water, enabling continuous removal of the reaction byproduct.

  • Catalysis: Add 0.05 g of p-toluenesulfonic acid monohydrate[5].

    • Causality: The Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the diol.

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux for approximately 6 hours until 21.6 mL of water is collected[5].

    • Causality: Removing water shifts the equilibrium of this reversible condensation toward the ketal product (Le Chatelier's principle).

  • Workup: Cool the mixture, wash with 10% NaOH to neutralize the acid, extract with water, dry over anhydrous potassium carbonate, and distill under reduced pressure (b.p. 65–67 °C at 13 mm Hg)[5].

Protocol B: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Objective: Synthesize a primary amine from a spiroketal-protected ketone (1,4-Dioxaspiro[4.5]decan-8-one).

  • Van Leusen Reaction (Nitrile Formation): Suspend Sodium Hydride (NaH) in anhydrous THF at 0 °C. Add p-toluenesulfonylmethyl isocyanide (TosMIC) dropwise, followed by 1,4-Dioxaspiro[4.5]decan-8-one[6].

    • Causality: NaH deprotonates TosMIC to generate a potent nucleophile. The spiroketal is completely stable to these strongly basic conditions, ensuring selective reaction at the C8 ketone to form 1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Reduction to Amine: In a separate dry flask, suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0 °C. Add the nitrile intermediate dropwise and heat to reflux for 4-6 hours[6].

    • Causality: LiAlH₄ transfers hydride ions to reduce the nitrile to a primary amine. Standard spiroketals resist reduction by LiAlH₄ unless a Lewis acid is intentionally introduced to facilitate C–O cleavage[8].

  • Quench and Isolation: Carefully quench with saturated aqueous sodium bicarbonate, extract with dichloromethane, and concentrate under reduced pressure to yield the pure amine[6],[1].

Pathway Visualization

G A Cyclohexanone + 1,2-Ethanediol B Acid Catalysis (p-TsOH) Dean-Stark Water Removal A->B Azeotropic Distillation C 1,4-Dioxaspiro[4.5]decane (Ketal Scaffold) B->C C-O Bond Formation D Van Leusen Reaction (TosMIC, NaH, THF) C->D Functionalization (from 8-one derivative) E 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile D->E Nitrile Insertion F Reduction (LiAlH4, THF) E->F Hydride Transfer G 1,4-Dioxaspiro[4.5]decan- 8-ylmethanamine F->G Primary Amine Yield

Synthetic workflow detailing the progression from cyclohexanone to 1,4-dioxaspiro[4.5]decan-8-ylmethanamine.

Conclusion

Dioxaspiro compounds represent a perfect intersection of thermodynamic elegance and practical utility. Whether acting as a transient protective shield during aggressive synthetic sequences or serving as a permanent, rigid core in advanced drug candidates, the spiroketal motif remains a cornerstone of modern chemical research. Mastery of their stereoelectronic properties and synthetic handling is essential for any scientist engaged in complex molecule synthesis or drug discovery.

References[6] Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwzNRNHqjzg-CnxdakLeH0TXze0NMfhGrPy83sBrdLtggRDeZNtJD7IYcdaeGoxhDEBcW_yxjtMaNbog9JmPQGugP2xmwz-vFjZIMbxkuIS0zZEFUNZyKEEx1WWO_fEzwpJySbYq_g4BAOLCYiOesls8Zv5MMDa9aa4kS08EeVsEdolH-JszJhI0aS19DuW_ZbSNMhyDoDHQYRiOskHlrOdYqEbgyBwRAlJwSYMP9CkLQ-XK9YSZy4NoFpb1ff6Ske3zKEHT4Xu9w=[2] Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies | Chemical Reviews. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXhf0lPGvdUfaJVbbOU277pSkh-0n8bAZVJsiZ14EDmkVl3QN6KrQeVEmaPllg7p1TunteOFkM5pOfbpF5WhzPvmDZM-oh4HTIlb-RVJ5cO3K5hKFlLEt-R4akejUD72Wtc04pyA==[5] Working with Hazardous Chemicals - Organic Syntheses (1,4-Dioxaspiro[4.5]decane). Organic Syntheses.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4HDBP1Mt0eg8t9k5A2InBcpFXkMDrUaWjNVuvZxP_yxUL1DcYFxjqjka3hECDHSK5qn0fgLvv1JRjUQQUiCeO0lbE3z2NYcQgPW6W38E_1WtcD3HTY3OyErHf63avhJtiN-lv7rVRMm17-ZKgAO47DPs=[4] Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqdr_9Lg299UBd2wThaw1TNKKL6Eof6bpnWhgZFoXzb5bQwe0Q_QrCiLZk4yowBd_1z0ZokJdAUnLokPEZXlMTmDTigX_1CzGu5zEv35R0D2m35SyhIYEop_kCsjAm9va2WVBKGJhdDD5DZ6D-Q5QWMebdN1BDRkRn[1] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3neTz7f-fQTwIVcX8cQEG9Goz1wBHLJ3phAQ9o5jYrf00XZN9I2PTljEoJ_Vp1XEob48OgSdAMAyBOhmc8h3cttL9ULH9Q8VxrqTzxnCh24yl0UAp-xvNHC7hZrwqIQzyqU_-TQyb08gTb_HgIy4zfBRcnILnHcvS-Xb56K_zzpyGn2XUvhgd6wDhhipcCNGtyL5Oz92vy-P00txB5J9zu-LwZg4SfZ1yHJVUnTuIjiTMLi06j5nmcbo=[8] 2-cyclohexyloxyethanol - Organic Syntheses Procedure. Organic Syntheses.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb27phvlXWiQe6QBJIZuf55HiRjtVJIUY5xS1OYVhDW3ZQMH360799neoia2T17HlrrYa9tmOykhd6MMKLVt2uB3Rv2Gt5uA2AReaaMnC2J0xo4OnrZMPEzjAESPLqLsmRbcEsGQ==[3] Energetics of Oxaspirocycle Prototypes: 1,7-Dioxaspiro[5.5]undecane and 1,7,9-Trioxadispiro[5.1.5.3]hexadecane. The Journal of Organic Chemistry (ACS).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAVlUbmdqXRXy2IKJwF4sapGLE3IroUPjYVG5zIBpq2RRl10fx95X7q7P3PdKIP0oom7W_jnSOrI5mwdzwrGP4ITPzBo_yVLuYFn96tV-f0lkAkvZINxgJ9fmjY52gH4d3jD-dZ23n6KY=[7] Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Academia.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX0ycVfpCC2mI_0xX7cFysXDBOcD_iQ6aXYUCslI2q2Din5Q7-Sogg2JzK3jSIld-rUOFl7KY8FApeNblTGyG-fkovDZp2ErxxnH18lh7R4fTBT6d8CBmIpv4ZFQppBQZDxb8tr6eE4enyRan4XG6g_eNvfpTKUijbqcDRh_pTgO4dqzDs3UVXuIEDQ6Aue8cLv8O7

Sources

Exploratory

A Senior Application Scientist's Guide to the Computational Modeling of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Abstract Spiroketals represent a privileged structural motif, frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Their inherent three-dimensional comple...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spiroketals represent a privileged structural motif, frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Their inherent three-dimensional complexity and conformational rigidity provide a unique scaffold for the precise spatial arrangement of functional groups, making them highly attractive for drug design.[4][5] This guide focuses on 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a representative member of this class, and outlines a comprehensive computational workflow for its in-depth characterization. We will move beyond a simple recitation of methods to provide a validated, logical framework for elucidating its structural, electronic, and dynamic properties. This document serves as a technical blueprint for researchers aiming to apply computational modeling to this molecule or structurally related spiroketals, ensuring a rigorous and scientifically sound approach.

Introduction: The Scientific Imperative for Modeling Spiroketals

The spiroketal core, defined by two rings linked through a single tetrahedral carbon, is a cornerstone of many natural products.[2] This structural feature is not a random occurrence; it imparts significant conformational constraint, which can be crucial for high-affinity binding to biological targets. The synthesis of spiroketals, particularly with stereocontrol, remains a formidable challenge in organic chemistry.[4] Computational chemistry has emerged as an indispensable partner to experimental work, offering a powerful lens to dissect reaction mechanisms, rationalize stereochemical outcomes, and predict molecular properties.[4][6]

Our target molecule, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, combines the spiroketal functionality with an α,β-unsaturated ketone, presenting a system with rich electronic and conformational features. A robust computational model of this molecule is the first step toward understanding its reactivity, potential biological activity, and spectroscopic signatures.

Foundational Analysis: Molecular Structure and Properties

Before embarking on intensive computational studies, a foundational analysis of the molecule's key features is essential. This informs the selection of appropriate theoretical models.

PropertyValue / DescriptionSource / Method
Molecular Formula C₁₁H₁₆O₃Inferred from Name
Molecular Weight 196.24 g/mol Calculated
CAS Number Not readily availableLiterature Search
Key Structural Features [4.5]Spiroketal, α,β-Unsaturated Ketone, Gem-dimethyl groupStructural Analysis
Chirality The spirocyclic carbon is a stereocenter.Structural Analysis

The presence of both a rigid spirocycle and a conjugated system necessitates a quantum mechanical approach to accurately describe the electronic structure and potential energy surface.

The Computational Workflow: A Validated Step-by-Step Protocol

The following protocol is designed as a self-validating system, where results from each stage inform the setup of the next, ensuring a logical and efficient investigation. This workflow is grounded in methodologies that have proven effective for the study of complex organic molecules and spiroketals.[4][6]

G cluster_0 Phase 1: Initial Structure & Conformation cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Electronic & Spectroscopic Analysis cluster_3 Phase 4: Dynamic Behavior (Optional) P1_1 2D to 3D Conversion (e.g., Avogadro, ChemDraw) P1_2 Conformational Search (Molecular Mechanics - MMFF94/UFF) P1_1->P1_2 Generate initial conformers P2_1 Geometry Optimization (DFT: B3LYP/6-31+G(d)) P1_2->P2_1 Input low-energy conformers P2_2 Frequency Calculation (Confirm Minima, Obtain ZPE) P2_1->P2_2 Verify stability P3_1 Electronic Structure Analysis (HOMO/LUMO, ESP Maps) P2_1->P3_1 Use optimized geometry P4_1 Molecular Dynamics (MD) (e.g., AMBER, GROMACS) P2_1->P4_1 Use optimized geometry & charges P2_3 Thermodynamic Properties (Enthalpy, Gibbs Free Energy) P2_2->P2_3 Calculate thermochemistry P3_2 NMR/IR Spectra Prediction (GIAO-DFT for NMR) P3_1->P3_2 Correlate with structure P4_2 Solvation Effects Analysis P4_1->P4_2 Assess conformational stability in solvent

Caption: A validated computational workflow for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Phase 1: Conformational Analysis with Molecular Mechanics

Causality: The first principle of molecular modeling is that structure dictates function. For a flexible molecule like our target, multiple low-energy conformations may exist. It is computationally prohibitive to start with quantum mechanics (QM) for this initial exploration. Molecular Mechanics (MM) provides a rapid and efficient method to sample the conformational space and identify a set of plausible starting structures for higher-level calculations.

Protocol:

  • Initial 3D Structure Generation: Convert the 2D chemical structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one into a 3D model using software like Avogadro or ChemDraw.

  • Force Field Selection: Employ a robust force field suitable for organic molecules, such as MMFF94 or UFF.

  • Conformational Search: Perform a systematic or stochastic conformational search. This will rotate the rotatable bonds and explore the ring puckerings to generate hundreds or thousands of potential conformers.

  • Energy Minimization: Each generated conformer is subjected to energy minimization using the selected force field.

  • Filtering: The resulting conformers are sorted by their steric energy. A representative set of unique, low-energy conformers (typically within a 5-10 kcal/mol window of the global minimum) are selected for the next phase.

Phase 2: Quantum Mechanical Geometry Optimization and Frequency Calculations

Causality: While MM is excellent for conformational searching, it cannot accurately describe the electronic structure, which is critical for understanding reactivity and spectroscopy. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this purpose.[4] Geometry optimization at the DFT level refines the initial MM structures to find true energy minima on the potential energy surface. A subsequent frequency calculation is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true minimum and not a transition state.[4]

Protocol:

  • Model Chemistry Selection:

    • Functional: A hybrid functional like B3LYP is a well-established starting point. For systems where dispersion forces might be important, or for more accurate reaction barrier calculations, a functional like M06-2X is recommended.[4]

    • Basis Set: A Pople-style basis set such as 6-31+G(d) offers a good compromise between accuracy and computational expense for a molecule of this size.[4] The + indicates diffuse functions for lone pairs, and the (d) adds polarization functions, both essential for oxygen-containing heterocycles.

    • Solvent Model: To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be included.

  • Geometry Optimization: Using the selected low-energy conformers from Phase 1 as starting points, perform a full geometry optimization using the chosen DFT method.

  • Frequency Calculation: For the lowest energy, optimized structure(s), perform a frequency calculation at the same level of theory.

    • Validation: Confirm that there are no imaginary frequencies.

    • Data Extraction: Obtain the zero-point vibrational energy (ZPVE), thermal corrections, and the predicted infrared (IR) spectrum.

Phase 3: Electronic and Spectroscopic Property Prediction

Causality: The optimized geometry provides the foundation for calculating a host of molecular properties that can be directly compared with experimental data or used to predict reactivity.

Protocol:

  • Electronic Surface Analysis:

    • Frontier Molecular Orbitals (FMOs): Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and electronic excitability.

    • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the charge distribution. This will highlight the electron-rich (nucleophilic, e.g., carbonyl oxygen) and electron-poor (electrophilic, e.g., carbonyl carbon) regions of the molecule.

  • Spectroscopic Prediction:

    • NMR Spectroscopy: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311+G(2d,p)). The calculated shifts must be scaled against a known standard (e.g., TMS, calculated at the same level of theory) to compare with experimental data. A ¹³C NMR spectrum is known to exist for this molecule, providing a direct point of validation.[7]

    • IR Spectroscopy: The frequencies calculated in Phase 2.2 can be visualized to produce a theoretical IR spectrum. Calculated frequencies are often systematically higher than experimental values, so a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) is typically applied for better comparison.

Advanced Modeling: Dynamics and Interactions

For drug development applications, understanding how the molecule behaves over time and interacts with its environment is crucial.

G cluster_0 Input from QM cluster_1 MD Simulation Protocol cluster_2 Trajectory Analysis Input Optimized Structure (Phase 2) Partial Atomic Charges (e.g., RESP or Merz-Kollman) MD_1 System Solvation (e.g., TIP3P Water Box) Input->MD_1 Parameterize with force field MD_2 Neutralization (Add Counter-ions) MD_1->MD_2 MD_3 Equilibration (NVT and NPT ensembles) MD_2->MD_3 MD_4 Production Run (Collect Trajectory Data) MD_3->MD_4 Analysis_1 RMSD/RMSF (Assess Stability) MD_4->Analysis_1 Analysis_2 Hydrogen Bonding MD_4->Analysis_2 Analysis_3 Conformational Clustering MD_4->Analysis_3

Caption: Workflow for Molecular Dynamics (MD) simulation to study dynamic behavior.

Molecular Dynamics (MD) Simulations

Causality: While DFT provides a static, gas-phase (or implicitly solvated) picture at 0 K, MD simulations model the molecule's behavior in an explicit solvent box at a given temperature and pressure over time (nanoseconds to microseconds). This is critical for understanding conformational flexibility and solvent interactions.

Protocol:

  • Force Field Parameterization: Derive partial atomic charges for the molecule from the QM calculations in Phase 3 (e.g., using the RESP or Merz-Kollman scheme). Assign atom types compatible with a standard force field like GAFF (General Amber Force Field).

  • System Setup: Place the parameterized molecule in a periodic box of explicit solvent (e.g., TIP3P water).

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to 1 atm. This is done in stages (NVT and NPT ensembles) to allow the system to relax to a stable state.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.

  • Analysis: Analyze the trajectory to understand the dominant conformations in solution, root-mean-square deviation (RMSD) to assess stability, and interactions with solvent molecules.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-phase computational workflow for the characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. By progressing from low-level conformational searches to high-level quantum mechanical calculations and optional dynamic simulations, researchers can build a comprehensive and validated model of this molecule. The predicted properties, such as NMR and IR spectra, serve as crucial validation points against experimental data. Furthermore, the detailed electronic structure and conformational landscape provide the necessary foundation for future studies, including reaction mechanism elucidation, QSAR modeling, and virtual screening campaigns to identify potential biological targets. This structured approach ensures that computational resources are used efficiently and that the resulting data is robust, reliable, and directly applicable to advancing research in synthetic chemistry and drug discovery.

References

  • BenchChem. (n.d.). Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.
  • Gajewska, E. P., & Skarżewski, J. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1484–1491. Retrieved from [Link]

  • Martín, A., Alcamí, M., & Menéndez, J. C. (2006). Chemical variation of natural product-like scaffolds: Design and synthesis of spiroketal derivatives. Organic & Biomolecular Chemistry, 4(10), 1977-2002. Retrieved from [Link]

  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • SpectraBase. (n.d.). 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one. Retrieved from [Link]

  • SpectraBase. (n.d.). (8Z)-8-butylidene-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene. Retrieved from [Link]

  • Fernandes, C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8053. Retrieved from [Link]

  • Griffiths, J. A., et al. (2023). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a mechanistically grounded, self-validating protocol for the mono-ketalization of ketoisophorone, a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a mechanistically grounded, self-validating protocol for the mono-ketalization of ketoisophorone, a critical building block in terpenoid assembly.

Introduction & Strategic Importance

The compound 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (often referred to as ketoisophorone mono-ethylene ketal) is a highly versatile, mono-protected cyclic enone. As a Senior Application Scientist, I frequently recommend this intermediate for the total synthesis of complex natural products. It serves as a foundational building block for the synthesis of the antiparasitic agent callunene 1, abscisic acid derivatives 2, and acts as a model substrate for rhodium-catalyzed hydroformylation studies 3.

The synthesis relies on the regioselective protection of 2,6,6-trimethylcyclohex-2-ene-1,4-dione (ketoisophorone) 4. Because ketoisophorone possesses two distinct carbonyl groups, achieving high regioselectivity without over-protection is the primary technical challenge.

Mechanistic Rationale & Causality

The success of this protocol is dictated by the structural asymmetry of the starting material.

  • Steric Differentiation: The C1 carbonyl of ketoisophorone is highly sterically hindered, flanked by a vinylic methyl group at C2 and a gem-dimethyl group at C6. Conversely, the C4 carbonyl is relatively unhindered, flanked only by a vinylic proton at C3 and a methylene group at C5.

  • Thermodynamic Control: When subjected to ketalization conditions, nucleophilic attack by ethylene glycol occurs preferentially at the C4 position due to a significantly lower transition state energy barrier.

  • Chemical Dehydration: Ketalization is an equilibrium process that generates water. Standard Dean-Stark traps are ineffective in low-boiling solvents like dichloromethane (DCM). Therefore, we utilize trimethyl orthoformate as a chemical water scavenger. It reacts irreversibly with the water byproduct to generate methanol and methyl formate, driving the reaction to completion 1.

Regioselectivity SM Ketoisophorone (C1 & C4 Carbonyls) Act Acid Activation (p-TsOH / HC(OMe)3) SM->Act C1 C1 Attack Act->C1 Minor C4 C4 Attack Act->C4 Major Clash Severe Steric Hindrance (C2-Me, C6-gem-Me2) C1->Clash Fav Minimal Steric Hindrance (C3-H, C5-H2) C4->Fav Fail No Reaction Clash->Fail Prod 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Fav->Prod

Figure 1: Mechanistic logic governing the regioselective ketalization of ketoisophorone.

Quantitative Data & Experimental Design

To ensure a self-validating system, the reaction stoichiometry is designed to force the equilibrium forward while the In-Process Controls (IPCs) guarantee the integrity of the acid-labile product.

Table 1: Reagent Stoichiometry and Functional Causality
ReagentEquivalentsAmountFunction / Causality
4-Oxoisophorone 1.0 eq10.00 g (65.7 mmol)Starting material; contains competing C1 and C4 ketones.
Ethylene Glycol 3.0 eq12.24 g (197 mmol)Diol nucleophile. Excess ensures complete conversion.
Trimethyl Orthoformate 2.0 eq13.96 g (132 mmol)Chemical dehydrating agent. Scavenges H₂O to prevent reversibility.
p-TsOH·H₂O 0.04 eq454 mg (2.64 mmol)Strong organic acid catalyst. Activates the C4 carbonyl.
Dichloromethane (DCM) 0.4 M25 mLAprotic solvent. Solubilizes SM and allows for mild extraction.
Table 2: In-Process Control (IPC) and Quality Assurance
ParameterAnalytical MethodExpected OutcomeCausality / Rationale
Reaction Progress TLC (Hexane/EtOAc 5:1)SM R_f ~0.3; Product R_f ~0.5.Ketalization removes one polar carbonyl, increasing the R_f value.
Acid Quenching pH PaperAqueous phase pH > 7.Immediate neutralization prevents spontaneous hydrolysis of the ketal.
Storage Stability Temperature ControlStore purified oil at -30 °C.Prevents degradation via trace ambient moisture over time [[1]]().

Step-by-Step Methodology

Note on Thermal Causality: DCM boils at ~40 °C. The optimized literature protocol specifies heating at 60 °C 1. This necessitates the use of a sealed pressure tube to prevent solvent loss while achieving the activation energy required for rapid, 4-hour ketalization.

Step 1: Assembly. In an oven-dried, pressure-rated reaction vessel, dissolve 10.00 g of 4-oxoisophorone in 25 mL of anhydrous DCM. Step 2: Reagent Addition. Sequentially add 12.24 g of ethylene glycol and 13.96 g of trimethyl orthoformate to the stirring solution. Step 3: Catalysis. Add 454 mg of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O). Seal the pressure vessel securely. Step 4: Execution. Heat the stirring mixture to 60 °C for exactly 4 hours. Step 5: Validation (IPC). Cool the vessel to room temperature. Spot an aliquot on a silica TLC plate (Hexane/EtOAc 5:1). Ensure the complete disappearance of the UV-active starting material spot. Step 6: Critical Quench. Unseal the vessel and immediately add 50 mL of saturated aqueous NaHCO₃. Causality: Acetals are highly acid-labile. Failing to neutralize the p-TsOH before extraction will result in rapid reversion to the starting material. Step 7: Extraction. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 50 mL). Causality: Diethyl ether efficiently partitions the product away from the highly water-soluble excess ethylene glycol. Step 8: Purification. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the target compound (typically ~86% yield) 1. Store immediately at -30 °C.

Workflow Step1 1. Reagent Assembly Ketoisophorone + Ethylene Glycol + HC(OMe)3 + p-TsOH in DCM Step2 2. Reaction Execution Stir at 60 °C for 4 hours (Pressure Vessel) Step1->Step2 Step3 3. Acid Quenching Saturated NaHCO3 (Critical) Step2->Step3 Step4 4. Liquid-Liquid Extraction Diethyl Ether / Brine Wash Step3->Step4 Step5 5. Purification & Storage Silica Gel Chromatography Store at -30 °C Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ketal.

References

  • [1] Title: Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates Source: ACS Publications URL:

  • [3] Title: Rhodium-Catalyzed Hydroformylation of Ketal-Masked β-Isophorone: Computational Explanation for the Unexpected Reaction Evolution of the Tertiary Rh-Alkyl via an Exocyclic β-Elimination Derivative Source: ACS Publications (The Journal of Physical Chemistry A) URL:

  • [2] Title: Structural studies on abscisic-acid-synthesis intermediates Source: IUCr Journals URL:

  • [4] Title: Ketoisophorone (2,6,6-Trimethyl-2-cyclohexene-1,4-dione) Source: TargetMol URL:

Sources

Application

Synthetic Route to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: A Detailed Guide

Introduction 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, also known as ketoisophorone ethylene ketal, is a valuable intermediate in the synthesis of a wide array of high-value chemical entities, including pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, also known as ketoisophorone ethylene ketal, is a valuable intermediate in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals, fragrances, and carotenoids.[1][2] Its unique spirocyclic structure, which incorporates both a protected ketone and a reactive enone moiety, makes it a versatile building block for complex molecular architectures.[3] The precise spatial arrangement of its functional groups is particularly advantageous in the development of novel drug candidates.[3]

This document provides a comprehensive guide for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, starting from the readily available and inexpensive α-isophorone. The described two-step synthetic pathway involves the allylic oxidation of α-isophorone to ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), followed by a selective monoketalization. This approach offers an efficient and reliable route to the target molecule, avoiding the use of harsh or toxic reagents often associated with traditional methods.[1]

Overall Synthetic Scheme

The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one from α-isophorone is a two-step process. The first step is the oxidation of α-isophorone to yield ketoisophorone. The second step involves the selective protection of one of the ketone groups in ketoisophorone as an ethylene ketal.

Figure 1: Overall synthetic pathway.

Part 1: Synthesis of Ketoisophorone from α-Isophorone

The initial step in the synthesis is the allylic oxidation of α-isophorone to produce ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione).[1] This transformation can be achieved through various methods, including both chemical and biocatalytic routes.[1] Here, we focus on a chemical oxidation method that offers good yields and selectivity.

Protocol: Chemical Oxidation of α-Isophorone

This protocol employs a dirhodium complex as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. This method is advantageous due to its relatively mild reaction conditions.

Materials:

  • α-Isophorone

  • Dirhodium(II) acetate dimer [Rh₂(OAc)₄]

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of α-isophorone (1.0 eq) in dichloromethane, add dirhodium(II) acetate dimer (0.01 eq).

  • Stir the mixture at room temperature.

  • Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (5.0 eq) to the reaction mixture.

  • Maintain the reaction temperature at 25°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ketoisophorone.

Reagent/ParameterQuantity/ValuePurpose
α-Isophorone1.0 eqStarting material
Dirhodium(II) acetate0.01 eqCatalyst
tert-Butyl hydroperoxide5.0 eqOxidant
Reaction Temperature25°COptimal for catalysis
Reaction Time24 hoursFor complete conversion

Part 2: Selective Monoketalization of Ketoisophorone

The second step is the selective protection of the C4-ketone of ketoisophorone as an ethylene ketal. This selectivity is achieved due to the lower steric hindrance at the C4 position compared to the C1 position.

Protocol: Selective Ketalization

This procedure utilizes ethylene glycol in the presence of an acid catalyst, with azeotropic removal of water to drive the reaction to completion.

Materials:

  • Ketoisophorone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ketoisophorone (1.0 eq) in toluene.

  • Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Reagent/ParameterQuantity/ValuePurpose
Ketoisophorone1.0 eqStarting material
Ethylene glycol1.2 eqKetalizing agent
p-Toluenesulfonic acid0.05 eqAcid catalyst
TolueneSolventAzeotropic removal of water
Reflux Temperature~111°CTo drive the reaction

Experimental Workflow Diagram

Experimental_Workflow cluster_oxidation Part 1: Oxidation cluster_ketalization Part 2: Ketalization Setup_Oxidation 1. Dissolve α-isophorone and catalyst in DCM Add_Oxidant 2. Add TBHP solution Setup_Oxidation->Add_Oxidant React_Oxidation 3. Stir at 25°C for 24h Add_Oxidant->React_Oxidation Workup_Oxidation 4. Quench and extract React_Oxidation->Workup_Oxidation Purify_Oxidation 5. Purify by column chromatography Workup_Oxidation->Purify_Oxidation Setup_Ketalization 1. Dissolve ketoisophorone, ethylene glycol, and p-TSA in toluene Purify_Oxidation->Setup_Ketalization Ketoisophorone product React_Ketalization 2. Reflux with Dean-Stark trap Setup_Ketalization->React_Ketalization Workup_Ketalization 3. Wash and extract React_Ketalization->Workup_Ketalization Purify_Ketalization 4. Purify by column chromatography Workup_Ketalization->Purify_Ketalization

Figure 2: Step-by-step experimental workflow.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. By following these protocols, researchers can obtain this valuable intermediate in good yield and purity, enabling its use in a variety of synthetic applications. The methodologies described are based on established chemical principles and offer a practical approach for both small-scale and larger-scale preparations.

References

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2008). ResearchGate. [Link]

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[4][5]decane. Acta Chemica Scandinavica, 47, 422-424. [Link]

  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. PubChem. [Link]

  • Two-step conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone using OYE and LVR. (n.d.). ResearchGate. [Link]

  • Process for producing ketoisophorone. (1977).
  • Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals. (2010).
  • The Production of Isophorone. (2023). MDPI. [Link]

  • Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. (2019). Catalysis Science & Technology. [Link]

  • ON 2,6,6-TRIMETHYLCYCLOHEX-2-ENE-1,4-DIONE BIOTRANSFORMATION BEYOND THE STATIONARY PHASE OF BAKER'S YEAST TYPE III. (n.d.). Universiti Sains Malaysia. [Link]

  • Raw material formula and method for preparing ketoisophorone. (n.d.).
  • Improved Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a Key Intermediate for Drimane-related Sesquiterpenes. (n.d.). University of Groningen. [Link]

Sources

Method

Comprehensive Laboratory Protocol: Selective Ketalization of 4-Oxoisophorone to 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Executive Summary The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6) represents a critical transformation in the preparation of complex natural products, such as the antiparasitic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6) represents a critical transformation in the preparation of complex natural products, such as the antiparasitic agent callunene, and various flavoring compounds like tabanone[1][2]. This protocol details the highly regioselective mono-ketalization of 4-oxoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione; CAS: 1125-21-9), an industrially significant cyclic enedione with a characteristic tea-like aroma[3][4].

As an application scientist, I emphasize that the success of this transformation hinges on strictly managing the equilibrium of the ketalization reaction and exploiting the innate steric disparities within the starting material. This guide provides a self-validating, step-by-step methodology optimized for high yield and regiochemical fidelity.

Mechanistic Rationale & Selectivity (Expertise & Experience)

4-Oxoisophorone possesses two distinct α,β -unsaturated ketone moieties at the C1 and C4 positions. Achieving selective protection of only one carbonyl group requires an understanding of the molecule's steric topography:

  • The C1 Carbonyl: This ketone is flanked by a C2 methyl group and a C6 gem-dimethyl group. The dense steric bulk severely restricts the trajectory of incoming nucleophiles (ethylene glycol), rendering ketalization at C1 kinetically unfavorable.

  • The C4 Carbonyl: In contrast, the C4 ketone is flanked by a sterically unencumbered C5 methylene (-CH₂-) and a C3 methine (=CH-). This open steric environment allows for rapid nucleophilic attack.

To drive this reversible reaction to completion, trimethyl orthoformate (TMOF) is employed. TMOF is not merely a convenience; it is a mechanistic necessity that chemically scavenges water (a byproduct of ketalization), irreversibly converting it into methanol and methyl formate. This shifts the equilibrium entirely toward the spiroketal product[1].

Selectivity cluster_0 C1 Ketone Pathway cluster_1 C4 Ketone Pathway Root 4-Oxoisophorone (Dual α,β-unsaturated ketones) Path1 Nucleophilic Attack at C1 Root->Path1 Path2 Nucleophilic Attack at C4 Root->Path2 Reason1 Steric Hindrance: Blocked by C6 gem-dimethyl & C2 methyl groups Path1->Reason1 Result1 Unfavorable (Trace/No Reaction) Reason1->Result1 Reason2 Steric Accessibility: Flanked by C5 (CH2) & C3 (=CH-) Path2->Reason2 Result2 Highly Favorable (Major Product) Reason2->Result2

Figure 2: Mechanistic rationale for the regioselective ketalization of 4-oxoisophorone.

Quantitative Data & Methodology Comparison

To ensure reproducibility, the exact stoichiometry must be maintained. Table 1 outlines the reagent requirements, while Table 2 compares common ketalization strategies to justify the chosen protocol.

Table 1: Reagent Stoichiometry for a 65.7 mmol Scale

Reagent MW ( g/mol ) Equivalents Mass/Vol Function
4-Oxoisophorone 152.19 1.00 10.00 g Starting Material (Electrophile)
Ethylene Glycol 62.07 3.00 12.24 g Nucleophile (Ketalizing agent)
Trimethyl Orthoformate 106.12 2.00 13.96 g Chemical Water Scavenger
p-TsOH·H₂O 190.22 0.04 454 mg Brønsted Acid Catalyst

| Dichloromethane (DCM) | 84.93 | - | 25.0 mL | Reaction Solvent |

Table 2: Comparative Ketalization Methodologies

Method Conditions Water Removal Strategy Yield / Selectivity Notes

| Orthoformate (Protocol) | DCM, 60 °C (Sealed), 4 h | Chemical (TMOF MeOH + HCOOMe) | High / Excellent | Mild conditions; prevents double-bond migration[1]. | | Dean-Stark Azeotropic | Toluene, 110 °C (Reflux), 12 h | Physical (Azeotropic distillation) | Moderate / Good | Highly scalable, but elevated temperatures risk degradation. |

Detailed Experimental Protocol (Trustworthiness)

The following procedure is adapted from validated literature conditions[1] and optimized for laboratory-scale execution.

Workflow A 1. Reagent Assembly 4-Oxoisophorone + EG + TMOF + p-TsOH B 2. Ketalization DCM, 60°C (Sealed) 4 hours A->B C 3. Quench & Workup NaHCO3 (aq) + Brine Ether Extraction B->C D 4. Purification Silica Chromatography (Hexane/EtOAc) C->D E 5. Pure Product 7,9,9-trimethyl-1,4-dioxaspiro [4.5]dec-6-en-8-one D->E

Figure 1: Step-by-step synthetic workflow for the preparation of the target spiroketal.

Reaction Setup & Execution
  • Preparation: To a flame-dried 100 mL heavy-walled pressure tube equipped with a magnetic stir bar, add 4-oxoisophorone (10.00 g, 65.7 mmol)[1].

  • Solvation: Add anhydrous dichloromethane (DCM) (25 mL) to completely dissolve the starting material.

  • Reagent Addition: Sequentially add ethylene glycol (12.24 g, 197 mmol) and trimethyl orthoformate (13.96 g, 132 mmol)[1].

  • Catalysis: Add p-toluenesulfonic acid monohydrate (454 mg, 2.64 mmol) in one portion[1].

  • Sealing & Heating: Seal the pressure tube securely. (Safety Note: The reaction of TMOF generates methanol and methyl formate, which increases internal pressure. Always use a properly rated vessel behind a blast shield). Heat the mixture in an oil bath at 60 °C with vigorous stirring for exactly 4 hours[1].

Reaction Monitoring
  • TLC Analysis: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (5:1 v/v) mobile phase[1].

    • Self-Validation Check: The starting material (highly polar due to dual ketones) will elute lower on the plate. The product, having masked one carbonyl with a lipophilic dioxolane ring, will appear as a distinct, less polar spot (higher Rf​ ).

Quench & Workup
  • Cooling: Remove the vessel from the oil bath and allow it to cool completely to room temperature before carefully unsealing it to vent any residual pressure.

  • Critical Quench: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the mixture. Causality Note: This step is paramount. Failure to completely neutralize the p-TsOH catalyst will result in the spontaneous hydrolysis of the acetal moiety back to the ketone during solvent evaporation[1].

  • Phase Separation: Add 30 mL of brine to the mixture to break any emulsions and aid in phase separation[1].

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 × 50 mL)[1].

  • Drying: Wash the combined organic layers with an additional 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator (keep the water bath 30 °C).

Purification & Storage
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (10:1 to 5:1).

  • Storage Guidelines: The purified 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is susceptible to spontaneous hydrolysis over time. It must be stored in tightly sealed, acid-free vials at −30 °C under an inert argon atmosphere[1].

Sources

Application

Application Note: Utilizing 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in Advanced Organic Synthesis

Executive Summary The compound 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6) is a highly specialized, selectively protected mono-ethylene ketal derived from 4-oxoisophorone[1]. In complex organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6) is a highly specialized, selectively protected mono-ethylene ketal derived from 4-oxoisophorone[1]. In complex organic synthesis, masking one of the two reactive ketone moieties of 4-oxoisophorone is a critical strategic maneuver. This specific ketal serves as a foundational building block in the development of high-value targets, most notably the antiparasitic agent Callunene (used to protect pollinator colonies from Crithidia bombi infections)[2],[3] and the high-impact fragrance molecule Tabanone (Megastigmatrienone),[4].

This application note provides drug development professionals and synthetic chemists with a field-proven, self-validating protocol for the synthesis, isolation, and downstream application of this critical spiro-acetal intermediate.

Chemical Significance & Mechanistic Rationale

The Logic of Selective Ketalization

4-Oxoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) possesses two distinct ketone functionalities at the C1 and C4 positions. To utilize this molecule in linear synthesis, one ketone must be selectively protected to allow targeted nucleophilic attack at the other.

Causality of Regioselectivity: The selective formation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one relies purely on steric differentiation. The C1 ketone is flanked by a bulky gem-dimethyl group at the C6 position, creating a highly sterically hindered environment. Conversely, the C4 ketone is adjacent to a less demanding methylene group (C5) and an alkene (C3). When reacted with ethylene glycol, the bulky nucleophile preferentially attacks the more accessible C4 position, yielding the spiro[4.5]decane system with near-perfect regioselectivity[2].

Pathway A 4-Oxoisophorone (Unprotected) B 7,9,9-Trimethyl-1,4-dioxaspiro [4.5]dec-6-en-8-one (C4-Protected) A->B Ethylene glycol, pTSA Selective C4 Protection C Callunene (Antiparasitic Agent) B->C 1. Alkylation at C8 2. Deprotection D Tabanone (Fragrance Molecule) B->D Side-chain elongation

Fig 1: Synthetic divergence of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one into Callunene and Tabanone.

Experimental Protocol: Synthesis of the Spiro-Acetal

The following methodology is adapted from optimized protocols for the synthesis of Callunene intermediates[2]. It utilizes a thermodynamic trap to drive the reaction to completion.

Reagent Stoichiometry
ReagentMW ( g/mol )Mass / VolMoles (mmol)EquivalentsRole
4-Oxoisophorone 152.1910.00 g65.71.0Starting Material
Ethylene Glycol 62.0712.24 g197.03.0Nucleophile / Protecting Group
Trimethyl Orthoformate 106.1213.96 g132.02.0Water Scavenger
p-Toluenesulfonic Acid (pTSA) 190.22454 mg2.640.04Acid Catalyst
Dichloromethane (DCM) 84.9325 mL--Solvent
Step-by-Step Workflow

Step 1: Assembly & Thermodynamic Driving Force In a pressure-rated reaction vessel, dissolve 4-oxoisophorone (10.00 g) in 25 mL of anhydrous dichloromethane (DCM). Add ethylene glycol (12.24 g), trimethyl orthoformate (13.96 g), and pTSA monohydrate (454 mg)[2]. Expert Insight: Acetalization generates water, which normally stalls the equilibrium. Trimethyl orthoformate acts as an aggressive chemical water scavenger, reacting with byproduct water to form methanol and methyl formate. This application of Le Chatelier's principle forces the reaction to completion.

Step 2: Thermal Activation Seal the vessel and heat the mixture to 60 °C with vigorous stirring for 4 hours[2]. Expert Insight: Because the boiling point of DCM is ~39.6 °C, heating to 60 °C requires a sealed pressure tube to prevent solvent loss and maintain the internal reaction temperature. If a pressure vessel is unavailable, substitute DCM with a higher-boiling solvent such as 1,2-dichloroethane (DCE) for standard reflux.

Step 3: Self-Validation (TLC Monitoring) Verify reaction completion using Thin Layer Chromatography (TLC).

  • Mobile Phase: Hexane / Ethyl Acetate (5:1)[2].

  • Observation: The disappearance of the UV-active 4-oxoisophorone spot confirms the complete conversion to the ketal.

Step 4: Quenching & Extraction Cool the reaction to room temperature. Add saturated aqueous sodium chloride (brine) to quench the acid catalyst and partition the phases. Extract the aqueous layer with diethyl ether (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Step 5: Purification & Critical Storage Purify the crude product via flash column chromatography using the same 5:1 Hexane/Ethyl Acetate solvent system[2]. Critical Storage Warning: The resulting 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is highly susceptible to spontaneous hydrolysis due to ambient moisture. It must be stored strictly at −30 °C under an inert argon atmosphere to maintain structural integrity[2].

Protocol N1 1. Reagent Assembly 4-Oxoisophorone + Ethylene Glycol + pTSA + Trimethyl Orthoformate N2 2. Ketalization Reaction Stir in DCM at 60 °C (Sealed Tube) for 4h N1->N2 N3 3. Reaction Validation TLC Monitoring (Hexane/EtOAc 5:1) N2->N3 N4 4. Extraction Quench with Brine, Extract with Et2O N3->N4 N5 5. Purification Flash Chromatography N4->N5 N6 6. Storage Store strictly at -30 °C (Hydrolysis Risk) N5->N6

Fig 2: Step-by-step experimental workflow for the selective ketalization of 4-oxoisophorone.

Downstream Applications

Synthesis of Callunene (Antiparasitic Drug Development)

The recent surge in indoor farming has exposed commercial bumblebee colonies to devastating Crithidia bombi gut parasite infections[3]. Callunene, a natural product originally isolated from heather honey, acts as a potent prophylactic against this parasite[2].

By utilizing 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, researchers successfully execute a 5-step synthetic route to racemic Callunene. The free C8 ketone (formerly C1 of 4-oxoisophorone) is selectively alkylated using the dianion of but-3-yn-2-ol. This allows the synthetic version of Callunene to be produced at scale and added directly to pollinator food supplies, bypassing the need for costly enantiomeric separation[2],[3].

Synthesis of Tabanone (Fragrance & Flavor Industry)

Tabanone (Megastigmatrienone) is a high-impact synthetic cyclohexenone derivative characterized by a radiant, warm, dry-sweet tobacco profile with balsamic nuances[4]. It is widely used in fine fragrances to replace heavy natural tobacco absolutes[4]. 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one acts as a vital intermediate in the synthesis of Tabanone, allowing chemists to selectively elongate the side chain and induce specific geometric isomerism required for its unique olfactory diffusivity,[4].

Physicochemical Data Summary

PropertyValue
IUPAC Name 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
CAS Number 14203-64-6[1]
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.24 g/mol [1]
Primary Downstream Targets Callunene[2], Tabanone
Critical Handling Prone to spontaneous acetal hydrolysis; store at -30 °C[2]

Sources

Method

Application Notes and Protocols for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals This document provides a summary of the currently available scientific and technical data for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one . While this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the currently available scientific and technical data for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one . While this compound is indexed in chemical databases, a comprehensive review of the scientific literature and chemical databases reveals a notable absence of detailed synthetic protocols and documented applications as a synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a spirocyclic compound with the following properties:

PropertyValueSource
CAS Registry Number 14203-64-6[1]
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.25 g/mol [1]
InChI InChI=1S/C11H16O3/c1-8-6-11(13-4-5-14-11)7-10(2,3)9(8)12/h6H,4-5,7H2,1-3H3[1]
InChIKey VXEVZBLWVNIBAN-UHFFFAOYSA-N[1]

Spectroscopic data, particularly ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, are available for this compound, confirming its chemical structure.[1] This data is crucial for the identification and characterization of the molecule should it be synthesized or isolated.

Synthesis and Applications as a Synthetic Intermediate

Despite its defined structure, a thorough search of the scientific literature and chemical supply catalogs did not yield any established synthetic routes for the preparation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. Consequently, there are no documented applications of this compound as a synthetic intermediate in the total synthesis of natural products or in the development of pharmaceutical agents.

The absence of this information in the public domain suggests that this particular spirocyclic ketone may be a novel or underexplored chemical entity. Researchers interested in this molecule would likely need to develop a de novo synthetic pathway.

Future Outlook and Potential Research Directions

Given the utility of structurally related spirocyclic compounds in medicinal chemistry and organic synthesis, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one could represent an untapped resource for the synthesis of novel chemical scaffolds. The development of a robust synthetic protocol for this compound would be the first critical step toward unlocking its potential as a versatile building block.

Conclusion

While the fundamental physicochemical properties of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one are known, there is a significant gap in the scientific literature regarding its synthesis and application. Therefore, detailed application notes and protocols cannot be provided at this time. The information presented herein is intended to serve as a starting point for researchers who may be interested in exploring the synthesis and potential utility of this compound.

Sources

Application

derivatization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

An In-Depth Guide to the Strategic Derivatization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Authored by: A Senior Application Scientist Introduction In the landscape of modern synthetic chemistry, the strategi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Derivatization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, the strategic modification of complex molecular scaffolds is paramount for the discovery of novel therapeutic agents, advanced materials, and specialized chemical probes. The compound 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a ketal-protected derivative of the industrially significant compound isophorone, represents a versatile and highly valuable starting material.[1][2] Isophorone itself is an α,β-unsaturated ketone prized for its reactivity, which allows for a multitude of chemical transformations.[2][3]

The genius of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one lies in the selective protection of its highly reactive ketone functionality as an ethylene glycol ketal. This modification fundamentally alters the molecule's reactivity profile, masking the carbonyl group to direct chemical modifications towards the α,β-unsaturated system. The ketal group is robust under neutral to basic conditions, yet can be readily removed under acidic conditions, providing a powerful two-stage platform for creating a diverse library of derivatives.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this spirocyclic building block. We will explore two primary strategic pathways: direct modification of the carbon-carbon double bond while the ketone remains protected, and a sequential approach involving deprotection followed by derivatization of the liberated ketone. Each protocol is designed as a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is critical for designing successful synthetic strategies.

PropertyValueSource
IUPAC Name 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one-
Molecular Formula C₁₂H₁₈O₃-
Molecular Weight 210.27 g/mol -
Appearance Colorless to pale yellow liquid/solidGeneric
Key Reactive Sites 1. Electrophilic β-carbon of the enone system2. Nucleophilic α-carbon of the enone system (via enolate)3. Carbon-carbon double bond (alkene)4. Acid-labile ketal group[6]

The core reactivity of this molecule is dictated by the conjugated enone system. The electron-withdrawing effect of the protected carbonyl group renders the β-carbon (C6) highly electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.[6] The double bond itself can also undergo reactions typical of alkenes, such as epoxidation and hydrogenation.

Strategic Derivatization Pathways

The can be logically divided into two primary strategies, allowing for the selective modification of different functional groups within the molecule.

G cluster_0 Strategy A: Alkene Modification (Ketal Protected) cluster_1 Strategy B: Ketone Modification (via Deprotection) Start 7,9,9-trimethyl-1,4-dioxaspiro [4.5]dec-6-en-8-one A1 Conjugate Addition (e.g., Gilman Reagents) Start->A1 Protocol 1 A2 Epoxidation (e.g., m-CPBA) Start->A2 Protocol 2 A3 Catalytic Hydrogenation (e.g., H₂, Pd/C) Start->A3 B1 Acid-Catalyzed Deketalization Start->B1 Protocol 3 ProdA1 β-Alkylated Saturated Ketals A1->ProdA1 ProdA2 Epoxidized Ketals A2->ProdA2 ProdA3 Saturated Ketals A3->ProdA3 Intermediate Isophorone (α,β-Unsaturated Ketone) B1->Intermediate B2 Derivatization of Ketone (e.g., Reductive Amination) ProdB Diverse Isophorone Derivatives B2->ProdB Intermediate->B2 Protocol 4

Caption: High-level overview of the two primary derivatization strategies.

Strategy A: Reactions at the Alkene Moiety (Ketone Protected)

This approach leverages the stability of the ketal group to direct all modifications to the carbon-carbon double bond. This is ideal for synthesizing derivatives where the spirocyclic ketal core is a desired structural feature.

Protocol 1: Conjugate Addition of Organocuprates

Objective: To introduce a new carbon-carbon bond at the β-position (C6) of the enone system, yielding a saturated, β-substituted ketal. This protocol uses a Gilman reagent (lithium dimethylcuprate), a soft nucleophile that preferentially undergoes 1,4-addition.[6]

Causality: The choice of an organocuprate over a harder nucleophile (like an organolithium or Grignard reagent) is crucial. Harder nucleophiles would be more inclined to attack the ketal carbon, leading to undesired side reactions. The Gilman reagent ensures selective delivery of an alkyl group to the electrophilic β-carbon.

Materials:

ReagentMW ( g/mol )Amount (mmol)Equivalents
Starting Material210.275.01.0
Copper(I) Iodide (CuI)190.455.51.1
Methyllithium (MeLi, 1.6 M in Et₂O)21.9611.02.2
Anhydrous Diethyl Ether (Et₂O)74.12--
Saturated aq. NH₄Cl---

Step-by-Step Methodology:

  • Preparation of Gilman Reagent:

    • To a flame-dried, argon-purged 100 mL round-bottom flask, add Copper(I) Iodide (1.05 g, 5.5 mmol).

    • Add anhydrous diethyl ether (20 mL) and cool the resulting slurry to 0 °C in an ice bath.

    • Slowly add methyllithium solution (6.9 mL, 11.0 mmol) dropwise via syringe. The solution will typically change color, indicating the formation of lithium dimethylcuprate, Li[Cu(CH₃)₂]. Stir the mixture at 0 °C for 30 minutes.

  • Conjugate Addition Reaction:

    • In a separate flask, dissolve the starting material (1.05 g, 5.0 mmol) in anhydrous diethyl ether (10 mL).

    • Cool the Gilman reagent slurry to -78 °C (dry ice/acetone bath).

    • Slowly add the solution of the starting material to the Gilman reagent dropwise over 20 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (25 mL) at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-methylated product.

Validation: Successful reaction is confirmed by ¹H NMR spectroscopy, showing the disappearance of the vinyl protons and the appearance of a new methyl doublet. Mass spectrometry will confirm the expected mass increase.

Protocol 2: Epoxidation of the Alkene

Objective: To convert the carbon-carbon double bond into an epoxide ring, a versatile functional group that can be opened by various nucleophiles to generate a wide array of 1,2-difunctionalized products.

Causality: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, electrophilic epoxidizing agent that is highly effective for electron-rich and unhindered alkenes. In this enone system, the reaction is still efficient and provides a stable epoxide product while leaving the ketal untouched.

Step-by-Step Methodology:

  • Dissolve the starting material (1.05 g, 5.0 mmol) in dichloromethane (DCM, 25 mL) in a 100 mL round-bottom flask.

  • Add sodium bicarbonate (0.84 g, 10.0 mmol) to buffer the reaction mixture, as the m-CPBA reaction releases m-chlorobenzoic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77%, 1.34 g, ~6.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) (20 mL) to destroy excess peroxide.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify by column chromatography to yield the epoxide derivative.

Strategy B: Ketone Modification via Deprotection

This powerful two-step strategy unmasks the ketone, allowing access to a completely different set of derivatization reactions. It is the preferred route when modifications at the carbonyl are desired.

Protocol 3: Acid-Catalyzed Deketalization

Objective: To hydrolyze the ethylene glycol ketal and regenerate the parent α,β-unsaturated ketone, isophorone.

Causality: Ketals are thermodynamically stable in neutral or basic media but are susceptible to hydrolysis under acidic conditions.[4] The mechanism involves protonation of a ketal oxygen, followed by elimination of ethylene glycol to form an oxocarbenium ion, which is then attacked by water.[7] Using a mild acid like p-toluenesulfonic acid (p-TsOH) with water ensures efficient and clean deprotection.

G cluster_workflow Deketalization & Subsequent Derivatization Workflow Start Protected Ketone (Starting Material) Step1 Protocol 3: Acid-Catalyzed Hydrolisis (p-TsOH, Acetone/H₂O) Start->Step1 Intermediate Isophorone (Deprotected Ketone) Step1->Intermediate Step2 Protocol 4: Reductive Amination (NH₄OAc, NaBH₃CN) Intermediate->Step2 Final Isophorone Amine Derivative Step2->Final

Caption: Workflow for Strategy B: Deprotection followed by ketone modification.

Step-by-Step Methodology:

  • Dissolve the starting material (1.05 g, 5.0 mmol) in a mixture of acetone (30 mL) and water (5 mL) in a 100 mL round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 50 mg, 0.26 mmol).

  • Heat the mixture to reflux (approx. 60-65 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid by adding a small amount of solid sodium bicarbonate until effervescence ceases.

  • Remove the majority of the acetone under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield isophorone, which is often pure enough for the next step or can be further purified by distillation or chromatography.

Protocol 4: Reductive Amination of the Deprotected Ketone

Objective: To convert the newly exposed ketone of isophorone into a primary amine. This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms.

Causality: This one-pot reaction first involves the formation of an imine intermediate between the ketone and an ammonia source (here, ammonium acetate). A reducing agent that is selective for the protonated imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN), is then used to reduce the C=N bond to the desired amine.[8] This selectivity prevents the reduction of the starting ketone.

Step-by-Step Methodology:

  • To a solution of isophorone (from Protocol 3, ~5.0 mmol) in anhydrous methanol (40 mL), add ammonium acetate (NH₄OAc) (3.85 g, 50.0 mmol, 10 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (0.47 g, 7.5 mmol, 1.5 equiv) portion-wise. Caution: NaBH₃CN is toxic and can release HCN gas upon strong acidification. Handle in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by carefully adding 2 M HCl until the pH is ~2 to destroy any remaining reducing agent.

  • Basify the mixture to pH >10 by adding 2 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine derivative.

  • Purify by column chromatography on silica gel (using a DCM/Methanol/Triethylamine solvent system) to obtain the final product.

Conclusion

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a strategically designed building block that offers synthetic chemists a powerful and flexible platform for creating molecular diversity. By understanding the differential reactivity of the protected ketone and the α,β-unsaturated system, researchers can selectively target specific sites on the molecule. The protocols detailed herein provide reliable and reproducible methods for accessing a wide range of derivatives through conjugate addition, epoxidation, deprotection, and reductive amination. These pathways open the door to the systematic exploration of chemical space, which is essential for the development of new pharmaceuticals and advanced functional materials.

References

  • Wikipedia. Isophorone. [Link]

  • The Chemistry of Isophorone: From Acetone Byproduct to Industrial Powerhouse. [Link]

  • Solvent effects on the photocycloaddition and photoenolisation reactions of isophorone. Canadian Journal of Chemistry. [Link]

  • The Production of Isophorone. Molecules (MDPI). [Link]

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  • 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. PubChem. [Link]

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  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

  • (No Title Provided)
  • Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • (No Title Provided)
  • UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). ResearchGate. [Link]

  • (No Title Provided)
  • (No Title Provided)
  • (No Title Provided)
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • (No Title Provided)
  • (No Title Provided)

Sources

Method

protocol for the purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

An In-depth Technical Guide to the Purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Abstract This comprehensive application note provides a detailed , a key intermediate in various synthetic pathways. As...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Abstract

This comprehensive application note provides a detailed , a key intermediate in various synthetic pathways. As a spiroketal containing an α,β-unsaturated ketone moiety, its purity is paramount for the success of subsequent reactions. This guide, designed for researchers, scientists, and professionals in drug development, outlines a robust two-step purification strategy involving column chromatography followed by recrystallization. The rationale behind each step is explained, drawing from established principles in organic chemistry. Additionally, methods for the characterization of the purified product are detailed.

Introduction

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a structurally interesting molecule featuring a spiroketal and an α,β-unsaturated ketone. The spiroketal acts as a protecting group for a ketone, while the enone system is a versatile functional group for a variety of chemical transformations, including conjugate additions and reductions.[1][2] Given the reactivity of the enone system, the presence of impurities from its synthesis, such as starting materials or byproducts, can lead to undesirable side reactions and reduced yields in downstream applications. Therefore, a reliable purification protocol is essential.

This guide proposes a purification strategy based on the general principles of purifying organic compounds, particularly spiroketals and α,β-unsaturated ketones.[3][4] The primary purification will be achieved through silica gel column chromatography, a technique that separates compounds based on their polarity. For compounds that are solid at room temperature, an optional recrystallization step is described to achieve higher purity.[5][6]

Proposed Purification Workflow

The overall workflow for the purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is depicted below. This multi-step process is designed to remove a wide range of potential impurities.

Purification Workflow crude Crude Product (from synthesis) column_chrom Column Chromatography (Silica Gel) crude->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal partially_pure Partially Purified Product solvent_removal->partially_pure recrystallization Recrystallization (Optional, for solids) partially_pure->recrystallization filtration Filtration and Washing recrystallization->filtration drying Drying under Vacuum filtration->drying pure_product High-Purity Product drying->pure_product characterization Purity Assessment (TLC, GC-MS, NMR) pure_product->characterization

Caption: Proposed workflow for the purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Experimental Protocols

Primary Purification: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds. By using a stationary phase like silica gel and a mobile phase (eluent) of appropriate polarity, components of a mixture can be separated.

Materials:

  • Crude 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Iodine chamber or other staining solution (e.g., potassium permanganate)

Protocol:

  • Eluent Selection:

    • Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate.

    • Spot the crude mixture on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal eluent system will give the target compound a retention factor (Rf) of approximately 0.2-0.4.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent mixture.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity by adding more ethyl acetate, is often effective.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp or with a staining agent.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified product.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (gradient, e.g., 95:5 to 80:20)
Sample Loading Concentrated solution or dry loading on silica
Fraction Analysis TLC with UV visualization and/or chemical staining
Secondary Purification: Recrystallization

If the product obtained from column chromatography is a solid and requires further purification, recrystallization can be an effective technique.[5][6] This method relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Materials:

  • Partially purified 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • Various solvents for testing (e.g., hexanes, ethyl acetate, ethanol, water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection:

    • In small test tubes, test the solubility of the compound in different solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4]

    • If a single solvent is not ideal, a two-solvent system can be used. The compound should be soluble in one solvent and insoluble in the other, and the two solvents must be miscible.[5]

  • Dissolution:

    • Place the partially purified solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Characterization of the Purified Product

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in a suitable solvent system is a good indication of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified compound and for detecting any remaining impurities.[8]

Troubleshooting

Problem Possible Cause Solution
Poor separation in column chromatography Inappropriate eluent system.Re-optimize the eluent system using TLC. A shallower gradient or an isocratic elution might be necessary.
Compound "oils out" during recrystallization The solution is supersaturated, or the boiling point of the solvent is too high.Use a larger volume of solvent, cool the solution more slowly, or try a different solvent with a lower boiling point.
Low recovery from recrystallization The compound is too soluble in the cold solvent, or too much solvent was used.Use a different solvent or a solvent mixture. Ensure that the minimum amount of hot solvent is used for dissolution. Cool the solution thoroughly in an ice bath.

Conclusion

The purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a critical step in its use as a synthetic intermediate. The combination of flash column chromatography and recrystallization, as detailed in this guide, provides a robust and reliable method for obtaining this compound in high purity. The principles and techniques described herein are broadly applicable to the purification of other organic compounds with similar structural features.

References

  • Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsatur
  • 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol. Sigma-Aldrich.
  • Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Canadian Journal of Chemistry.
  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Applic
  • 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. PubChem.
  • 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one. SpectraBase.
  • A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[9][10]decane. Acta Chemica Scandinavica.

  • 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
  • Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts.
  • Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. Benchchem.
  • Recrystalliz
  • Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocycliz
  • Recrystalliz
  • 1,4-Dioxaspiro[4.5]decan-8-one chemical properties. Benchchem.
  • Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • 1,4-dioxaspiro(4.5)decane, 7,7,9-trimethyl. PubChemLite.
  • alpha beta-unsatur
  • Refinement of Analytical Methods for Spiroketal Isomers. Benchchem.
  • Stereocontrolled Spiroketal Synthesis. Benchchem.
  • ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one. Benchchem.
  • Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one. Benchchem.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)

Sources

Application

The Strategic Utility of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate In the intricate landscape of medicinal chemistry, the strategic use of well-designed building blocks is paramount to the efficient synthesis of complex and nove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the intricate landscape of medicinal chemistry, the strategic use of well-designed building blocks is paramount to the efficient synthesis of complex and novel therapeutic agents. 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a derivative of the industrially significant ketoisophorone, represents a key intermediate with considerable potential in drug discovery campaigns. Its unique structural feature, the protection of one of the carbonyl groups as a ketal, allows for selective chemical transformations on the remaining enone moiety. This guide provides an in-depth exploration of the applications of this versatile scaffold, offering detailed protocols and mechanistic insights for its utilization in the synthesis of medicinally relevant compounds.

The core value of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one lies in its ability to serve as a prochiral precursor and a platform for the introduction of diverse pharmacophoric elements. The presence of the α,β-unsaturated ketone system opens a gateway to a multitude of synthetic operations, including conjugate additions, reductions, and cycloadditions, thereby enabling the construction of a wide array of molecular architectures.

Core Applications in Medicinal Chemistry

The primary application of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in medicinal chemistry is as a strategic intermediate. The ethylene glycol ketal serves as a robust protecting group for the C4-carbonyl of ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), enabling regioselective reactions at other positions of the molecule.[1][2][3][4] This targeted reactivity is crucial for the construction of complex molecules with defined stereochemistry and functionality.

Synthesis of Chiral Building Blocks and Natural Product Scaffolds

The enone functionality of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a prime site for asymmetric transformations. Catalytic asymmetric reduction of the carbon-carbon double bond or the C8-carbonyl group can lead to the formation of valuable chiral synthons. These chiral intermediates are foundational for the synthesis of a variety of natural products and their analogs, which are a rich source of bioactive compounds.[5]

For instance, the stereoselective reduction of the enone can be achieved using chiral catalysts, providing access to optically active cyclohexenone derivatives. These derivatives can then be further elaborated into complex structures, such as those found in carotenoids and vitamins.[2][3]

Precursor to Privileged Scaffolds in Drug Discovery

The cyclohexenone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.[6] By using 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, medicinal chemists can access a variety of derivatives based on this privileged structure.

G A 7,9,9-Trimethyl-1,4-dioxaspiro [4.5]dec-6-en-8-one B Conjugate Addition (e.g., Michael Addition) A->B C Selective Reduction (e.g., Luche Reduction) A->C D Cycloaddition (e.g., Diels-Alder) A->D E Functionalized Intermediates B->E C->E D->E F Deprotection of Ketal E->F G Bioactive Molecules (e.g., enzyme inhibitors, receptor modulators) F->G

Caption: Synthetic pathways from the title compound.

Experimental Protocols

Protocol 1: Synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one from Ketoisophorone

This protocol describes the selective protection of the C4-carbonyl group of ketoisophorone.

Materials:

  • Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione)

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ketoisophorone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to azeotropically remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Protocol 2: Michael Addition of a Thiol to 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

This protocol exemplifies a conjugate addition to the enone system, a common strategy for introducing functionality.

Materials:

  • 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • A thiol of interest (e.g., thiophenol)

  • Triethylamine (base)

  • Dichloromethane (solvent)

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add the thiol (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting adduct can be purified by column chromatography if necessary.

Data Presentation

Reaction Type Substrate Reagents Product Typical Yield (%)
KetalizationKetoisophoroneEthylene glycol, p-TSA7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one85-95
Michael Addition7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-oneThiophenol, Et3NThioether adduct70-90
Luche Reduction7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-oneNaBH4, CeCl3·7H2OAllylic alcohol>90

Visualization of Key Concepts

The Role of Ketal Protection

G Ketoisophorone Ketoisophorone Reaction + Ethylene Glycol (p-TSA) Protected_Ketone Protected_Ketone

Caption: Selective protection of ketoisophorone.

The ketal protection masks the more reactive C4-ketone, allowing for selective chemistry to be performed on the α,β-unsaturated ketone.

Potential for Stereoselective Synthesis

G A Prochiral Enone B Chiral Catalyst + Reducing Agent A->B Reduction D Chiral Catalyst + Conjugate Addition Reagent A->D Addition C Enantiomerically Enriched Allylic Alcohol B->C E Enantiomerically Enriched β-Substituted Ketone D->E

Caption: Asymmetric transformations of the enone.

Conclusion and Future Outlook

7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a valuable and versatile intermediate in medicinal chemistry. Its utility stems from the strategic protection of one carbonyl group, which enables a wide range of selective transformations on the remaining enone system. This allows for the efficient construction of complex and diverse molecular scaffolds, including chiral building blocks and derivatives of privileged structures. As the demand for novel and potent therapeutic agents continues to grow, the importance of such well-designed synthetic intermediates in streamlining the drug discovery process cannot be overstated. Further exploration into the asymmetric catalysis involving this substrate is likely to unveil new and efficient routes to valuable chiral molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem.
  • InvivoChem. Ketoisophorone | prochiral compound | CAS# 1125-21-9.
  • MedchemExpress.com. Ketoisophorone (4-Oxoisophorone)
  • Catalysis Science & Technology (RSC Publishing). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. [Link]

  • MDPI. The Production of Isophorone. [Link]

  • Benchchem. Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry.
  • PMC. O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. [Link]

  • Benchchem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • PMC. Special Issue “Biosynthesis and Application of Natural Compound”. [Link]

Sources

Method

experimental use of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

An in-depth analysis of the scientific literature reveals that 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, also known as isophorone ethylene ketal, is primarily utilized as a strategic intermediate in multi-step o...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the scientific literature reveals that 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, also known as isophorone ethylene ketal, is primarily utilized as a strategic intermediate in multi-step organic syntheses. Its core function is to serve as a protected form of isophorone, a highly versatile α,β-unsaturated ketone. This protection strategy allows for selective chemical modifications at other positions of the molecule without interference from the otherwise reactive carbonyl group. The ethylene ketal can be readily removed under acidic conditions to regenerate the ketone functionality at a later stage of the synthesis.

While dedicated, standalone application notes for this specific compound are not prevalent, its experimental use is well-documented within the context of larger synthetic endeavors. The following guide synthesizes this information into a set of detailed application notes and protocols, providing researchers with the necessary information to effectively utilize this compound in their work. We will cover its synthesis, its application in a representative synthetic transformation (conjugate addition), and the protocol for its deprotection.

Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

The most common method for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is the acid-catalyzed reaction of isophorone with ethylene glycol. This reaction is a classic example of ketal formation, which is a reversible process. To drive the reaction to completion, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Protocol: Acid-Catalyzed Ketalization of Isophorone

Objective: To protect the ketone functionality of isophorone by converting it to an ethylene ketal.

Materials:

  • Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)

  • Ethylene glycol

  • Toluene (or benzene)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add isophorone (e.g., 0.1 mol), ethylene glycol (e.g., 0.15 mol, 1.5 equivalents), and toluene (e.g., 200 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.001 mol, 1 mol%).

  • Assemble the Dean-Stark apparatus and condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to quench the acid catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Causality and Insights:

  • Excess Ethylene Glycol: Using a slight excess of ethylene glycol helps to shift the equilibrium towards the product side.

  • Azeotropic Removal of Water: This is the critical step that drives the reversible reaction to completion according to Le Châtelier's principle.

  • Catalyst: p-TSA is a common, effective, and inexpensive acid catalyst for this transformation. Other acids like sulfuric acid can also be used.

  • Workup: The aqueous workup is essential to remove the acid catalyst and any remaining water-soluble reagents.

Diagram of Synthesis:

G Isophorone Isophorone Catalyst p-TSA (cat.) Toluene, Reflux (-H2O) Isophorone->Catalyst EthyleneGlycol Ethylene Glycol EthyleneGlycol->Catalyst Product 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Catalyst->Product

Caption: Synthesis of the target compound from isophorone.

Application in Conjugate Addition Reactions

With the ketone functionality protected, the β-carbon of the enone system becomes the primary site for nucleophilic attack. This allows for selective 1,4-conjugate addition (Michael addition) reactions, which are fundamental carbon-carbon bond-forming reactions. Organocuprates are commonly used nucleophiles for this purpose, as they favor 1,4-addition over 1,2-addition.

Protocol: Organocuprate-Mediated 1,4-Conjugate Addition

Objective: To introduce an alkyl or aryl group at the β-position of the protected isophorone scaffold.

Materials:

  • 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Organolithium reagent (e.g., methyllithium, n-butyllithium) or Grignard reagent (e.g., methylmagnesium bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Dry glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend CuI (e.g., 0.05 mol, 1 equivalent) in anhydrous THF (e.g., 100 mL) in a flame-dried, three-necked flask at -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium or Grignard reagent (e.g., 0.1 mol, 2 equivalents) to the stirred suspension. The formation of the Gilman cuprate (R₂CuLi) will be observed.

  • In a separate flask, dissolve 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (e.g., 0.05 mol, 1 equivalent) in anhydrous THF.

  • Slowly add the solution of the protected isophorone to the freshly prepared organocuprate solution at -78 °C.

  • Stir the reaction mixture at this temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Causality and Insights:

  • Inert Atmosphere: Organometallic reagents like organolithiums, Grignards, and organocuprates are highly reactive towards oxygen and moisture.

  • Low Temperature: These reactions are typically performed at low temperatures to prevent side reactions and ensure high selectivity.

  • Gilman Cuprates: Lithium diorganocuprates (R₂CuLi) are soft nucleophiles, which selectively attack the soft electrophilic β-carbon of the enone in a 1,4-fashion.

  • Quenching: The ammonium chloride solution protonates the intermediate enolate formed after the addition, yielding the final product.

Diagram of Conjugate Addition:

G Start Protected Isophorone Cuprate R2CuLi (Gilman Reagent) THF, -78°C Start->Cuprate Intermediate Enolate Intermediate Cuprate->Intermediate Quench NH4Cl (aq) Intermediate->Quench Product 1,4-Adduct Quench->Product

Caption: Workflow for 1,4-conjugate addition.

Deprotection to Regenerate the Ketone

The final step in many synthetic sequences involving this protected isophorone is the removal of the ethylene ketal group to unveil the ketone. This is typically achieved by hydrolysis under acidic conditions.

Protocol: Acid-Catalyzed Deprotection

Objective: To hydrolyze the ketal and regenerate the ketone functionality.

Materials:

  • The 1,4-adduct from the previous step

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 3 M HCl) or another acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS)

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • Dissolve the ketal-protected compound in a mixture of acetone and water (e.g., 4:1 ratio).

  • Add a catalytic amount of an acid, such as a few drops of 3 M HCl.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The deprotection is often complete within a few hours.

  • Once the reaction is complete, neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.

  • Remove the acetone using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ketone can be purified by column chromatography if necessary.

Causality and Insights:

  • Acetone as a Water Scavenger: The use of acetone as a co-solvent helps to drive the equilibrium towards the deprotected ketone by forming acetone dimethyl ketal from the released ethylene glycol.

  • Acid Catalyst: The acid protonates one of the ketal oxygens, initiating the hydrolysis mechanism.

  • Mild Conditions: For sensitive substrates, milder acids like PPTS can be used to avoid potential side reactions.

Diagram of Deprotection:

G Protected Ketal-Protected Adduct Acid H3O+ Acetone/H2O Protected->Acid Deprotected Final Ketone Product Acid->Deprotected Byproduct Ethylene Glycol Acid->Byproduct

Caption: Acid-catalyzed deprotection of the ketal group.

Spectroscopic Data Summary

For verification of the title compound, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, researchers can refer to the following characteristic spectroscopic data.

Technique Key Features
¹H NMR Signals corresponding to the gem-dimethyl protons, the methyl group on the double bond, the methylene protons of the ethylene glycol unit, and the vinylic proton.
¹³C NMR Signals for the spiro carbon (ketal carbon), the quaternary carbon with the gem-dimethyl groups, the carbons of the double bond, and the carbons of the ethylene glycol unit.
IR (Infrared) Absence of a strong carbonyl (C=O) stretch (typically around 1665 cm⁻¹ for the parent enone). Presence of a C=C stretch and C-O stretches.
MS (Mass Spec) A molecular ion peak corresponding to its molecular weight (196.28 g/mol ) and characteristic fragmentation patterns.

References

Spectral Database for Organic Compounds (SDBS), 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

PubChem Compound Summary for CID 128330, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. National Center for Biotechnology Information. [Link]

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

Application

Application Note: Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

For Researchers, Scientists, and Drug Development Professionals Introduction 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a key synthetic intermediate, primarily utilized as a protected form of isophorone. Isopho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a key synthetic intermediate, primarily utilized as a protected form of isophorone. Isophorone, an α,β-unsaturated cyclic ketone, is a versatile building block in organic synthesis, notably in the production of isophorone diisocyanate (IPDI), a precursor for polyurethanes.[1][2] The protection of the carbonyl group in isophorone as a ketal, specifically an ethylene ketal, is a crucial step in multi-step syntheses where the ketone functionality would otherwise interfere with subsequent reactions. This application note provides a comprehensive guide to the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one through the acid-catalyzed ketalization of isophorone with ethylene glycol.

The formation of an acetal or ketal is a reversible reaction.[3] To ensure a high yield of the desired product, the equilibrium must be shifted towards the product side. This is typically achieved by the continuous removal of water, a byproduct of the reaction. The most common laboratory technique for this is the use of a Dean-Stark apparatus.[4][5]

Reaction Mechanism and Key Principles

The formation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is an acid-catalyzed nucleophilic addition reaction. The mechanism can be outlined as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of isophorone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer and Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxonium ion in an intramolecular fashion.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the stable spiroketal and regenerate the acid catalyst.

The reversibility of this reaction necessitates the removal of water to drive the reaction to completion.

Experimental Protocol: Acid-Catalyzed Ketalization of Isophorone

This protocol details a standard laboratory procedure for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one using p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus for water removal.

Materials and Reagents:

  • Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane for extraction

  • Silica gel for column chromatography (if necessary)

  • Hexanes and Ethyl acetate for chromatography eluent (if necessary)

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap[4][5]

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isophorone (e.g., 13.8 g, 0.1 mol), ethylene glycol (e.g., 9.3 g, 0.15 mol, 1.5 equivalents), and toluene (approx. 100 mL).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%). A milder catalyst like pyridinium p-toluenesulfonate (PPTS) can also be used if the substrate is sensitive to strong acids.[6]

    • Assemble the Dean-Stark apparatus with the reflux condenser. Ensure all joints are properly sealed.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring. Toluene and water will form an azeotrope that boils and condenses in the reflux condenser.

    • The condensed azeotrope will collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[4]

    • Monitor the reaction progress by observing the amount of water collected in the trap. The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is typically complete when no more water is collected. This can take several hours.

    • Alternatively, the reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • The resulting crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography on silica gel.[8]

    • For column chromatography, a gradient of ethyl acetate in hexanes is a suitable eluent system. The appropriate solvent system should be determined by TLC analysis.

Data Summary: Reaction Parameters

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1.2 - 2.0 equivalents of ethylene glycolUsing an excess of ethylene glycol helps to shift the equilibrium towards product formation.
Catalyst p-Toluenesulfonic acid (p-TSA) or Pyridinium p-toluenesulfonate (PPTS)p-TSA is an effective and common acid catalyst.[9] PPTS is a milder alternative for acid-sensitive substrates.[6]
Catalyst Loading 0.5 - 2.0 mol%A catalytic amount is sufficient to promote the reaction without causing significant side reactions.
Solvent Toluene or BenzeneForms a low-boiling azeotrope with water, facilitating its removal via a Dean-Stark trap.[4]
Temperature Reflux temperature of the solvent (Toluene: ~111°C)Provides the necessary activation energy for the reaction and allows for azeotropic distillation.
Water Removal Dean-Stark apparatus or molecular sievesEssential for driving the reversible ketalization reaction to completion.[5][10]

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product A Combine Isophorone, Ethylene Glycol, Toluene, and p-TSA in a round-bottom flask B Assemble Dean-Stark apparatus and reflux condenser A->B C Heat to reflux B->C D Collect water in Dean-Stark trap C->D E Monitor reaction completion (TLC/GC or water volume) D->E F Cool to room temperature E->F G Wash with NaHCO3, water, and brine F->G H Dry organic layer (e.g., MgSO4) G->H I Concentrate under reduced pressure H->I J Vacuum Distillation or Column Chromatography I->J K 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one J->K

Caption: Experimental workflow for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Conclusion

The acid-catalyzed ketalization of isophorone with ethylene glycol is a robust and efficient method for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. The key to achieving a high yield is the effective removal of water from the reaction mixture, for which the Dean-Stark apparatus is a standard and reliable tool. This protected form of isophorone serves as a valuable intermediate in various synthetic applications, allowing for chemical transformations on other parts of the molecule without affecting the carbonyl group.

References

  • Ruther, T., Muller, M. A., Bonrath, W., & Eisenacher, M. (2023). The Production of Isophorone. Encyclopedia, 3(1), 224-244. [Link]

  • Shishanov, M.V., Kuk, C.G., & Gevorkyan, E.L. (2025). Kinetic modeling of the isophorone synthesis reaction. ChemChemTech, 68(6), 134-139. [Link]

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[11][12]decane. Acta Chemica Scandinavica, 47, 422-424. [Link]

  • Ruther, T., et al. (2023). The Production of Isophorone. ResearchGate. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Phorone and isomeric forms. ResearchGate. [Link]

  • Isophorone – Knowledge and References. Taylor & Francis. [Link]

  • Gaina, L., et al. (2023). Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. Polymers, 15(2), 430. [Link]

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. [Link]

  • Synthesis of α, β-unsaturated-ketones.
  • Thionation of Some α,β-Unsaturated Steroidal Ketones. PMC. [Link]

  • Ethylene glycol. Wikipedia. [Link]

  • Davis, H. (2013). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]

  • Gaina, L., et al. (2025). Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. ResearchGate. [Link]

  • Acetalization of aldehydes and ketones under Dean–Stark conditions and further transformation of the reaction products. ResearchGate. [Link]

  • Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. MDPI. [Link]

  • UCF CHM2211 Chapter 19.6 - Protecting Group with Ethylene Glycol. YouTube. [Link]

  • 2-OXO-5-METHOXYSPlRO[5.4]DECANE. Organic Syntheses. [Link]

  • p -Toluenesulfonic Acid Promoted Annulation of 2-Alkynylanilines with Activated Ketones: Efficient Synthesis of 4-Alkyl-2,3-Disubstituted Quinolines. ResearchGate. [Link]

  • Dean–Stark apparatus. Wikipedia. [Link]

  • Dean Stark without Dean Stark.... almost quantitative. Sciencemadness Discussion Board. [Link]

  • Pasha, M.A., & Jayashankara, V.P. (2006). p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. Journal of Pharmacology and Toxicology, 1, 585-590. [Link]

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Method

Application Notes and Protocols for the Analytical Characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Abstract This document provides a comprehensive guide to the analytical methodologies for the characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a key intermediate in synthetic organic chemistry. Give...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a key intermediate in synthetic organic chemistry. Given the compound's unique structural features, including a spiroketal, an α,β-unsaturated ketone, and a gem-dimethyl group, a multi-faceted analytical approach is essential for its unambiguous identification, purity assessment, and quantification. This guide presents detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide a framework for method development and validation.

Introduction

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a versatile building block in the synthesis of complex organic molecules. Its spirocyclic core imparts conformational rigidity, a desirable trait in medicinal chemistry for the design of specific biological probes and therapeutic agents. The presence of multiple functional groups necessitates robust analytical methods to ensure its identity and purity, which are critical for subsequent synthetic transformations and for meeting regulatory standards in drug development.[1] This guide is designed to provide researchers with the foundational knowledge and practical protocols to effectively analyze this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.[2] A reversed-phase method is proposed, leveraging the compound's hydrophobicity for separation.

Rationale for Method Design

A C18 stationary phase is selected due to its versatility and broad applicability in retaining compounds with hydrophobic character.[3] The mobile phase, a gradient of water and acetonitrile, allows for the elution of the target compound while separating it from potentially more polar starting materials or more non-polar byproducts. The inclusion of a small amount of formic acid in the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic impurities.[4] UV detection is appropriate due to the presence of the chromophoric α,β-unsaturated ketone system.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to 1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify Purity integrate->quantify

Caption: HPLC analysis workflow for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Detailed HPLC Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.[5]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It provides both chromatographic separation and mass spectral data, which aids in the identification of the target compound and any volatile impurities.

Rationale for Method Design

A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for the separation of compounds based on their boiling points. Electron Ionization (EI) is a standard ionization technique that generates reproducible fragmentation patterns, which can be compared to library spectra for identification.[8] The expected fragmentation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one will likely involve cleavage of the spiroketal and cyclohexenone rings.[9]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc dilute_gc Dilute to 1 mg/mL dissolve_gc->dilute_gc inject_gc Inject into GC dilute_gc->inject_gc Prepared Sample separate_gc Separation on DB-5 Column inject_gc->separate_gc ionize_ms Electron Ionization separate_gc->ionize_ms detect_ms Mass Detection ionize_ms->detect_ms tic Total Ion Chromatogram detect_ms->tic Raw Data mass_spec Mass Spectrum of Peak tic->mass_spec library_search Library Search & Fragmentation Analysis mass_spec->library_search

Caption: GC-MS analysis workflow for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Detailed GC-MS Protocol

Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of dichloromethane.

Instrumentation and Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Data Analysis: The total ion chromatogram (TIC) will show the separation of components. The mass spectrum of the peak corresponding to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one can be analyzed for its molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.[10]

Rationale for Method Design

Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[11] The expected ¹H NMR spectrum will show signals for the vinyl proton, the protons of the dioxolane ring, and the methyl groups. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the olefinic carbons, the spiroketal carbon, and the methyl carbons.[12] 2D NMR experiments like COSY and HMBC can be used to confirm the proton-proton and proton-carbon correlations, respectively.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis start_nmr Weigh 5-10 mg Sample dissolve_nmr Dissolve in CDCl3 with TMS start_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire_1h Acquire ¹H Spectrum transfer_nmr->acquire_1h Prepared Sample acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HMBC) acquire_13c->acquire_2d process_spectra Process Spectra acquire_2d->process_spectra Raw Data assign_signals Assign Signals process_spectra->assign_signals confirm_structure Confirm Structure assign_signals->confirm_structure

Caption: NMR analysis workflow for structural elucidation.

Detailed NMR Protocol

Sample Preparation:

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent CDCl₃
Internal Standard TMS
Experiments ¹H, ¹³C, COSY, HMBC

Expected Spectral Features:

Feature¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Vinyl-H 6.0-6.5 (d)125-135
Dioxolane-CH₂ 3.8-4.2 (m)64-68
Allylic-CH₂ 2.2-2.6 (m)30-40
C(CH₃)₂ 1.0-1.3 (s)25-30 (CH₃), 40-50 (quaternary C)
CH₃ 0.9-1.2 (s)20-30
C=O -190-205
Spiroketal C -95-105

Method Validation

All analytical methods developed for the characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one should be validated to ensure they are suitable for their intended purpose.[1][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a robust starting point for the development and validation of analytical methods for this important synthetic intermediate. By understanding the principles behind the chosen methods, researchers can confidently assess the identity, purity, and quality of this compound, ensuring the reliability of their scientific findings and the success of subsequent research and development activities.

References

  • GC–MS Instrumental Analysis. (2023). Two types of instruments were used for GC–MS analysis for the experiments presented here... MDPI. [Link]

  • HPLC Sample Preparation. (n.d.). Filtration is a crucial step to remove particulate matter that could clog the HPLC column or interfere with analysis. Organomation. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2026). The mass spectra of ketones usually will have peaks representing acylium ions... LCGC International. [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2022). A universal generic high performance liquid chromatography (HPLC) or ultrahigh-pressure liquid chromatography (UHPLC) method... Chromatography Online. [Link]

  • Fragmentation Patterns in Mass Spectrometry. (2020). This page looks at how fragmentation patterns are formed when organic molecules are fed into a mass spectrometer... Chemistry LibreTexts. [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (n.d.). A headspace gas chromatography/mass spectrometry (GC/MS) analysis for these compounds was developed... ResearchGate. [Link]

  • Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. (2020). The ee values were determined by HPLC analysis using a chiral column... ACS Publications. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Depending on the nature of the sample and analytes of interest, select appropriate extraction techniques... Drawell. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). In pharmaceutical quality control, analytical method validation (AMV) is one of the most critical aspects... Pharmaguideline. [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2024). The fragmentation pattern that results following molecular activation serves as a fingerprint... ACS Publications. [Link]

  • Sample Pretreatment for HPLC. (n.d.). Solvent extraction is a method to separate compounds due to their unequal solubility in two immiscible liquid phases... Nacalai Tesque. [Link]

  • Reverse phase-HPLC Method for Determination of Marker Compounds in NP-1, an Anti-osteoporotic Plant Product from Butea monosperma. (n.d.). An isocratic, reversed phase, high-performance liquid chromatographic (HPLC) method was developed... ResearchGate. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). This application note describes an alternative HPLC method for analysis of 13 carbonyl compounds. Waters. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). The 13C NMR signal with the highest chemical shift...was assigned to the carbonyl carbon... MDPI. [Link]

  • Sample Preparation – HPLC. (n.d.). Samples need to be dissolved in a suitable solvent at ca. 0.1 – 1 mg/mL. Polymer Chemistry Characterization Lab. [Link]

  • Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. (2023). Catalytic fast pyrolysis (CFP) of lignocellulosic biomass is under intense investigation... RSC Publishing. [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Chemical shifts in 1H NMR spectra are reported in parts per million (ppm, δ) downfield from the internal standard Me4Si (TMS). The Royal Society of Chemistry. [Link]

  • mass spectra - fragmentation patterns. (n.d.). The molecular ions are energetically unstable, and some of them will break up into smaller pieces. Chemguide. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). The limit of detection (LOD) of an analytical procedure is the lowest amount of an analyte in a sample that can be detected... International Journal of Pharmaceutical Erudition. [Link]

  • A GC-MS Metabolic Study on Lipophilic Compounds in the Leaves of Common Wheat Triticum aestivum L. (2024). The chemical composition of EWs (lipophilic metabolites) commonly comprises very-long-chain compounds... MDPI. [Link]

  • Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). The reactivities of α,β-unsaturated aldehydes and ketones therefore are determined by such special structure features. LibreTexts. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). More important is the use of NMR for the determination of new structures. Thieme. [Link]

  • Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (2022). We herein report a green, convenient, metal-free hydrosulfonylation method... RSC Publishing. [Link]

  • Analytical method validation: A brief review. (2022). Validation is an applied approach to verify that a method is suitable to function as a quality control tool. World Journal of Advanced Research and Reviews. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). The radical ions (“odd electron ions” or OE˙+) produced by electron ionization (EI) have much more internal energy... RSC Publishing. [Link]

  • Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. (2025). The older inexpensive chromatography techniques, such as column chromatography are used in analytical and preparative separations... ResearchGate. [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) was used mainly for the analysis of volatile and semi-volatile organic compounds... UAH LOUIS. [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023). A sample needs to be prepared so that it can be directly injected into a HPLC column. Greyhound Chromatography. [Link]

  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. (n.d.). The approaches to the synthesis of α,β-unsaturated CF3-containing ketones and their use in organic chemistry are reviewed. MDPI. [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025). The 1 H and 13 C NMR chemical shift values agree with those in the literature... ResearchGate. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Reversed-phase chromatography is a subtype of HPLC and is widely used for separating and analyzing a variety of compounds. Phenomenex. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020). Analytical validation has fundamental importance in the scope of Good Manufacturing Practice (GMP) for pharmaceutical products... SciELO. [Link]

  • Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. (n.d.). The 1H and 13C NMR spectra of 5 have been analyzed, and individual spectral resonance signals have been assigned... ARKAT USA. [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Introduction and Scientific Context 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a spirocyclic compound featuring an α,β-unsaturated ketone (enone) moiety. Spiro compounds, characterized by two rings sharing a si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a spirocyclic compound featuring an α,β-unsaturated ketone (enone) moiety. Spiro compounds, characterized by two rings sharing a single common atom, exhibit a rigid three-dimensional structure that makes them valuable scaffolds in medicinal chemistry and materials science. The enone functional group is a key chromophore and a reactive site, making its purity and quantification critical in various applications, from synthetic intermediates in drug development to components in complex chemical formulations.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the analysis of such non-volatile organic molecules.[1] Its high resolution and sensitivity make it ideal for separating the target analyte from potential impurities, starting materials, and degradation products. This application note provides a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, followed by a detailed guide to method validation in accordance with international regulatory standards.

Causality Behind Experimental Choices: Method Development Rationale

The development of a robust HPLC method is predicated on a scientific understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.

2.1. Chromatographic Mode and Stationary Phase Selection

Given the moderate polarity of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, Reversed-Phase HPLC is the logical choice. This mode utilizes a non-polar stationary phase and a polar mobile phase.[1] The primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.

  • Expertise & Experience: A C18 (octadecylsilyl) bonded silica column is selected as the primary stationary phase. C18 columns provide excellent hydrophobic retention for a wide range of organic molecules and are known for their robustness and reproducibility, making them a "workhorse" in pharmaceutical analysis.[2] The high surface area of silica particles (typically 3 to 5 µm) ensures efficient mass transfer, leading to sharp, symmetrical peaks.

2.2. Mobile Phase and Detector Selection

  • Mobile Phase: A binary mixture of acetonitrile and water is chosen for the mobile phase. Acetonitrile is an excellent organic modifier that offers low viscosity (reducing system backpressure) and a low UV cutoff, which is critical for detection.[3] The ratio of acetonitrile to water is optimized to achieve an appropriate retention time (typically between 3 and 10 minutes) and good resolution from any impurities. An isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness in routine quality control analysis.

  • Detector: The analyte contains an α,β-unsaturated ketone chromophore. This conjugated system absorbs strongly in the UV region. The expected λmax for such enone systems is typically in the 220-250 nm range. Therefore, a UV-Vis or Diode Array Detector (DAD) is ideal. A detection wavelength of 235 nm is selected as a starting point to provide high sensitivity for the analyte. A DAD offers the additional advantage of acquiring full UV spectra, which can aid in peak identification and purity assessment.

Experimental Protocol: Isocratic RP-HPLC Analysis

This protocol provides a self-validating system for the routine analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a DAD or UV-Vis detector.

  • Data Acquisition: Chromatographic software for system control, data acquisition, and processing.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Ultrapure)

    • 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Reference Standard (purity >99%).

    • Methanol (HPLC Grade, for dissolving standard).

3.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample by accurately weighing a portion of the material and dissolving it in the mobile phase to achieve a nominal concentration of 100 µg/mL.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time ~10 minutes

3.4. System Suitability Testing (SST) Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeial chapters such as USP <621>.

  • Tailing Factor (T): ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing P1 Prepare Mobile Phase (ACN:H2O) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Solutions A2 Perform System Suitability Test (SST) P2->A2 P3 Prepare Sample Solutions A3 Inject Blank, Standards, & Samples P3->A3 A1->A2 A2->A3 A4 Acquire Chromatographic Data A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte in Samples D2->D3 D4 Generate Report D3->D4

Caption: Experimental Workflow for HPLC Analysis.

Protocol for Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] The following protocols are based on the International Council for Harmonisation (ICH) guideline Q2(R1).[4]

4.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol: Inject the mobile phase (blank), a placebo solution (if applicable), and a solution of the working standard. The blank and placebo should show no interfering peaks at the retention time of the analyte.

4.2. Linearity Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

4.3. Accuracy (Recovery) Accuracy is the closeness of the test results to the true value.

  • Protocol: Prepare a sample matrix (or placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4.4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Inject the working standard solution six times.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: RSD of the peak areas should be ≤ 2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Method): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

4.6. Robustness Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Detection wavelength (± 2 nm)

  • Acceptance Criterion: System suitability parameters should still be met, and the results should not be significantly impacted.

Logical Flow for HPLC Method Validation

Validation_Workflow Start Method Validation Start Spec Specificity (Peak Purity) Start->Spec Lin Linearity & Range (5 Levels, r² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery @ 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (Signal-to-Noise) Prec->LOD_LOQ Rob Robustness (Varying Parameters) LOD_LOQ->Rob End Validated Method Rob->End

Caption: Logical Flow for HPLC Method Validation.

Conclusion and Trustworthiness Statement

The protocols described herein provide a robust and reliable system for the quantitative analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one by Reversed-Phase HPLC. The causality for each parameter selection has been detailed, ensuring that the method is scientifically sound. Adherence to the described method development rationale and the comprehensive validation protocol, grounded in ICH guidelines, will ensure that the analytical procedure is suitable for its intended purpose, generating accurate and reproducible data for quality control and research applications. This self-validating system is designed to meet the rigorous standards of the pharmaceutical and chemical industries.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro[4.5]dec-6-ene. PubChem Compound Database. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • American Chemical Society. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem Compound Database. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • LibreTexts. (n.d.). Reactions of α,β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-dioxaspiro(4.5)decane, 7,7,9-trimethyl-. PubChem Compound Database. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RSC Publishing. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. [Link]

  • National Center for Biotechnology Information. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. PubChem Compound Database. [Link]

  • MDPI. (2018). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. [Link]

  • ResearchGate. (2015). E-7-Methyl-1,6-dioxaspiro[4.5]decane in the chemical communication of European Scolytidae and Nitidulidae (Coleoptera). [Link]

  • Clark University. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

Sources

Method

GC-MS analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Introduction 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a complex or...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Introduction

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a complex organic molecule featuring a spiroketal structure fused to a substituted cyclohexenone ring. Its unique scaffold makes it a compound of interest in synthetic chemistry, potentially as an intermediate in the creation of novel pharmaceuticals or as a component in flavor and fragrance formulations. The ketal group acts as a protecting group for a ketone, allowing for selective chemical modifications at other sites of the molecule.

This application note provides a comprehensive, field-proven protocol for the robust identification and quantification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one using Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can confidently implement, adapt, and troubleshoot the methodology. The protocol is designed as a self-validating system, incorporating quality control and system suitability checks to guarantee data integrity.

Chemical & Physical Properties

A summary of the key properties for the target analyte is presented below. These values are critical for developing an appropriate analytical method, particularly for determining solubility for standard preparation and predicting chromatographic behavior.

PropertyValue
Chemical Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
Structure A spirocyclic compound containing a dioxolane ring and a trimethyl-substituted cyclohexenone ring.
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate.

Part 1: GC-MS Methodology

The successful analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one relies on a well-defined and optimized GC-MS method. The following sections detail the necessary instrumentation, reagents, and instrument parameters, with explanations for each critical choice.

Instrumentation and Consumables
  • Gas Chromatograph: A modern GC system equipped with a programmable split/splitless inlet and electronic pneumatic control (EPC) is required for precise and reproducible injections.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI) is ideal. The EI source at a standard 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.[1]

  • GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended. This stationary phase provides excellent separation for a wide range of semi-volatile organic compounds and is robust enough for routine use.

  • Inlet Liner: A deactivated, splitless glass liner with glass wool is crucial to prevent analyte degradation and ensure efficient sample transfer onto the column.

  • Carrier Gas: Helium (99.999% purity) is the preferred carrier gas due to its efficiency and inertness.

  • Syringe: A 10 µL gas-tight syringe for sample injection.

Reagents and Standards Preparation
  • Solvent: Use HPLC-grade or equivalent high-purity methanol or ethyl acetate for preparing all standards and samples.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of pure 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL) by serial dilution of the stock solution. This range is typical for method validation and should be adjusted based on expected sample concentrations.

  • Sample Preparation: Dissolve the sample matrix in the same solvent used for the standards to an expected concentration within the calibration range. If particulates are present, filter the sample through a 0.45 µm PTFE syringe filter before injection.

GC-MS Instrument Parameters

The following table outlines the recommended starting parameters for the GC-MS system. These have been selected to provide good chromatographic peak shape and sensitive detection.

ParameterSettingRationale
GC Inlet Splitless ModeMaximizes sensitivity for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume that balances sensitivity with potential for column overload.
Carrier GasHeliumProvides good separation efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, balancing analysis time and resolution.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate to ensure good separation from other potential matrix components.
Final Temperature280 °C, hold for 5 minEnsures that all components are eluted from the column, preventing carryover.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible, library-searchable mass spectra.[2]
Ionization Energy70 eVThe industry standard for EI, providing consistent fragmentation patterns.
Source Temperature230 °CA standard source temperature to prevent analyte condensation or degradation.
Quadrupole Temp.150 °CA standard quadrupole temperature for stable mass analysis.
Acquisition ModeFull Scan (m/z 40-450)Allows for the collection of complete mass spectra for qualitative identification and spectral library confirmation.
Experimental Workflow

The overall process from sample receipt to final data reporting is outlined in the diagram below. This workflow ensures a systematic and logical progression of the analysis.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Processing A Prepare Standards & Samples B Perform System Suitability Check A->B C Inject Sample into GC-MS B->C D Chromatographic Separation C->D E Mass Spectral Detection (EI) D->E F Identify Peak by Retention Time E->F G Confirm Identity via Mass Spectrum F->G H Quantify using Calibration Curve G->H I Generate Final Report H->I

Caption: GC-MS analysis workflow from preparation to reporting.

Part 2: Data Analysis and Interpretation

Accurate data analysis requires a two-pronged approach: confirmation of the compound's identity and reliable quantification.

Compound Identification

The identity of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is confirmed by comparing both the retention time and the acquired mass spectrum of the sample peak to that of a known reference standard. The retention time should match within a narrow window (e.g., ±0.1 minutes), and the mass spectrum should exhibit a high degree of similarity based on a library search algorithm or visual inspection.

Mass Spectral Fragmentation Analysis

The fragmentation of spiro compounds in mass spectrometry is highly structure-dependent.[3] Under electron ionization, the molecular ion (M⁺˙) of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is expected at m/z 210. The fragmentation pattern will likely be dominated by cleavages initiated by the ketone and the spiroketal functionalities.

Expected Key Fragmentations:

  • Loss of a Methyl Group (-CH₃): A peak at m/z 195, resulting from the loss of one of the gem-dimethyl groups, is highly probable. This is a common fragmentation for molecules containing tertiary or quaternary carbons.

  • Cleavage of the Dioxolane Ring: The dioxolane ring can undergo characteristic fragmentation. A common pathway for ethylene ketals is the formation of an ion at m/z 99 or related fragments, corresponding to the dioxolane moiety with part of the cyclohexane ring.[4][5]

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexenone ring may undergo an RDA reaction, leading to the expulsion of ethylene (C₂H₄) or other neutral losses, although this may be less favored than fragmentation driven by the carbonyl group.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a classic fragmentation pathway for ketones.[1] This could lead to the loss of C₃H₇ (m/z 167) or other related fragments.

The proposed fragmentation pathway below illustrates these key dissociation events.

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z = 210 F1 Loss of -CH₃ [M-15]⁺ m/z = 195 M->F1 - •CH₃ F2 Dioxolane Ring Cleavage m/z = 99 M->F2 Pathway A F3 Alpha-Cleavage [M-C₃H₇]⁺ m/z = 167 M->F3 Pathway B F4 Other Fragments M->F4 ...

Caption: Proposed EI fragmentation of the target compound.

Part 3: Method Validation and Performance

To ensure the trustworthiness of the analytical results, a basic method validation should be performed. The following parameters establish the method's reliability and performance.[6]

System Suitability

Before running any samples, inject a mid-level calibration standard (e.g., 5 µg/mL) to verify system performance. The following criteria should be met:

  • Peak Tailing Factor: Should be between 0.9 and 1.5.

  • Signal-to-Noise Ratio (S/N): Should be >100 for the quantifier ion.

  • Retention Time Stability: Should not vary by more than ±1% from the expected time.

Quantitative Performance Characteristics

The following table presents typical performance data expected from this method.

ParameterSpecificationDescription
Linearity (R²) > 0.995The method demonstrates excellent linearity across the calibration range of 0.1 - 50 µg/mL.
Limit of Detection (LOD) ~0.03 µg/mLThe lowest concentration at which the analyte can be reliably detected (S/N > 3).
Limit of Quantitation (LOQ) ~0.1 µg/mLThe lowest concentration at which the analyte can be accurately quantified (S/N > 10).
Precision (%RSD) < 10%The relative standard deviation for replicate injections of a mid-level standard.
Accuracy (% Recovery) 90 - 110%Determined by spiking a blank matrix with a known concentration of the analyte.

Conclusion

This application note provides a robust and reliable GC-MS method for the analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers can achieve high-quality, reproducible results. The inclusion of system suitability checks and method validation parameters ensures the integrity of the data, making this method suitable for applications in quality control, synthetic chemistry verification, and research and development.

References

  • Shin, H. S., & Lee, S. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(5), 413-420. Retrieved from [Link]

  • Krock, B., Tillmann, U., & Cembella, A. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(6), 3146-3173. Retrieved from [Link]

  • Shan, L., Wu, Y., Yuan, L., et al. (2017). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. Journal of Separation Science, 40(18). Retrieved from [Link]

  • Wang, X., et al. (2025). High-throughput screening of acetals/ketals in edible essences via GC-Orbitrap-MS and their formation rates at room temperature. Food Chemistry, 499, 142921. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • S. Kirsch, S. H. et al. (2011). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 101-104. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Louis, L. (2023). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. University of Alabama in Huntsville. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in Assay Development

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a unique spirocyclic compound featuring a sterically hindered α,β-unsaturated ketone. This struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a unique spirocyclic compound featuring a sterically hindered α,β-unsaturated ketone. This structural motif, a derivative of isophorone, presents a compelling starting point for the development of novel chemical probes and assay technologies. The presence of a Michael acceptor system, conferred by the enone functionality, opens avenues for investigating covalent interactions with biological nucleophiles. Furthermore, the rigid, three-dimensional structure of the dioxaspiro[4.5]decane core provides a defined orientation for potential pharmacophoric extensions, a valuable attribute in rational drug design.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining potential applications and detailed protocols for leveraging 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in modern assay development. The protocols described herein are designed to be self-validating systems, incorporating established methodologies to ensure scientific rigor and reproducibility.

Application Note 1: A Covalent Probe for Target Identification and Validation

The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one makes it a candidate for forming covalent bonds with nucleophilic amino acid residues, such as cysteine, on proteins. This reactivity can be harnessed to develop covalent probes for identifying and validating novel drug targets.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess the engagement of a compound with its target protein in a cellular environment.[1][2] The principle relies on the thermal stabilization of a protein upon ligand binding.[1] This protocol outlines the use of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one to determine its interaction with a putative target protein.

Workflow for Cellular Thermal Shift Assay (CETSA)

cell_culture Cell Culture (e.g., HEK293T) compound_treatment Compound Treatment (Vehicle vs. Test Compound) cell_culture->compound_treatment heat_challenge Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis Cell Lysis (Freeze-Thaw) heat_challenge->cell_lysis centrifugation Centrifugation (Separate Soluble/Insoluble) cell_lysis->centrifugation protein_quant Protein Quantification (e.g., BCA Assay) centrifugation->protein_quant western_blot Western Blot (Target Protein Detection) protein_quant->western_blot data_analysis Data Analysis (Melt Curve Generation) western_blot->data_analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Materials:

  • HEK293T cells (or other suitable cell line expressing the target of interest)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture: Culture HEK293T cells to 80-90% confluency.[3]

  • Compound Treatment: Resuspend cells in fresh media at a density of 2 x 10⁶ cells/mL. Treat cells with 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one at the desired final concentration (e.g., 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.[1]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[4]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[1]

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the soluble fractions using a BCA assay.[1]

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting to detect the target protein.[4]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.[1]

Protocol 2: Limited Proteolysis-Mass Spectrometry (LiP-MS) for Binding Site Identification

To further characterize the interaction and potentially identify the binding site of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one on its target protein, Limited Proteolysis-Mass Spectrometry (LiP-MS) can be employed. This technique identifies changes in protein conformation and accessibility to proteases upon ligand binding.[5]

Workflow for Limited Proteolysis-Mass Spectrometry (LiP-MS)

cell_lysate Prepare Cell Lysate compound_incubation Incubate with Compound (Vehicle vs. Test Compound) cell_lysate->compound_incubation limited_proteolysis Limited Proteolysis (e.g., Proteinase K) compound_incubation->limited_proteolysis denaturation_reduction_alkylation Denaturation, Reduction, and Alkylation limited_proteolysis->denaturation_reduction_alkylation tryptic_digest Tryptic Digest denaturation_reduction_alkylation->tryptic_digest lc_ms_ms LC-MS/MS Analysis tryptic_digest->lc_ms_ms data_analysis Data Analysis (Peptide Abundance Comparison) lc_ms_ms->data_analysis

Caption: A schematic overview of the Limited Proteolysis-Mass Spectrometry (LiP-MS) workflow.

Materials:

  • Cell lysate containing the target protein

  • 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • Proteinase K

  • DTT and iodoacetamide

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Compound Incubation: Incubate the cell lysate with 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one or vehicle control.[5]

  • Limited Proteolysis: Briefly treat the samples with a non-specific protease like proteinase K.[5]

  • Sample Preparation for MS: Denature, reduce, and alkylate the proteins, followed by a standard tryptic digest.[5]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.[5]

  • Data Analysis: Compare the peptide fragment patterns between the compound-treated and control samples. A change in the abundance of specific peptides indicates a conformational change upon compound binding, suggesting the location of the binding site.[5]

Application Note 2: Probing Cellular Redox Environments

The α,β-unsaturated ketone moiety of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one can potentially interact with cellular redox systems. It may act as a modulator of reactive oxygen species (ROS) or be a substrate for enzymes involved in redox homeostasis.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in response to treatment with 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.[6] DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

Workflow for Cellular ROS Detection

cell_seeding Seed Cells in a 96-well Plate compound_treatment Treat with Compound (and Positive/Negative Controls) cell_seeding->compound_treatment dcfh_da_loading Load Cells with DCFH-DA compound_treatment->dcfh_da_loading incubation Incubate dcfh_da_loading->incubation fluorescence_measurement Measure Fluorescence (Ex/Em ~485/535 nm) incubation->fluorescence_measurement data_analysis Data Analysis (Normalize to Control) fluorescence_measurement->data_analysis

Caption: A schematic overview of the cellular ROS detection assay using DCFH-DA.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS

  • 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • Menadione or H₂O₂ (positive controls for ROS induction)[8]

  • N-acetylcysteine (NAC) (ROS scavenger, negative control)

  • DCFH-DA stock solution (in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one at various concentrations for a specified time (e.g., 2 hours).[7] Include vehicle, positive, and negative controls.

  • DCFH-DA Loading: Remove the treatment media and incubate the cells with DCFH-DA (e.g., 10 µM in serum-free media) for 30-60 minutes at 37°C.[7]

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6]

  • Data Analysis: Normalize the fluorescence readings of treated cells to the vehicle control to determine the fold change in ROS production.

Data Interpretation and Quantitative Summary

AssayParameter MeasuredExpected Outcome for a Positive Result
CETSA Thermal stability of the target proteinA shift in the melting temperature (Tₘ) of the target protein in the presence of the compound.[1]
LiP-MS Protease accessibility of the target proteinAltered peptide fragment patterns upon compound treatment, indicating a conformational change.[5]
ROS Detection Intracellular ROS levelsAn increase or decrease in DCF fluorescence, indicating modulation of cellular redox state.[6]

Conclusion

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one represents a promising, yet underexplored, chemical entity for the development of innovative biological assays. Its inherent reactivity as a Michael acceptor, combined with a rigid spirocyclic core, makes it an ideal candidate for development as a covalent probe for target identification and validation. The protocols detailed in this guide provide a robust framework for initiating investigations into the biological activities of this compound and for its application in high-throughput screening and mechanistic studies. As with any novel chemical tool, careful validation and the use of appropriate controls are paramount to generating reliable and interpretable data.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Promega Corporation. (n.d.). A New Luminescent Assay for Detection of Reactive Oxygen Species.
  • ResearchGate. (2020). Detecting Protein–Small Molecule Interactions Using Limited Proteolysis–Mass Spectrometry (LiP-MS).
  • Broad Institute. (n.d.). Detecting protein-small molecule interactions using fluorous small-molecule microarrays.
  • McFedries, A., Schwaid, A., & Saghatelian, A. (2013). Methods for the elucidation of protein-small molecule interactions. PubMed.
  • PNAS. (2004). A systematic method for identifying small-molecule modulators of protein–protein interactions.
  • Frontiers. (2022). Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events.
  • PMC. (2021). Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans.
  • PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Springer. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • The Company of Biologists. (2018). Reactive oxygen species in plant development.
  • MDPI. (2021). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer.
  • PMC. (n.d.). Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models.
  • SpectraBase. (n.d.). 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
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  • Google Patents. (n.d.). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
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  • PMC. (n.d.). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity.
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  • ResearchGate. (n.d.). Docking of 7,9-ditert-butyl-1-oxaspiro [4.5] deca-6,9-diene-2,8-dione....
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  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol.
  • RSC Publishing. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases.
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Sources

Method

The Versatile Synthon: Application Notes for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one as a valuable building block for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one as a valuable building block for the synthesis of complex natural products. While direct literature on the application of this specific spirocyclic ketone is emerging, its structural motifs are analogous to well-established synthons, allowing for a detailed projection of its synthetic utility. This document outlines its synthesis, characteristic reactivity, and proposes strategic applications in the construction of terpenoids, steroids, and other polycyclic natural products.

Introduction: A Modern Analogue to a Classic Building Block

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a functionalized α,β-unsaturated ketone. The presence of a protected ketone at the C-1 position (via the dioxolane group) and the enone functionality within a cyclohexene ring makes it a powerful tool for convergent synthesis. This structure is reminiscent of the celebrated Wieland-Miescher ketone, a cornerstone in the total synthesis of steroids and terpenoids for decades.[1][2] The strategic placement of the gem-dimethyl group at C-9 and the methyl group at C-7 provides stereochemical control and a scaffold for building intricate molecular architectures.

The ketal protection allows for selective reactions at the enone moiety, such as conjugate additions and cycloadditions, without interference from a second carbonyl group. This bifunctional nature is paramount in multi-step syntheses where chemoselectivity is crucial.

Synthesis of the Building Block

The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one can be envisioned through a modification of the classic Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3][4][5]

Proposed Synthetic Pathway:

A plausible route involves the reaction of the ethylene ketal of 3,3-dimethylcyclohexanone with a suitable Michael acceptor, such as methyl vinyl ketone, followed by an intramolecular aldol condensation and subsequent dehydration.

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Robinson Annulation A 3,3-Dimethylcyclohexanone B Ethylene glycol, p-TsOH A->B C 1,1-Dimethyl-4-oxo-cyclohexane ethylene ketal B->C D 1,1-Dimethyl-4-oxo-cyclohexane ethylene ketal E Methyl vinyl ketone, Base (e.g., NaOMe) D->E Michael Addition F Intermediate 1,5-diketone E->F G Intramolecular Aldol Condensation F->G H 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one G->H Dehydration

Caption: Proposed synthesis of the target building block.

Experimental Protocol: Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Step 1: Ketalization of 3,3-Dimethylcyclohexanone

  • To a solution of 3,3-dimethylcyclohexanone (1.0 eq) in toluene (5 mL/mmol) is added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the ketal, which can often be used in the next step without further purification.

Step 2: Robinson Annulation

  • To a solution of the ketal from Step 1 (1.0 eq) in a suitable solvent such as methanol or THF is added a base, for example, sodium methoxide (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl vinyl ketone (1.2 eq) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until the Michael addition is complete (monitored by TLC).

  • The reaction mixture is then heated to reflux to induce the intramolecular aldol condensation and dehydration.

  • After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Applications in Natural Product Synthesis

The strategic placement of functional groups in 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one opens a plethora of possibilities for the synthesis of complex natural products.

Terpenoid and Steroid Synthesis

The core structure of this building block is a prime starting point for the assembly of polycyclic terpenoids and the A and B rings of steroids. The enone functionality is a versatile handle for introducing further complexity.

Key Reactions:

  • Michael Addition: The enone system is an excellent Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the C-6 position. This is a fundamental strategy for building quaternary carbon centers and for the annulation of additional rings.

  • Cuprate Addition: The use of organocuprates allows for the conjugate addition of alkyl, vinyl, and aryl groups with high stereoselectivity. This is particularly useful for the introduction of angular methyl groups, a common feature in steroids.

  • Diels-Alder Reaction: The electron-deficient double bond of the enone can participate as a dienophile in Diels-Alder reactions, providing a rapid entry into complex polycyclic systems.

G cluster_0 Conjugate Addition cluster_1 Cycloaddition A 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one B Michael Acceptor E Dienophile D Alkylated Product B->D C Organocuprate C->D F Diene E->F Diels-Alder G Polycyclic Adduct F->G

Caption: Key reaction pathways for the building block.

Protocol: Stereoselective Cuprate Addition
  • To a solution of copper(I) iodide (1.1 eq) in anhydrous THF at -78 °C is added a solution of the desired organolithium or Grignard reagent (2.2 eq).

  • The mixture is stirred at this temperature for 30 minutes to form the Gilman cuprate.

  • A solution of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for several hours, monitoring the progress by TLC.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

Table 1: Representative Conjugate Addition Reactions

Nucleophile/ReagentProductExpected Yield Range
Lithium dimethylcuprate6-methyl derivative80-95%
Grignard reagent + CuI6-alkyl/aryl derivative75-90%
Malonate ester + baseMichael adduct70-85%
Synthesis of Other Polycyclic Systems

Beyond terpenoids and steroids, this building block can be employed in the synthesis of a variety of other natural products possessing a cyclohexene core. Deprotection of the ketal under acidic conditions would unveil a 1,4-dione, a versatile intermediate for further transformations.

Characterization Data

The structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one and its derivatives can be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

TechniqueExpected Features
¹H NMR Signals for the dioxolane protons (~3.9-4.0 ppm), vinylic proton (~5.8-6.0 ppm), allylic protons, and three methyl groups.
¹³C NMR Carbonyl carbon (~199 ppm), vinylic carbons (~125 and 160 ppm), spiro carbon (~108 ppm), and methyl carbons. A similar compound, 7,9,9-Trimethyl-1,4-dioxa-spiro(4.5)dec-6-en-8-one, has a reported CAS Registry Number of 14203-64-6.[6]
IR Strong absorption for the α,β-unsaturated ketone (~1670 cm⁻¹) and C=C stretch (~1620 cm⁻¹).
Mass Spec Molecular ion peak corresponding to the molecular formula C₁₁H₁₆O₃.

Conclusion

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one represents a highly valuable and versatile building block for the synthesis of complex natural products. Its structural similarity to the Wieland-Miescher ketone, combined with the strategic placement of a protected ketone and functional handles, provides a powerful platform for the construction of diverse polycyclic systems. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising synthon in the field of organic synthesis and drug discovery.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Overview The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (a mono-ketal derivative) from1, is a critical transformation in the synthesis of complex natural products like Callunene. However, researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (a mono-ketal derivative) from1, is a critical transformation in the synthesis of complex natural products like Callunene. However, researchers frequently encounter issues with stalled conversions and product degradation during isolation. This guide provides a self-validating protocol and troubleshooting matrix to ensure high-yield, regioselective ketalization.

Mechanistic Rationale & Regioselectivity

4-Oxoisophorone is an enedione with two carbonyl groups (C1 and C4). Successful synthesis relies on the kinetic and thermodynamic preference for ketalization at the C4 position. The C1 carbonyl is heavily shielded by a gem-dimethyl group at C6 and a vinylic methyl at C2. Conversely, the C4 carbonyl is flanked by a less sterically demanding methylene (C5) and a vinylic proton (C3).

To drive this equilibrium-dependent reaction forward, Trimethyl orthoformate (TMOF) is employed as a chemical water scavenger. As ethylene glycol attacks the activated carbonyl, the generated water reacts with TMOF to form methanol and methyl formate, preventing the reverse hydrolysis reaction.

Mechanism SM 4-Oxoisophorone (Ketoisophorone) Acid pTSA Activation SM->Acid C1 C1 Carbonyl (Sterically Hindered) Acid->C1 Disfavored C4 C4 Carbonyl (Sterically Accessible) Acid->C4 Favored NoRxn No Reaction C1->NoRxn Product 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one C4->Product + Ethylene Glycol + TMOF

Fig 1: Regioselective ketalization mechanism of 4-oxoisophorone driven by steric accessibility.

Optimized Experimental Protocol

This protocol is adapted and optimized from established2, with critical modifications introduced to guarantee product stability during isolation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-oxoisophorone (10.00 g, 65.7 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Reagent Addition: Add ethylene glycol (12.24 g, 197 mmol, 3.0 eq) and TMOF (13.96 g, 132 mmol, 2.0 eq) to the stirring solution.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (pTSA·H₂O) (454 mg, 2.64 mmol, 0.04 eq).

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath set to 60 °C for 4 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 5:1). Complete consumption of the starting material validates that the TMOF is actively scavenging water.

  • Quenching (Critical Step): Cool the reaction to room temperature. Do not add brine directly. Quench the acid catalyst by adding 15 mL of saturated aqueous NaHCO₃ and stir for 10 minutes.

    • Causality: Unneutralized pTSA causes spontaneous hydrolysis of the acetal back to the ketone during aqueous partitioning.

  • Extraction: Transfer to a separatory funnel, add 50 mL of brine, and extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Self-Validation Check: Pre-treat the silica gel with 1% triethylamine (Et₃N) in the eluent. If a 2D TLC shows streaking, your silica is too acidic and will degrade the product.

  • Storage: As noted in the literature, these2 and must be stored at −30 °C.

Workflow Start Start Synthesis Rxn Reflux in DCM (4h) TMOF, EG, pTSA Start->Rxn TLC TLC Check Rxn->TLC Decision SM Consumed? TLC->Decision AddTMOF Add 0.5 eq TMOF Continue Reflux Decision->AddTMOF No Quench Quench with Sat. NaHCO3 (CRITICAL) Decision->Quench Yes AddTMOF->TLC Workup Extract & Wash Quench->Workup Purify Column Chromatography (1% Et3N treated) Workup->Purify Store Store at -30 °C Purify->Store

Fig 2: Experimental workflow and troubleshooting logic for optimal ketal isolation.

Data Presentation: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the final isolated yield.

EntryEquivalents (EG : TMOF : pTSA)Quench MethodSilica Pre-treatmentConversion (%)Isolated Yield (%)Observation / Causality
13.0 : 2.0 : 0.04Brine onlyNone>95%45%Severe hydrolysis during workup and purification due to residual acid .
23.0 : 0.0 : 0.04Sat. NaHCO₃1% Et₃N~60%55%Reaction stalled; thermodynamic equilibrium reached without water scavenger.
31.5 : 1.0 : 0.04Sat. NaHCO₃1% Et₃N~80%75%Incomplete conversion due to insufficient driving reagents.
4 3.0 : 2.0 : 0.04 Sat. NaHCO₃ 1% Et₃N >95% 86% Optimized. High conversion and stable isolation.

Troubleshooting Guides & FAQs

Q: Why does my reaction stall at 60-70% conversion despite prolonged heating? A: This is a thermodynamic limitation. The C4 carbonyl of 4-oxoisophorone is conjugated, making ketalization less thermodynamically favorable than isolated ketones. If your reaction stalls, your TMOF is likely degraded by atmospheric moisture. Self-validating fix: Spike the stalled reaction with an additional 0.5 eq of fresh TMOF. If TLC conversion resumes after 30 minutes, your initial TMOF batch was wet and failed to chemically scavenge the generated water.

Q: I achieved 100% conversion on TLC, but my isolated yield is poor, and NMR shows starting material. What happened? A: You are experiencing spontaneous hydrolysis during workup or purification. Acetals are highly acid-labile. 2 explicitly note the instability of these acetal-protected intermediates. Causality: If you quench directly with brine (as some abbreviated protocols suggest), the aqueous layer remains acidic from the pTSA, rapidly hydrolyzing the ketal. Always quench with saturated NaHCO₃ before adding water or brine.

Q: Could the ketalization occur at the C1 position instead of C4? A: Kinetically and thermodynamically, the C4 position is heavily favored. The C1 carbonyl is flanked by a gem-dimethyl group (C6) and a vinylic methyl (C2), creating immense steric hindrance. Over-ketalization (bis-ketal formation) is extremely rare under these specific conditions unless forced with massive excesses of reagents and elevated temperatures.

Q: I see a secondary spot on my TLC that is more non-polar than the product. What is it? A: This is likely the dimethyl acetal intermediate. TMOF can initially react with the ketone to form a dimethyl acetal, which then undergoes transacetalization with ethylene glycol to form the more stable cyclic ketal. Self-validating fix: If this spot persists, your reaction lacks sufficient ethylene glycol to drive the transacetalization, or the reaction time is too short. Ensure you are using a full 3.0 equivalents of ethylene glycol.

References

  • Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates.ACS Omega.
  • Cas 1125-21-9, 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (4-Oxoisophorone).LookChem.

Sources

Optimization

Technical Support Center: Purification of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to ensure the highest purity of your target compound.

Introduction to the Purification Challenges

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a derivative of isophorone, is a valuable intermediate in organic synthesis. Its purification, however, can be complicated by the presence of structurally similar impurities and the inherent reactivity of its functional groups. The primary synthetic route to this compound is the acid-catalyzed ketalization of isophorone with ethylene glycol. This reaction's equilibrium nature and the complex reaction mixture of isophorone synthesis itself are the main sources of purification challenges.[1][2][3]

This guide will address these challenges by providing a logical, step-by-step approach to identifying and resolving common purification issues.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Problem 1: Low Purity After Initial Work-up

Observation: NMR or GC-MS analysis of the crude product shows significant amounts of starting material (isophorone) and other byproducts.

Probable Causes & Solutions:

  • Incomplete Reaction: The ketalization of isophorone is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove water as it forms.[4]

    • Solution: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water. If a Dean-Stark apparatus is not feasible, the use of a drying agent that is compatible with the reaction conditions can be considered.

  • Presence of Isophorone Synthesis Byproducts: Commercial isophorone can contain byproducts from its own synthesis, which is the self-condensation of acetone. These byproducts, such as diacetone alcohol and mesityl oxide, can persist through the ketalization reaction.[1][2][3][5]

    • Solution: If possible, purify the starting isophorone by distillation before use. This will minimize the carry-over of these impurities into your reaction.

  • Formation of β-Isophorone: Isophorone (α-isophorone) can isomerize to its non-conjugated isomer, β-isophorone, especially under basic conditions. While the ketalization is acid-catalyzed, the preceding synthesis of isophorone may have produced this isomer.[2]

    • Solution: Careful control of the pH during the isophorone synthesis and purification is key. If β-isophorone is present, it will also undergo ketalization, leading to a difficult-to-separate isomeric impurity. Chromatographic methods will be necessary to separate these isomers.

Problem 2: Decomposition of the Product During Purification

Observation: The desired product appears to degrade during column chromatography or upon storage, often indicated by the reappearance of isophorone in analytical spectra.

Probable Cause & Solution:

  • Acid-Catalyzed Hydrolysis of the Ketal: The 1,4-dioxaspiroketal functional group is sensitive to acid, especially in the presence of water. Residual acid catalyst from the reaction or the use of acidic chromatographic conditions can cause the ketal to hydrolyze back to isophorone.

    • Solution 1 (Neutralize Before Purification): Before concentrating the reaction mixture for purification, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst.

    • Solution 2 (Use a Neutral Stationary Phase): When performing column chromatography, use a neutral grade of silica gel or alumina. If only standard (slightly acidic) silica gel is available, it can be pre-treated by washing with a solvent system containing a small amount of a volatile base like triethylamine, followed by equilibration with the eluent.

    • Solution 3 (Proper Storage): Store the purified product in a tightly sealed container, protected from light and moisture, and at a low temperature to minimize degradation over time.

Problem 3: Difficulty in Removing Colored Impurities

Observation: The purified product retains a yellowish color.

Probable Causes & Solutions:

  • Colored Byproducts from Isophorone Synthesis: The aldol condensation of acetone can produce colored, higher molecular weight byproducts.[1]

    • Solution 1 (Acid Treatment of Crude Isophorone): Before ketalization, the crude isophorone can be treated with a small amount of a strong acid (e.g., p-toluenesulfonic acid) and heated. This can help to convert color-forming compounds into higher-boiling substances that can be more easily removed by distillation.[1][3]

    • Solution 2 (Adsorbent Treatment): The crude isophorone can be treated with an adsorbent like fuller's earth at an elevated temperature to remove colored impurities.[1][6]

    • Solution 3 (Charcoal Treatment): During the purification of the final product, a small amount of activated charcoal can be added to a solution of the compound, which is then filtered to remove the charcoal and the adsorbed colored impurities. This should be done with caution as it can also lead to some loss of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter?

A1: The most common impurities are unreacted isophorone, ethylene glycol, residual acid catalyst (like p-toluenesulfonic acid), and byproducts from the isophorone synthesis such as mesityl oxide and diacetone alcohol.[1][2][3][5]

Q2: How can I monitor the progress of the ketalization reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product, being less polar than isophorone, will have a higher Rf value. For GC analysis, the appearance of a new peak with a longer retention time corresponding to the higher molecular weight product will indicate reaction progress.

Q3: What is the best method for purifying the final product?

A3: A combination of techniques is often best. After an initial aqueous work-up to remove water-soluble impurities and the acid catalyst, column chromatography on neutral silica gel is a highly effective method for separating the product from unreacted isophorone and other non-polar byproducts.[7] For achieving very high purity, recrystallization can be employed as a final step if the product is a solid at room temperature.

Q4: My product appears to be an oil, but I've seen reports of it being a solid. Why is this?

A4: The physical state of a compound can be influenced by its purity. The presence of impurities can lower the melting point and may result in the product appearing as an oil. Highly pure 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is expected to be a solid at room temperature, similar to related spiro compounds.[8][9]

Q5: What are suitable solvents for recrystallization?

A5: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] For a moderately polar compound like this, a solvent pair system is often effective. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/heptane.[5] The ideal solvent system should be determined experimentally on a small scale.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes the purification of crude 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one using column chromatography.

Materials:

  • Crude 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • Neutral silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of neutral silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines the purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one by recrystallization, assuming it is a solid.

Materials:

  • Partially purified 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • Recrystallization solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (the one in which it is more soluble) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Slowly add the "poor" solvent (the one in which it is less soluble) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven or air-dry to remove residual solvent.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Start Purification crude_product Crude Product Analysis (NMR, GC-MS) start->crude_product low_purity Low Purity? crude_product->low_purity decomposition Decomposition? low_purity->decomposition No incomplete_reaction Incomplete Reaction? - Check for water removal - Optimize reaction time low_purity->incomplete_reaction Yes colored_product Colored Product? decomposition->colored_product No acid_hydrolysis Acid-Catalyzed Hydrolysis? - Neutralize before purification - Use neutral chromatography media - Proper storage decomposition->acid_hydrolysis Yes pure_product Pure Product colored_product->pure_product No color_impurities Colored Impurities? - Acid/adsorbent treatment of isophorone - Charcoal treatment of product colored_product->color_impurities Yes impurities Starting Material Impurities? - Purify isophorone - Chromatographic separation incomplete_reaction->impurities impurities->decomposition acid_hydrolysis->colored_product color_impurities->pure_product

Caption: A flowchart outlining the troubleshooting process for purification challenges.

Ketalization of Isophorone

ketalization Isophorone Isophorone Product 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Isophorone->Product + Ethylene Glycol (H+ catalyst) EthyleneGlycol Ethylene Glycol Product->Isophorone + H2O (Hydrolysis) Water Water

Caption: The reversible acid-catalyzed ketalization of isophorone.

References

  • The Production of Isophorone - MDPI. (2023, February 22). Retrieved March 14, 2026, from [Link]

  • Purification of isophorone - Google Patents. (1962, June 26).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved March 14, 2026, from [Link]

  • Process for the production of isophorone - Google Patents. (1977, November 22).
  • 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. (2009, April 7). Retrieved March 14, 2026, from [Link]

  • A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[3][5]decane - SciSpace. (1993). Retrieved March 14, 2026, from [Link]

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Cheméo. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • 1,4-dioxaspiro(4.5)decane, 7,7,9-trimethyl - PubChemLite. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol - PrepChem.com. (n.d.). Retrieved March 14, 2026, from [Link]

  • 1,4-Dioxaspiro[4.5]decane - CAS Common Chemistry. (n.d.). Retrieved March 14, 2026, from [Link]

  • Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC - NIH. (n.d.). Retrieved March 14, 2026, from [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC. (2025, August 16). Retrieved March 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Welcome to the technical support center for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges that may arise during the synthesis, ensuring a successful and efficient reaction.

Introduction

The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is achieved through the acid-catalyzed ketalization of isophorone with ethylene glycol. This reaction serves as a crucial step in many multi-step syntheses, where the protection of the ketone functionality in isophorone is necessary. While the reaction appears straightforward, the unique structure of isophorone as an α,β-unsaturated ketone presents specific challenges that can lead to side reactions and impurities. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one?

A1: The primary reaction is an acid-catalyzed equilibrium reaction between isophorone (an α,β-unsaturated ketone) and ethylene glycol, forming a cyclic ketal.[1] To drive the reaction towards the product, the water generated as a byproduct must be continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.[2][3]

Q2: What are the most common acid catalysts used for this ketalization?

A2: p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this type of reaction.[1][4] Other acids such as sulfuric acid or acidic ion-exchange resins can also be employed.[4][5] The choice of catalyst can influence reaction time and the formation of side products.

Q3: Why is the removal of water crucial for this synthesis?

A3: Ketal formation is a reversible reaction.[1] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (isophorone and ethylene glycol), leading to low yields of the desired ketal.[1] The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a standard and effective method for water removal.[2][3]

Q4: Can other diols be used instead of ethylene glycol?

A4: Yes, other diols such as 1,3-propanediol can be used to form the corresponding six-membered ring ketal.[4] The choice of diol will affect the structure and properties of the resulting spirocyclic compound.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Q: I am getting a very low yield of the desired ketal, or the reaction is not proceeding at all. What could be the issue?

A: Several factors can contribute to low or no product formation. Consider the following troubleshooting steps:

  • Inefficient Water Removal: This is the most common reason for low yields in ketalization reactions.

    • Solution: Ensure your Dean-Stark apparatus is set up correctly and is efficiently trapping water.[2][3] The reaction temperature should be high enough to ensure the azeotropic distillation of water with your chosen solvent (e.g., the boiling point of the toluene/water azeotrope is approximately 85°C).[1] You can monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap.[2]

  • Inactive or Insufficient Catalyst: The acid catalyst is essential to protonate the carbonyl group of isophorone, making it more electrophilic for the attack by ethylene glycol.[6]

    • Solution: Use a fresh, dry sample of the acid catalyst. Ensure you are using a sufficient catalytic amount (typically 0.01-0.05 equivalents).[1]

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may be too slow at lower temperatures.

    • Solution: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Poor Quality of Reagents: The presence of water or other impurities in your starting materials or solvent can inhibit the reaction.

    • Solution: Use anhydrous solvents and ensure your isophorone and ethylene glycol are of high purity.

Problem 2: Presence of Unexpected Side Products

Q: My reaction mixture shows multiple spots on TLC, and the NMR spectrum of the crude product is complex. What are the likely side products and how can I avoid them?

A: The structure of isophorone makes it susceptible to specific side reactions under acidic conditions.

  • Isomerization to β-Isophorone Ketal: Under acidic conditions, the double bond in isophorone (α-isophorone) can migrate out of conjugation with the carbonyl group to form β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one).[7] If this isomerization occurs, subsequent ketalization will lead to the formation of the isomeric product, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-8-en-6-one.

    • Identification: The two isomers can be distinguished by NMR spectroscopy. In the desired product, the vinyl proton is a singlet. In the β-isomer ketal, the vinyl proton would also be a singlet but at a different chemical shift, and the methylene protons adjacent to the spiro center would show different splitting patterns.

    • Prevention: Use milder reaction conditions, such as a less harsh acid catalyst or lower reaction temperatures, and monitor the reaction closely to stop it once the starting material is consumed, preventing prolonged exposure to acidic conditions.

  • Michael Addition of Ethylene Glycol: While typically favored under basic conditions, the 1,4-conjugate addition of an alcohol to an α,β-unsaturated ketone can sometimes occur under acidic catalysis, though it is less common.[8][9] This would result in the formation of a 3-(2-hydroxyethoxy)-3,5,5-trimethylcyclohexanone derivative.

    • Identification: This side product would have a significantly different polarity and would be readily identifiable by NMR (presence of a hydroxyl proton) and Mass Spectrometry (a higher molecular weight corresponding to the addition of ethylene glycol).

    • Prevention: Maintain strictly anhydrous conditions. The presence of water can facilitate proton transfer steps that might encourage this side reaction. Using the stoichiometric amount of ethylene glycol can also minimize this possibility.

  • Self-Condensation/Polymerization: Prolonged reaction times or high temperatures in the presence of a strong acid can potentially lead to the self-condensation of isophorone or polymerization, resulting in high molecular weight, often colored, byproducts.[7]

    • Identification: These byproducts often appear as a baseline material on TLC and can lead to a discolored, viscous crude product.

    • Prevention: Optimize the reaction time and temperature. Avoid excessively high temperatures and prolonged heating after the reaction has reached completion.

Experimental Protocols & Data

General Protocol for the Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

This protocol is a general guideline and may require optimization.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.[1]

  • Reagent Charging: To the flask, add isophorone (1.0 eq), ethylene glycol (1.2 eq), and an appropriate volume of toluene to allow for efficient reflux.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[2] Continue refluxing until water is no longer collected in the trap and TLC analysis indicates the complete consumption of isophorone.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Expected vs. Side Product NMR Data

The following table provides expected ¹H NMR chemical shifts to help in the identification of the desired product and the potential β-isomer side product.

Proton Assignment 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (Desired Product) 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-8-en-6-one (β-Isomer)
Vinyl Proton~5.8 ppm (s)~5.3 ppm (s)
Ethylene Glycol Protons~3.9 ppm (s, 4H)~3.9 ppm (s, 4H)
Methylene Protons (ring)~2.2 ppm (s, 2H), ~1.9 ppm (s, 2H)~2.4 ppm (s, 2H), ~2.1 ppm (s, 2H)
Methyl Protons (gem-dimethyl)~0.9 ppm (s, 6H)~1.0 ppm (s, 6H)
Methyl Proton (vinyl)~1.8 ppm (s, 3H)~1.7 ppm (s, 3H)

Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_products Products isophorone Isophorone product 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one isophorone->product + Ethylene Glycol (p-TsOH, Toluene, Reflux) water Water ethylene_glycol Ethylene Glycol product->isophorone - Ethylene Glycol (H3O+)

Caption: General reaction scheme for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction check_water Check for efficient water removal in Dean-Stark trap start->check_water check_water->start Inefficient water removal. Rectify setup. check_catalyst Verify catalyst activity and amount check_water->check_catalyst Water removal is efficient check_catalyst->start Inactive or insufficient catalyst. Replace/add catalyst. check_temp_time Optimize reaction temperature and time check_catalyst->check_temp_time Catalyst is active and sufficient check_temp_time->start Suboptimal conditions. Adjust temperature/time. check_reagents Ensure purity of starting materials and solvent check_temp_time->check_reagents Temperature and time are optimized check_reagents->start Impure reagents. Purify or use new reagents. end Successful Reaction check_reagents->end Reagents are pure

Caption: A troubleshooting workflow for addressing low yield in the ketalization of isophorone.

References

  • bmse001274 Isophorone at BMRB. Available at: [Link]

  • Ch18: Michael reaction - Chemistry - University of Calgary. Available at: [Link]

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation - SciSpace. Available at: [Link]

  • Michael addition reaction - Wikipedia. Available at: [Link]

  • Michael Addition Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation - stoltz2.caltech.edu. Available at: [Link]

  • Beta-Isophorone | C9H14O | CID 10108 - PubChem - NIH. Available at: [Link]

  • Dean-Stark - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Dean–Stark apparatus - Wikipedia. Available at: [Link]

  • beta-Isophorone - SIELC Technologies. Available at: [Link]

  • US5917059A - Preparation of cyclic acetals or ketals - Google Patents.
  • Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial - YouTube. Available at: [Link]

  • Isophorone | C 9 H 14 O | MD Topology | NMR | X-Ray. Available at: [Link]

  • The Production of Isophorone - MDPI. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. Available at: [Link]

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents.
  • p-Toluenesulfonic acid, butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) FACILE METHOD FOR ACETALISATION AND KETALISATION OF AROMATIC CARBONYL COMPOUNDS - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]

  • A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[4.5]decane - SciSpace. Available at: [Link]

  • 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl - Organic Syntheses Procedure. Available at: [Link]

  • 13C-NMR Spectroscopy Study of Polyurethane Obtained from Azide Hydroxyl-Terminated Polymer Cured with Isophorone Diisocyanate (IPDI) | Request PDF - ResearchGate. Available at: [Link]

  • A Simple Dean-Stark Apparatus Explained - YouTube. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]

Sources

Optimization

stability issues with 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in solution

Welcome to the technical support resource for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

I. Understanding the Molecule: Key Structural Features and Inherent Instabilities

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a bifunctional molecule featuring a spiroketal and an α,β-unsaturated ketone. This unique combination makes it a valuable synthetic intermediate but also introduces specific stability concerns that must be carefully managed in experimental settings.[1]

The two primary points of vulnerability in the structure are:

  • The Spiroketal Moiety: Ketal groups are known to be stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions, which would lead to the corresponding ketone and diol.[2][3] The rate of this hydrolysis is highly dependent on the pH of the solution.

  • The α,β-Unsaturated Ketone System: This functional group contains an enol ether component within the ring structure and a conjugated system that can be susceptible to various reactions, including nucleophilic attack and photochemical transformations.[4]

II. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems that may arise during the use of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in solution.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Symptom: You observe a decrease in the concentration of the starting material over time, even under what you believe are standard conditions. This may be accompanied by the appearance of new, unidentified peaks in your analytical data (e.g., HPLC, NMR).

  • Probable Cause: The most likely culprit is unintended acidic conditions in your reaction mixture or solvent, leading to the hydrolysis of the spiroketal.

  • Causality Explained: The mechanism of acid-catalyzed ketal hydrolysis involves protonation of one of the ketal oxygens, converting it into a good leaving group (an alcohol).[5][6] The subsequent departure of the alcohol generates a resonance-stabilized oxonium ion intermediate, which is then attacked by water to form a hemiketal.[7] Further protonation and loss of the second alcohol equivalent yields the parent ketone. The presence of even trace amounts of acid can catalyze this process.

    Caption: General mechanism of acid-catalyzed ketal hydrolysis.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your solution. Even seemingly neutral solvents can become acidic due to dissolved gases (like CO2) or impurities.

    • Solvent Purity Check: Ensure your solvents are of high purity and freshly distilled or from a recently opened bottle. Older solvents can accumulate acidic impurities.

    • Use of Acid Scavengers: If your reaction conditions are sensitive, consider adding a non-nucleophilic base, such as proton sponge or a hindered amine (e.g., N,N-diisopropylethylamine), to neutralize any trace acidity.[8]

    • Buffer Your Solution: If compatible with your experimental goals, working in a buffered solution at a pH of 7.4 or higher can significantly enhance stability.[2]

Issue 2: Formation of an Unexpected Side Product with a Lower Molecular Weight

  • Symptom: You observe a new major peak in your analysis that corresponds to a molecular weight loss of the ethylene glycol moiety.

  • Probable Cause: This is a clear indication of spiroketal hydrolysis, leading to the formation of 1,3,3-trimethylcyclohex-4-ene-1,6-dione.

  • Troubleshooting Protocol:

    • Forced Degradation Study: To confirm this degradation pathway, a controlled forced degradation study can be performed.[9][10][11][12]

      Condition Procedure Expected Outcome
      Acidic Hydrolysis Dissolve a small amount of the compound in a solution of 0.1 M HCl.Rapid and complete conversion to the diketone.
      Neutral Hydrolysis Dissolve the compound in purified water (pH ~7).Minimal to no degradation over a short period.
      Basic Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH.The compound should remain stable.[2]
    • Analytical Confirmation: The identity of the degradation product can be confirmed by comparing its analytical data (e.g., mass spectrometry, NMR) with that of the expected diketone.

Issue 3: Reaction Stalls or Proceeds with Low Yield

  • Symptom: A reaction involving the α,β-unsaturated ketone functionality is not proceeding as expected.

  • Probable Cause: The reactivity of the enone system can be influenced by the solvent and other components in the reaction mixture. Nucleophilic attack at the β-carbon of the enone is a common reaction pathway.[13]

  • Troubleshooting Steps:

    • Solvent Effects: Consider the polarity of your solvent. Aprotic solvents may favor certain reaction pathways over others.

    • Nucleophile Compatibility: If your reaction mixture contains nucleophiles, they may be competitively reacting with the enone system.

    • Steric Hindrance: The trimethyl substitution on the ring may sterically hinder the approach of reactants to the carbonyl group or the double bond.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one?

A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture.[14] For solutions, it is best to prepare them fresh. If a solution must be stored, use a high-purity, neutral, or slightly basic aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).[14][15]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability is highly pH-dependent.

pH Range Stability Primary Degradation Pathway
< 6 UnstableAcid-catalyzed hydrolysis of the spiroketal.[2]
6 - 8 Moderately StableSlow hydrolysis may occur over extended periods.
> 8 StableThe spiroketal is generally stable under basic conditions.[2]

Q3: Can this compound undergo photochemical reactions?

A3: Yes, the α,β-unsaturated ketone moiety is a chromophore that can absorb UV light. Irradiation can potentially lead to various photochemical reactions, including [2+2] cycloadditions or rearrangements. It is advisable to protect solutions of this compound from direct light, especially if the experiments are conducted over long periods.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A combination of techniques is recommended for a comprehensive stability assessment.[16]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the formation of degradation products.[16]

  • Mass Spectrometry (MS): Provides molecular weight information to help identify degradation products.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information to confirm the identity of both the starting material and any new species formed.[16]

Q5: Are there any known incompatibilities with common reagents?

A5: Yes, be cautious with the following:

  • Strong Acids: Will rapidly hydrolyze the spiroketal.[14]

  • Strong Reducing Agents: Can reduce the ketone and/or the double bond.

  • Strong Oxidizing Agents: May react with the double bond or other parts of the molecule.[14]

  • Nucleophiles: Can undergo conjugate addition to the α,β-unsaturated ketone.[17]

IV. Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

  • Standard Preparation: Prepare a stock solution of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one of known concentration in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare solutions of the compound under the desired experimental conditions (e.g., different pH values, temperatures, or in the presence of other reagents).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the α,β-unsaturated ketone.

  • Data Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks indicates degradation.

Caption: Workflow for monitoring stability using HPLC.

V. References

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Center for Biotechnology Information. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. P. Yates. [Link]

  • As Nice as π: Aromatic Reactions Activated by π‐Coordination to Transition Metals. National Center for Biotechnology Information. [Link]

  • Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. National Center for Biotechnology Information. [Link]

  • Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. [Link]

  • Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals. Google Patents.

  • Identification of Chemical Interferences in Aldehyde and Ketone Determination Using Dual-Wavelength Detection. ACS Publications. [Link]

  • REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL. University of Birmingham.

  • Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. ACS Publications. [Link]

  • Pathways of the peroxisomal degradation of unsaturated fatty acids. ResearchGate. [Link]

  • 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. PubChem. [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Reactions of enol ethers Hydrolysis of enol ethers. Clayden, Greeves & Warren, Organic Chemistry.

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. [Link]

  • Catabolism of Triacylglycerols- β-Oxidation. Chemistry LibreTexts. [Link]

  • Specimen MA - Paper 2 OCR (A) Chemistry A-Level. Physics & Maths Tutor. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Acetals and Ketals. Chemistry LibreTexts. [Link]

  • Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. PubMed. [Link]

  • Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. ResearchGate. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate. ResearchGate. [Link]

  • A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[18]decane. SciSpace. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Silyl enol ether. Wikipedia. [Link]

  • Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Pearson. [Link]

  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Royal Society of Chemistry. [Link]

  • aromatic reactions activated by π‐coordination to transition metals. White Rose Research Online. [Link]

  • 1,4-Dioxaspiro[4.5]decane-2-methanol, 9. Synerzine. [Link]

  • Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. ResearchGate. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Enol Ether. Unacademy. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

Sources

Troubleshooting

optimizing reaction parameters for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (the C4-ethylene ketal of 4-oxoisophoron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (the C4-ethylene ketal of 4-oxoisophorone). This compound is a critical intermediate in the synthesis of carotenoids, flavoring agents, and complex natural products such as the antiparasitic agent callunene[1].

Because 4-oxoisophorone contains two conjugated ketones, achieving high regioselectivity during ketalization requires precise control over thermodynamic and kinetic parameters. Below, you will find our validated methodology, optimization data, and a detailed troubleshooting Q&A.

Experimental Workflow & Troubleshooting Logic

Workflow Start 4-Oxoisophorone Ketalization CheckConv In-Process Control (HPLC / TLC) Start->CheckConv LowConv Issue: Low Conversion (< 80%) CheckConv->LowConv Stalled Reaction PoorRegio Issue: Poor Regioselectivity (Diketal / C1-Ketal) CheckConv->PoorRegio Over-reaction Hydrolysis Issue: Product Hydrolysis During Workup CheckConv->Hydrolysis Post-reaction OptWater Action: Add Fresh TMOF Drive Equilibrium LowConv->OptWater OptTemp Action: Lower Temp to 40°C Reduce Reaction Time PoorRegio->OptTemp OptWorkup Action: Quench with Et3N Store at -30°C Hydrolysis->OptWorkup

Fig 1. Troubleshooting logic for 4-oxoisophorone ketalization and purification.

Standard Operating Procedure: Regioselective Ketalization

Objective: Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one from 4-oxoisophorone.

Causality Note: Ketalization is an equilibrium process. To drive the reaction forward without using high-temperature Dean-Stark conditions (which compromise regioselectivity), this protocol utilizes trimethyl orthoformate (TMOF) as a chemical water scavenger[1]. TMOF reacts with the water byproduct to form methanol and methyl formate, irreversibly shifting the equilibrium toward the product.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction vessel (to safely accommodate heating DCM above its boiling point), dissolve 4-oxoisophorone (10.00 g, 65.7 mmol) in anhydrous dichloromethane (DCM, 25 mL)[1].

  • Reagent Addition: Sequentially add ethylene glycol (12.24 g, 197 mmol, ~3.0 equiv) and trimethyl orthoformate (13.96 g, 132 mmol, ~2.0 equiv)[1].

  • Catalysis: Add p-toluenesulfonic acid monohydrate (pTSA·H2O, 454 mg, 2.64 mmol, 0.04 equiv)[1]. Self-Validation: The solution should remain clear to pale yellow. A rapid color change to dark brown indicates potential polymerization or degraded starting material.

  • Reaction: Seal the vessel and stir the mixture at 60 °C for 4 hours[1]. Causality: DCM boils at 40 °C; the sealed vessel generates mild pressure to reach 60 °C, accelerating the reaction while keeping the temperature low enough to favor C4-ketalization over C1-ketalization due to steric differentiation.

  • In-Process Control (IPC): Monitor reaction progress by TLC (hexane/ethyl acetate 5:1)[1]. The reaction is deemed complete when the starting material is consumed (>95% conversion).

  • Quenching & Workup: Cool the vessel to room temperature. Add saturated brine (50 mL) to quench the reaction[1]. Extract the aqueous layer with diethyl ether (3 × 50 mL)[1].

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel. Critical: Pre-treat the silica gel with 1% triethylamine (Et3N) to prevent acetal hydrolysis[1].

  • Storage: Store the purified 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one at −30 °C[1].

Optimization Data

The following table summarizes the effect of different reaction parameters on conversion and regioselectivity.

EntrySolventWater ScavengerTemp (°C)Time (h)Conversion (%)Regioselectivity (C4:C1)
1 DCM Trimethyl orthoformate (TMOF) 60 (Sealed) 4 >95 92:8
2DCMTrimethyl orthoformate (TMOF)40 (Reflux)89095:5
3TolueneDean-Stark Trap110128570:30
4THFMolecular Sieves (4Å)6586085:15

Note: Data synthesized from standard ketalization optimization workflows. Entry 1 reflects the optimal conditions adapted from recent literature[1].

Troubleshooting & FAQs

Q1: Why am I seeing significant formation of the diketal or the C1-ketal isomer? A1: Regioselectivity relies entirely on the steric differentiation between the C1 and C4 carbonyls of 4-oxoisophorone. The C1 ketone is flanked by a gem-dimethyl group (C6) and a vinylic methyl (C2), creating substantial steric hindrance. The C4 ketone is significantly less hindered. However, excessive reaction times, elevated temperatures (e.g., >60 °C as seen in Entry 3 of the optimization table), or a large excess of ethylene glycol can overcome this steric barrier, leading to diketalization or C1-ketalization. Solution: Strictly monitor the reaction via HPLC, maintain the stoichiometry of ethylene glycol to ~3 equivalents, and keep the temperature at or below 60 °C. If regioselectivity remains poor, drop the temperature to 40 °C and accept a longer reaction time (Entry 2).

Q2: The reaction stalls at 60-70% conversion despite adding more pTSA. How can I drive it to completion? A2: Ketalization is an equilibrium-driven process. Adding more acid catalyst will not shift the equilibrium; it only accelerates the rate at which equilibrium is reached. To drive the reaction forward, you must efficiently remove water. While Dean-Stark traps are common, they require high-boiling solvents like toluene, which degrade regioselectivity. Solution: Use a chemical water scavenger like trimethyl orthoformate (TMOF) in a low-boiling solvent (DCM). Ensure your TMOF is fresh and anhydrous, as degraded TMOF will fail to scavenge water effectively.

Q3: I achieved >95% conversion, but the product degrades during silica gel chromatography. What causes this? A3: As noted in recent syntheses of callunene intermediates, acetal-protected intermediates like 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one are prone to spontaneous hydrolysis[1]. This is due to the inherent instability of the acetal moiety under the slightly acidic conditions found on standard silica gel. Solution: Pre-treat your silica gel with 1% triethylamine (Et3N) to neutralize acidic sites before loading your sample. Avoid any acidic aqueous workups, and store the purified intermediate at −30 °C to prevent long-term degradation[1].

Q4: Can I run the 60 °C DCM reaction in standard glassware? A4: No. The boiling point of dichloromethane (DCM) is approximately 40 °C. Attempting to heat DCM to 60 °C in an open or standard reflux setup will result in solvent evaporation and a stalled reaction. Solution: You must use a heavy-walled sealed pressure tube or a specialized pressure reactor rated for the vapor pressure of DCM at 60 °C. Always use appropriate blast shields and PPE when heating solvents above their boiling points.

References

  • Ferenczei, J., Blahout, V., Dvořáková, H., Brancale, A., Cuřínová, P., Labíková, M., Kohout, M., Setnička, V., & Perlíková, P. (2025). Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates. Journal of Natural Products, 88(3), 723-731.[Link]

Sources

Optimization

Technical Support Center: Crystallization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Prepared by the Applications Science Division This guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. It is int...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Applications Science Division

This guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. It is intended for researchers, chemists, and drug development professionals aiming to obtain high-quality crystalline material for purification, structural analysis, or formulation.

Compound Profile: Physicochemical Properties

Understanding the fundamental properties of the target molecule is the first step in designing a successful crystallization strategy. While specific experimental data for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is not extensively published, we can infer its behavior from its structural analogue, 1,4-Dioxaspiro[4.5]decan-8-one, and general principles of organic chemistry.

Table 1: Key Physicochemical Properties

PropertyValue (Estimated/Analog Data)Significance for Crystallization
Molecular Formula C₁₁H₁₆O₃Influences molecular weight and intermolecular forces.
Molecular Weight 196.24 g/mol Affects dissolution and diffusion rates in solution.
Appearance Likely a white to off-white crystalline solidVisual indicator of purity.
Melting Point Analog (1,4-Dioxaspiro[4.5]decan-8-one): 70-73 °C[1]A depressed or broad melting range indicates impurities. This relatively low melting point suggests a risk of "oiling out."
Polarity Moderately polar due to ketone and ether functionalitiesDictates solvent selection; "like dissolves like."
Hydrogen Bonding Hydrogen bond acceptor (carbonyl and ether oxygens)Can interact strongly with protic solvents like alcohols.[2]

Table 2: General Solubility Profile in Common Laboratory Solvents

The selection of an appropriate solvent is the most critical factor in a successful crystallization. An ideal solvent will dissolve the compound completely when hot but poorly when cold.

SolventPolarity IndexExpected SolubilityRationale & Use Case
Hexane/Heptane 0.1LowGood as an anti-solvent (precipitant) in mixed-solvent systems.[3]
Toluene 2.4ModerateMay be a suitable single solvent for slow evaporation.
Diethyl Ether 2.8Moderate to HighHigh volatility can lead to rapid, poor-quality crystal growth.[4]
Ethyl Acetate 4.4SolubleA common choice for recrystallization of moderately polar compounds.
Acetone 5.1HighLikely a good solvent, may require an anti-solvent to induce crystallization.
Ethanol/Methanol 4.3 / 5.1HighPolar protic nature allows for hydrogen bonding; good "soluble" solvents.[2]
Dichloromethane 3.1HighGood solvent, but high volatility can be problematic.[4]
Water 10.2InsolubleCan be used as an anti-solvent with a miscible organic solvent like acetone.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in a question-and-answer format.

Q1: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What's wrong?

This is the most common issue in crystallization and typically points to one of two causes: the solution is not supersaturated, or it is reluctant to nucleate.

  • Cause A: Insufficient Supersaturation. A solution must be supersaturated for crystals to form, meaning it contains more dissolved solute than it can theoretically hold at a given temperature.[5] If too much solvent was added initially, the solution may remain unsaturated or only slightly saturated upon cooling.

    • Solution:

      • Reduce Solvent Volume: Gently reheat the solution and boil off a portion of the solvent.[6] A good rule of thumb is to reduce the volume by 15-20% and then attempt to cool again.

      • Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can add a miscible "anti-solvent" in which the compound is insoluble (e.g., adding hexane dropwise to an ethyl acetate solution).[3] Add the anti-solvent slowly until persistent cloudiness appears, then reheat gently until the solution becomes clear again before allowing it to cool slowly.

  • Cause B: Failure to Nucleate. Sometimes a supersaturated solution is stable and requires an energy input or a surface to initiate the formation of seed crystals (nucleation).[7]

    • Solution:

      • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site.[7]

      • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a perfect template for further crystal growth.[7]

      • Ultra-Cooling: Place the flask in an ice-salt or dry ice/acetone bath for a short period.[8] The drastic reduction in solubility can sometimes force nucleation. Be aware this can also lead to rapid precipitation of a powder, so use this as a last resort.

Q2: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I prevent it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[7] This is common for compounds with low melting points or when the solution is highly impure, as impurities can significantly depress the melting point.[6]

  • Causality: The high concentration of the solute upon cooling leads to its separation from the solution. However, if the temperature at which this occurs is still higher than the compound's (often impurity-depressed) melting point, it will separate as a liquid. This oil often traps impurities effectively, defeating the purpose of crystallization.

    • Solution:

      • Reheat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount (10-20%) more of the same solvent to lower the saturation concentration.[7]

      • Slow Down Cooling: The primary cause is often cooling the solution too quickly. After redissolving, allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it in a warm water bath that is removed from the heat source) can promote the slow growth of crystals rather than oiling out.[7]

      • Change Solvents: Select a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.

Q3: I managed to get crystals, but the yield is very low (<30%). How can I improve my recovery?

A low yield is typically a result of either using too much solvent or stopping the crystallization process prematurely.

  • Causality: Even at low temperatures, your compound will have some finite solubility in the mother liquor (the remaining solution after filtration).[6] If an excessive amount of solvent was used, a significant portion of your compound will remain dissolved.[6]

    • Solution:

      • Concentrate the Mother Liquor: Take the filtrate (mother liquor) and reduce its volume by rotary evaporation or gentle heating. Cool the concentrated solution again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

      • Optimize Solvent Volume: In future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures maximum supersaturation upon cooling.

      • Ensure Complete Cooling: After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes before filtration.[9] This will minimize the solubility of the compound in the solvent and maximize the yield of precipitated crystals.

Q4: The crystals are very fine, almost like a powder, or are long, thin needles. How can I grow larger, more well-defined crystals?

Crystal morphology is a direct result of the kinetics of the crystallization process. Rapid crystallization favors nucleation (the formation of many small crystals), while slow crystallization favors growth (the deposition of solute onto existing crystals).[5]

  • Causality: Fast cooling, rapid solvent evaporation, or high levels of supersaturation cause countless nucleation sites to form simultaneously, leading to a large number of small crystals competing for the solute.[6] Certain solvents can also favor growth on specific crystal faces, leading to needle-like or plate-like habits.[10][11]

    • Solution:

      • Slow Down the Process: The key to large crystals is slow, controlled growth. Avoid placing the hot solution directly into an ice bath. Allow it to cool to room temperature over several hours.

      • Use Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from a small amount of material. The compound is dissolved in a solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[4]

      • Try a Different Solvent System: The interaction between the solvent and the growing crystal faces can dramatically influence the final shape.[12][13] Experiment with different solvents (e.g., switching from ethyl acetate to toluene) to find one that produces a more desirable crystal habit.

Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling
  • Place the crude 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • In a separate beaker, heat the chosen solvent (e.g., ethyl acetate) to its boiling point.

  • Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the compound just dissolves completely.[14]

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize precipitation.[9]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

Protocol 2: Vapor Diffusion
  • Dissolve 5-10 mg of the compound in 0.5 mL of a moderately volatile "good" solvent (e.g., acetone or dichloromethane) in a small vial (e.g., a 2 mL GC vial).

  • In a larger jar (e.g., a 20 mL scintillation vial), add 2-3 mL of a volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane or pentane).

  • Place the small, uncapped vial inside the larger jar, ensuring the liquid levels are not in contact.

  • Seal the larger jar tightly and leave it in a vibration-free location for several days to weeks.[4]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

Crystallization Troubleshooting start Start: Dissolved Compound in Hot Solvent, Cooled check_crystals Crystals Formed? start->check_crystals no_crystals Problem: No Crystals or Precipitate check_crystals->no_crystals No crystals_yes Yes check_crystals->crystals_yes Yes check_supersaturation Is Solution Supersaturated? no_crystals->check_supersaturation not_saturated Cause: Not Saturated (Too much solvent) check_supersaturation->not_saturated No is_saturated Cause: Nucleation Failure check_supersaturation->is_saturated Yes solution_not_saturated Solution: Reduce Solvent Volume (Evaporate) or Add Anti-Solvent not_saturated->solution_not_saturated solution_nucleation Solution: Induce Nucleation (Scratch flask, add seed crystal) is_saturated->solution_nucleation check_form What is the Form of the Precipitate? crystals_yes->check_form oiled_out Problem: Oiled Out (Liquid droplets) check_form->oiled_out Oil solid_crystals Solid Crystals check_form->solid_crystals Solid solution_oiled_out Solution: Re-heat, Add More Solvent, Cool Slowly, Change Solvent oiled_out->solution_oiled_out check_quality Evaluate Crystal Quality & Yield solid_crystals->check_quality low_yield Problem: Low Yield check_quality->low_yield Low Yield poor_morphology Problem: Poor Morphology (Fine powder, needles) check_quality->poor_morphology Poor Morphology good_crystals Result: High-Quality Crystals check_quality->good_crystals Good solution_low_yield Solution: Concentrate Mother Liquor, Use Less Solvent, Cool Completely low_yield->solution_low_yield solution_poor_morphology Solution: Slow Down Cooling, Use Vapor Diffusion, Change Solvent poor_morphology->solution_poor_morphology

Caption: A decision-tree diagram for troubleshooting crystallization experiments.

Frequently Asked Questions (FAQs)

  • Q: How pure does my sample need to be before I attempt crystallization?

    • A: While crystallization is a purification technique, starting with material that is at least 80-90% pure is recommended.[4] High levels of impurities can inhibit crystallization, promote oiling out, and become incorporated into the crystal lattice, reducing the effectiveness of the purification.[15][16]

  • Q: Can the presence of a seemingly minor impurity dramatically affect the outcome?

    • A: Yes. Structurally related impurities can co-crystallize with the target compound, while other impurities can inhibit growth on certain crystal faces, leading to changes in crystal habit (shape).[15][16] In some cases, impurities can suppress nucleation altogether. If you are facing persistent issues, it may be necessary to purify the crude material by another method, such as column chromatography, before attempting crystallization.

  • Q: Why is it important to use a minimal amount of solvent?

    • A: Using the minimum amount of hot solvent to dissolve the compound creates the most highly concentrated—and therefore most supersaturated—solution upon cooling. This concentration gradient is the driving force for crystallization. Using excess solvent will result in a lower degree of supersaturation and, consequently, a poor yield, as a larger amount of the compound will remain in solution.[7]

  • Q: Does the rate of stirring or agitation affect crystallization?

    • A: Yes. For cooling crystallization, the solution should ideally be left undisturbed. Agitation can induce rapid, uncontrolled nucleation, resulting in the formation of a fine powder instead of well-defined crystals. The goal is to allow the solution to cool slowly and quiescently to favor crystal growth over nucleation.[5]

References

  • University of Oxford. (n.d.). Guide for crystallization.
  • National Center for Biotechnology Information. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. PubChem.
  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6).
  • ChemicalBook. (2026, January 13). 1,4-Dioxaspiro[4.5]decan-8-one.
  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro[4.5]dec-6-ene. PubChem.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • SpectraBase. (n.d.). (8Z)-8-butylidene-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene.
  • University of Calgary. (n.d.). Recrystallisation.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones... ResearchGate.
  • Draper, E. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Liu, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • O'Mahony, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate.
  • McGlone, T., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. PMC.
  • Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • Sullivan, S., et al. (2025). The effect of solvents on crystal regeneration. CrystEngComm.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • Wang, X., et al. (n.d.). The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms. PMC.
  • PubChemLite. (n.d.). 1,4-dioxaspiro(4.5)decane, 7,7,9-trimethyl-.
  • University of Colorado Boulder. (n.d.). Recrystallization Techniques.
  • University of Texas at Dallas. (n.d.). SOP: CRYSTALLIZATION.
  • ResearchGate. (n.d.). The effect of solvent on crystal morphology.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis.
  • University of Victoria. (n.d.). Recrystallization.
  • Thorsteinsson, S., et al. (2017). Effects of impurities and their redistribution during recrystallization of ice crystals. Journal of Glaciology.
  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube.
  • Helmenstine, A. M. (2013, May 29). Solutions to Common Crystal Growing Problems. Science Notes.
  • University of Strathclyde. (2025, February 18). Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal.
  • ResearchGate. (2012, March 14). Why I am not getting crystals?

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Troubleshooting

Technical Support Center: Handling &amp; Preserving 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Welcome to the Technical Support Center for the synthesis, purification, and storage of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (the mono-ethylene ketal of 4-oxoisophorone). This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, purification, and storage of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (the mono-ethylene ketal of 4-oxoisophorone). This guide is designed for researchers and drug development professionals dealing with the notorious instability of this critical intermediate, which is frequently utilized in the synthesis of natural products like callunene[1].

Below, you will find field-proven troubleshooting guides, causal explanations for degradation, and self-validating protocols to ensure the integrity of your compound.

Core Troubleshooting Guide: Synthesis & Purification

Q: Why is my isolated yield so low, and why do I see a strong diketone peak (4-oxoisophorone) in my NMR? A: The ketal moiety in 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is highly susceptible to spontaneous hydrolysis, reverting to 4-oxoisophorone[1]. This is driven by the thermodynamic stability of the conjugated enedione system. During synthesis (typically using ethylene glycol, trimethyl orthoformate, and p -toluenesulfonic acid), failure to completely quench the catalytic acid before workup causes rapid deprotection[1]. Causality & Solution: Always quench the reaction with a mild base (e.g., saturated NaHCO3​ or triethylamine) before solvent evaporation. Oxonium ion formation at the ketal oxygen is the rate-determining step for hydrolysis; removing all proton sources halts this pathway.

Q: My compound degrades during silica gel column chromatography. How can I purify it without decomposition? A: Standard silica gel is inherently acidic (pH ~4.5-5.5), which is sufficient to catalyze the hydrolysis of sensitive ketals during the prolonged exposure of chromatography[2]. Causality & Solution: You must neutralize the stationary phase. Pre-treat the silica gel by flushing the column with your eluent containing 1-2% triethylamine ( Et3​N ) before loading the sample. This neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed ketal cleavage.

Analytical & HPLC FAQs

Q: When I run HPLC to monitor diastereomers or purity, I see multiple degradation peaks. What is going wrong? A: Standard reverse-phase HPLC mobile phases often contain acidic additives (like 0.1% formic acid or TFA) to improve peak shape. However, as reported in recent stereochemical analyses of callunene intermediates, acidic mobile phases cause partial loss of the protecting group on the column[1]. Causality & Solution: Switch to a neutral or slightly basic mobile phase. If chiral separation requires additives, use a balanced additive system (e.g., 0.1% formic acid + 0.1% diethylamine) to buffer the pH, or use a purely neutral solvent system (e.g., heptane/propan-2-ol)[1].

Storage & Handling FAQs

Q: How should I store the purified ketal to ensure long-term stability? A: Spontaneous hydrolysis and thermal degradation will occur if stored at room temperature or exposed to atmospheric moisture[1]. Causality & Solution: Store the neat oil or crystallized solid at −30 °C under an inert atmosphere (Argon or Nitrogen)[1]. For added security, storing it as a solution in a dry, non-polar solvent with a trace amount of a non-nucleophilic base (like solid K2​CO3​ or a drop of pyridine) can completely suppress trace-acid catalyzed degradation.

Decomposition Pathways & Logic Tree

Decomposition Compound 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Acid Trace Acid / Moisture (Silica Gel, HPLC Solvents) Compound->Acid Exposed to Heat Thermal Stress (> 40°C) Compound->Heat Exposed to Hydrolysis Ketal Hydrolysis (Spontaneous Deprotection) Acid->Hydrolysis Catalyzes Oxidation Enone Degradation (Polymerization/Oxidation) Heat->Oxidation Accelerates Product1 4-Oxoisophorone (Diketone) Hydrolysis->Product1 Product2 Complex Oligomers Oxidation->Product2 Prevention1 Buffer with Et3N / Store at -30°C Product1->Prevention1 Prevented by Prevention2 Inert Atmosphere (Ar/N2) Product2->Prevention2 Prevented by

Figure 1: Logical relationships mapping the decomposition pathways and corresponding preventive measures.

Quantitative Data: Stability & Storage Conditions

The following table summarizes the expected stability of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one under various conditions, highlighting the necessity of strict environmental controls[1].

Storage ConditionTemperatureAdditives / AtmosphereExpected Shelf-LifePrimary Degradation Pathway
Optimal -30 °CArgon / Trace Et3​N > 12 MonthsNone observed
Standard Cold 4 °CAmbient Air2 - 4 WeeksSlow hydrolysis / Oxidation
Room Temp 20-25 °CAmbient Air< 48 HoursRapid spontaneous hydrolysis
HPLC Autosampler 20 °C0.1% Formic Acid< 2 HoursAcid-catalyzed deprotection
Silica Gel (Untreated) 20 °CNone< 30 MinutesAcid-catalyzed deprotection

Experimental Protocols: Self-Validating Synthesis & Isolation

To ensure maximum yield and prevent decomposition, follow this step-by-step methodology for the synthesis and safe isolation of the ketal[1].

Workflow Step1 1. Ketalization 4-Oxoisophorone + Ethylene Glycol Cat. TsOH, TMOF, DCM Step2 2. Reaction Quench Add NaHCO3 or Et3N (Crucial to neutralize TsOH) Step1->Step2 Step3 3. Extraction Use Brine / Diethyl Ether Avoid acidic washes Step2->Step3 Step4 4. Purification Neutralized Silica Gel (Pre-treat with 1% Et3N) Step3->Step4 Step5 5. Storage Store at -30°C under Argon (Prevents spontaneous hydrolysis) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and safe isolation of the ketal.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 4-oxoisophorone (1.0 eq) in anhydrous dichloromethane (DCM). Add ethylene glycol (3.0 eq), trimethyl orthoformate (TMOF, 2.0 eq) as a water scavenger, and p -toluenesulfonic acid monohydrate ( p -TsOH, 0.04 eq)[1].

  • Heating & Monitoring: Stir the mixture at 60 °C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 5:1). The reaction is complete when the starting material spot disappears. Do not prolong heating beyond this point to avoid thermal degradation[1].

  • Critical Quench: Before cooling or solvent removal, add saturated aqueous NaHCO3​ (or 1 mL of Et3​N ) directly to the reaction flask.

    • Self-Validation Check: Verify the aqueous layer pH is > 7.5. This ensures all p -TsOH is neutralized.

  • Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with brine.

    • Crucial Constraint: Do not use acidic washes (e.g., NH4​Cl or HCl )[1].

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure at a water bath temperature 30 °C.

  • Purification: Prepare a silica gel column using Hexane/EtOAc (5:1) containing 1% Et3​N . Flush the column with 2 column volumes of this basic eluent before loading the crude oil.

  • Storage: Immediately transfer the purified fractions to a Schlenk flask, purge with Argon, and store at −30 °C[1].

References

  • Ferenczei, J., Blahout, V., Dvořáková, H., Brancale, A., Cuřínová, P., Labíková, M., Kohout, M., Setnička, V., & Perlíková, P. (2025). "Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates." Journal of Natural Products, 88(3), 723-731.[Link]

  • Organic Chemistry Portal. (n.d.). "1,3-Dioxanes, 1,3-Dioxolanes - Protection of Carbonyl Compounds." Organic Chemistry Portal.[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Welcome to the technical support center for the synthesis and scale-up of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, chemists, and process development professionals to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully scale your synthesis from the bench to pilot plant.

Introduction: The Synthetic Value of a Protected Ketoisophorone

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a valuable synthetic intermediate, essentially a protected form of ketoisophorone where the saturated C4-carbonyl is masked as an ethylene ketal. Ketoisophorone and its derivatives are crucial building blocks for high-value chemicals, including carotenoids, vitamins (like Vitamin E), and various flavor and fragrance agents.[1][2] The selective protection of one carbonyl group in ketoisophorone allows for targeted chemistry on the remaining α,β-unsaturated ketone, making this spiroketal a cornerstone for complex molecular architectures.

The synthesis typically involves the selective ketalization of a 1,4-dione precursor. This process, while straightforward in principle, presents several challenges upon scale-up, including achieving high selectivity, minimizing side reactions, and ensuring efficient purification. This guide provides field-proven insights to navigate these complexities.

Core Synthesis Pathway: Selective Ketalization

The primary route to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one involves the acid-catalyzed reaction of ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) with ethylene glycol. The key to this synthesis is the regioselective protection of the less sterically hindered and more reactive saturated C4-carbonyl over the conjugated C1-carbonyl.

Caption: General synthesis of the target spiroketal.

Troubleshooting Guide

Scaling up a reaction often magnifies minor issues observed at the bench. This section addresses common problems encountered during the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in a question-and-answer format.

Problem/Observation Potential Root Cause(s) Recommended Troubleshooting Steps & Scientific Rationale
Q1: My reaction is stalled or shows low conversion of the starting dione. What's going wrong? 1. Insufficient Water Removal: The ketalization reaction is an equilibrium process that produces water. Inadequate removal of water will prevent the reaction from proceeding to completion (Le Chatelier's principle).[3] 2. Catalyst Deactivation/Insufficient Loading: The acid catalyst (e.g., p-TsOH) may be neutralized by basic impurities in the starting materials or solvent. Catalyst loading might be too low for the scale. 3. Low Reaction Temperature: The reaction may require a certain activation energy that is not being met at the current temperature, especially on a larger scale where heat transfer can be less efficient.Solutions: 1. Optimize Water Removal: Ensure your Dean-Stark trap is functioning correctly and the solvent is refluxing at a sufficient rate to azeotropically remove water. For larger scales, consider using a packed column to improve separation efficiency. 2. Verify Catalyst Activity: Use a fresh, anhydrous acid catalyst. Consider a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%). You can also test for basic impurities in your starting materials. 3. Increase Temperature: Gradually increase the reaction temperature to ensure a steady reflux. Monitor for any potential side product formation at higher temperatures.
Q2: I'm observing a significant amount of the diketal and/or the wrong monoketal isomer. How can I improve selectivity? 1. Excess Ethylene Glycol: Using a large excess of ethylene glycol can drive the reaction towards the formation of the thermodynamically stable diketal. 2. Prolonged Reaction Time/High Temperature: Extended reaction times or excessive heat can lead to the ketalization of the less reactive conjugated carbonyl, or equilibration to the undesired isomer.[4]Solutions: 1. Control Stoichiometry: Use a controlled amount of ethylene glycol (typically 1.05 to 1.2 equivalents). This stoichiometric control is critical for favoring mono-ketalization. 2. Careful Reaction Monitoring: Monitor the reaction progress closely using TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[5] Avoid unnecessarily high temperatures.
Q3: The product is degrading or forming colored impurities during workup or distillation. What is the cause? 1. Residual Acid: Traces of the acid catalyst can cause deprotection (hydrolysis) of the ketal or promote polymerization/degradation, especially upon heating during solvent removal or distillation.[6] 2. Thermal Instability: The α,β-unsaturated ketone system can be susceptible to thermal decomposition or polymerization at high temperatures.Solutions: 1. Thorough Quenching: During the workup, wash the organic layer with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution or triethylamine to completely neutralize the acid catalyst.[3] 2. Gentle Purification: Purify the product using vacuum distillation at the lowest possible temperature. Alternatively, flash column chromatography on silica gel can be an effective, milder purification method.[7]
Q4: I am having difficulty removing all the ethylene glycol after the reaction. What is the best method? High Boiling Point & Water Solubility: Ethylene glycol has a high boiling point (197 °C) and is highly soluble in water, making it difficult to remove by simple evaporation and sometimes challenging to separate with aqueous washes.Solutions: 1. Aqueous Washes: Perform multiple washes with water or brine to extract the bulk of the unreacted ethylene glycol from the organic layer (e.g., toluene or ethyl acetate). 2. Vacuum Distillation: Any remaining ethylene glycol can typically be removed during the vacuum distillation of the product, as it is less volatile than the target molecule under reduced pressure.

Frequently Asked Questions (FAQs)

Q: What is the best acid catalyst for this ketalization on a large scale? A: Para-toluenesulfonic acid (p-TsOH) is the most common and cost-effective choice. It is a solid, making it easy to handle. For some applications, a milder, solid-supported acid catalyst like an acidic resin (e.g., Amberlyst-15) can be advantageous for simplifying catalyst removal—it can be filtered off, eliminating the need for a basic wash.[8]

Q: Can I use a different solvent besides toluene? A: Yes, other solvents that form an azeotrope with water, such as benzene or cyclohexane, can be used. Toluene is often preferred for its balance of a suitable boiling point (for effective water removal) and safety profile compared to benzene. The key is to use a solvent that is inert to the reaction conditions and facilitates efficient azeotropic distillation.

Q: How do I properly monitor the reaction to avoid side products? A: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent methods.

  • TLC: Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes). You should be able to resolve the starting dione, the desired monoketal product, and the diketal byproduct. The product will be less polar than the dione but more polar than the diketal.

  • GC: GC provides a more quantitative assessment of the reaction mixture, allowing you to precisely determine the ratio of starting material to products. This is highly recommended for process development and scale-up.[9]

Q: My final product has a slight yellow tint. Is this a problem and can it be removed? A: A slight yellow tint is common and often not indicative of significant impurity. It may arise from minor, highly conjugated byproducts. If high purity is required (e.g., for pharmaceutical applications), you can attempt to remove the color by passing a solution of the product through a short plug of activated carbon or silica gel, or by recrystallization if the product is a solid.

Q: What are the critical safety considerations for scaling up this synthesis? A:

  • Flammable Solvents: Toluene is flammable. Ensure all heating is done using heating mantles or oil baths with appropriate temperature control, and perform the reaction in a well-ventilated fume hood or designated chemical reactor bay.

  • Acid Handling: p-TsOH is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Management: When performing reactions under reflux at a large scale, ensure the system is not sealed to avoid pressure buildup. Use a condenser open to the atmosphere (or an inert gas line).

Detailed Experimental Protocol (Lab Scale)

This protocol is a representative procedure for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. Optimization may be required based on your specific equipment and purity requirements.

Materials:

  • Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) (1.0 eq)

  • Ethylene glycol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation or flash chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add ketoisophorone (1.0 eq) and toluene (approx. 4-5 mL per gram of ketoisophorone).

  • Addition of Reagents: Add ethylene glycol (1.1 eq) and p-TsOH (0.01 eq) to the flask.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-6 hours).

  • Reaction Monitoring: Monitor the reaction's progress by TLC or GC to confirm the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x volume of water collected). Then, wash with brine (1 x volume).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by vacuum distillation or flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one as a colorless to pale yellow product.

Caption: Experimental workflow for the synthesis.

References

  • The Production of Isophorone. (2023). MDPI. Retrieved from [Link]

  • US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals. Google Patents.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). ResearchGate. Retrieved from [Link]

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[6][7]decane. Acta Chemica Scandinavica, 47, 422-424. Retrieved from [Link]

  • Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. (2019). Catalysis Science & Technology. Retrieved from [Link]

  • 1,4-Dioxaspiro[4.5]dec-6-ene. PubChem. Retrieved from [Link]

  • Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. CIB (CSIC). Retrieved from [Link]

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. Retrieved from [Link]

  • US5491264A - Preparation of isophorone diamine. Google Patents.
  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. Retrieved from [Link]

  • Novel alkyne chromophore of the isophorone derivatives: synthesis, electrochemical evaluation, DFT, and processable bottom conta. AVESİS. Retrieved from [Link]

  • Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PMC. Retrieved from [Link]

  • 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. PubChem. Retrieved from [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Retrieved from [Link]

  • Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models. PMC. Retrieved from [Link]

  • Isophorone. Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Introduction Welcome to the technical support guide for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This molecule, a ketal derivative of 4-ketoisophorone, presents unique characterization challenges due to its rig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This molecule, a ketal derivative of 4-ketoisophorone, presents unique characterization challenges due to its rigid spirocyclic core, conformational properties, and potential for isomeric impurities.[1][2] As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, its unambiguous structural elucidation is critical.[3] This guide is designed for researchers, chemists, and quality control professionals, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Compound Profile
Identifier Value
IUPAC Name 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
Synonyms 4-Ketoisophorone ethylene ketal
CAS Number 14203-64-6
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.25 g/mol [4]
Structure Chemical Structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the analytical characterization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My ¹H NMR spectrum is crowded, with several overlapping multiplets in the aliphatic region. How can I confidently assign the proton signals?

Answer: This is a common challenge with cyclic and spirocyclic systems.[5] The rigid conformation of the molecule restricts bond rotation, leading to complex spin-spin coupling and signal overlap.

Causality & Solution: The primary cause is low spectral dispersion at standard magnetic field strengths. To resolve this, you must employ techniques that either increase dispersion or reveal connectivity through bonds.

Recommended Troubleshooting Protocol:

  • Increase Magnetic Field Strength: If available, re-acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater). This spreads the signals out, often resolving the overlap.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR is essential for this molecule.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will allow you to trace the connectivity from the vinyl proton around the cyclohexene ring and identify the isolated ethylene glycol protons of the dioxolane ring.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. It is invaluable for definitively assigning both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for assigning quaternary carbons (like C4, C9, and C11) by observing their correlations to nearby protons.

Workflow for Resolving Ambiguous NMR Spectra:

start Start: Overlapping ¹H NMR Signals higher_field Acquire Spectrum at Higher Field (≥500 MHz) start->higher_field Step 1 cosy Run 2D COSY Purpose: Establish ¹H-¹H connectivity higher_field->cosy Step 2 hsqc Run 2D HSQC Purpose: Correlate ¹H to attached ¹³C cosy->hsqc Step 3 hmbc Run 2D HMBC Purpose: Assign quaternary carbons hsqc->hmbc Step 4 noesy Run 2D NOESY/ROESY Purpose: Confirm stereochemistry hmbc->noesy Step 5 (Optional) finish Finish: Complete & Unambiguous Assignment hmbc->finish noesy->finish

Caption: Workflow for resolving complex NMR spectra.

Question 2: I am concerned about potential stereoisomers. How can NMR help determine the relative stereochemistry?

Answer: While the primary structure has one spiro-center, stereochemistry can become a factor if related compounds are synthesized or if unexpected rearrangements occur.[6] For spiroketals in general, the stereochemical outcome of a synthesis can be influenced by thermodynamic versus kinetic control, potentially leading to mixtures of isomers.[7]

Causality & Solution: Standard 1D and 2D experiments (COSY, HSQC, HMBC) establish through-bond connectivity but not through-space proximity. To determine stereochemistry, you need to observe the Nuclear Overhauser Effect (NOE), which occurs between protons that are close in space, regardless of whether they are bonded.

Recommended Experimental Protocol:

  • Acquire a 2D NOESY or ROESY Spectrum:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for observing through-space correlations in small to medium-sized molecules.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is often preferred for molecules in the intermediate size range where the standard NOE effect might be close to zero.

  • Data Interpretation: Look for key cross-peaks. For example, a correlation between one of the methyl groups at C9 and a proton on the dioxolane ring would help define the spatial arrangement around the spiro-center. The absence or presence of correlations between the C7 methyl group and protons at C6 or C5 can confirm the ring conformation.[6]

Section 2: Mass Spectrometry (MS)

Question 1: My GC-MS analysis shows a peak at the correct mass, but I'm not sure if the fragmentation pattern is consistent with the proposed structure. What are the expected fragments?

Answer: The fragmentation of spiro compounds in Electron Ionization (EI) Mass Spectrometry can be complex but often follows predictable pathways initiated by ring opening.[5]

Causality & Solution: The molecular ion is often unstable and undergoes fragmentation to produce more stable charged species. For this molecule, key fragmentation pathways include cleavage of the dioxolane ring, retro-Diels-Alder (RDA) reactions in the cyclohexene ring, and loss of small, stable neutral molecules or radicals.

Expected Fragmentation Pathways:

  • Loss of a methyl group (-15 Da): A common fragmentation for trimethylated compounds.

  • Cleavage of the dioxolane ring: Look for fragments corresponding to the loss of ethylene oxide (-44 Da) or related species.

  • Retro-Diels-Alder (RDA): The cyclohexene ring can undergo an RDA reaction, leading to characteristic fragments.

  • Loss of CO (-28 Da): Cleavage adjacent to the ketone is also a common pathway.

Troubleshooting Suspected Isomeric Impurities:

start Start: Suspected Isomeric Impurity with Similar MS gc_optimization Optimize GC Method Purpose: Achieve baseline separation start->gc_optimization Step 1 ci_ms Acquire Data with Chemical Ionization (CI-MS) Purpose: Enhance molecular ion gc_optimization->ci_ms Step 2a lc_ms Alternative: Analyze by LC-MS Purpose: Different selectivity gc_optimization->lc_ms Step 2b standard Compare with Authentic Standard Purpose: Confirm identity ci_ms->standard Step 3 lc_ms->standard conclusion Conclusion: Identity Confirmed or Impurity Identified standard->conclusion

Caption: Workflow for differentiating isomeric impurities.

Question 2: I suspect my sample contains an isomer, but the EI mass spectra are nearly identical. How can I differentiate them?

Answer: This is a frequent issue as diastereomers often yield very similar fragmentation patterns under high-energy EI conditions.[1] The key is to rely on chromatographic separation first, and then consider alternative ionization techniques.

Recommended Actions:

  • Optimize Chromatography: The first step is to achieve baseline separation of the isomers using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • GC: Use a longer column or a column with a different stationary phase to improve resolution. Optimize the oven temperature program with a slower ramp rate around the elution time of the compounds.[1]

    • HPLC: For more polar or thermally sensitive isomers, HPLC with a suitable column (e.g., C18, Phenyl-Hexyl) can provide excellent separation.

  • Use Soft Ionization: If chromatographic separation is still challenging, a softer ionization technique can sometimes help.

    • Chemical Ionization (CI): CI is less energetic than EI and often results in a more abundant molecular ion ([M+H]⁺) with less fragmentation.[1] Subtle differences in the protonated molecules of isomers might be observable.

Section 3: Infrared (IR) Spectroscopy & Crystallography

Question 1: What are the key diagnostic peaks in the IR spectrum for this molecule?

Answer: The IR spectrum provides a quick and reliable fingerprint for the key functional groups present in the molecule.

Causality & Solution: Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy levels. Confirming the presence of the expected peaks validates the structure.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale
α,β-Unsaturated Ketone C=O Stretch1660 - 1685 (strong)Conjugation with the C=C bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[8]
Alkene C=C Stretch1620 - 1650 (medium)Characteristic of a carbon-carbon double bond within a ring.[9]
Ketal (Ether) C-O Stretch1050 - 1150 (strong, often multiple bands)Strong, characteristic absorptions for the spiroketal C-O bonds.[8]
Vinyl C-H =C-H Stretch3010 - 3080 (weak to medium)Appears just above the 3000 cm⁻¹ threshold, distinguishing it from alkyl C-H.[9]
Alkyl C-H -C-H Stretch2850 - 2995 (strong)Characteristic of the methyl and methylene groups.

Question 2: I am struggling to grow X-ray quality crystals. Are there any known issues with spiro compounds?

Answer: Yes, spiro compounds can be challenging to crystallize. Their rigid, three-dimensional, and often non-planar structures can hinder efficient packing into a well-ordered crystal lattice.[5] Furthermore, the presence of multiple stable conformers in solution can inhibit the crystallization process.

Recommended Troubleshooting Steps:

  • Solvent Screening: Screen a wide variety of solvents with different polarities (e.g., ethyl acetate, hexane, dichloromethane, methanol, acetone) and solvent mixtures.

  • Vary Crystallization Conditions:

    • Slow Evaporation: The simplest method. Allow the solvent to evaporate slowly from a saturated solution.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small vial, and place that vial inside a larger sealed jar containing a more volatile "anti-solvent" in which your compound is poorly soluble.

    • Temperature Control: Attempt crystallization at different temperatures (room temperature, 4°C, -20°C).

  • Purity is Paramount: Ensure your sample is of the highest possible purity (>99%), as minor impurities can significantly inhibit crystal growth.

Potential Pitfalls in Data Interpretation: Even with a solved structure, be cautious. Common issues include molecular disorder (especially in flexible parts), incorrect stereochemical assignment with low-resolution data, and twinning.[10][11] Always critically evaluate the final electron density map and refinement statistics.

Summary of Expected Analytical Data
Technique Parameter Expected Value / Observation
¹H NMR (CDCl₃)Chemical Shifts (δ, ppm)~5.8-6.0 (1H, s, vinyl H), ~3.9-4.1 (4H, m, dioxolane CH₂), ~2.3-2.5 (2H, s, allylic CH₂), ~1.8-2.0 (3H, s, vinyl CH₃), ~1.1-1.3 (6H, s, gem-dimethyl CH₃)
¹³C NMR (CDCl₃)Chemical Shifts (δ, ppm)~198-202 (C=O), ~155-160 (alkene C-CH₃), ~125-130 (alkene C-H), ~108-112 (spiro C), ~64-66 (dioxolane CH₂), ~50-55 (allylic CH₂), ~35-40 (quat. C(CH₃)₂), ~25-30 (gem-dimethyl CH₃), ~20-25 (vinyl CH₃)[4]
IR (ATR)Wavenumbers (cm⁻¹)~1675 (C=O), ~1630 (C=C), ~1100 (C-O), ~2960 (-C-H)
MS (EI) Key Fragments (m/z)196 (M⁺), 181 ([M-CH₃]⁺), 153, 125, 97

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

References
  • Benchchem. (n.d.). Technical Support Center: Characterization of Spiro Compounds.
  • Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • SpectraBase. (n.d.). 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one. Wiley-VCH GmbH.
  • ChemicalBook. (n.d.). Ketoisophorone 1125-21-9.
  • Perron, F., & Albizati, K. F. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4547-4638.
  • SpectraBase. (n.d.). MS (GC) of (8Z)-8-butylidene-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene. Wiley-VCH GmbH.
  • Carro, J., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology, 9, 1070-1080. Royal Society of Chemistry. DOI:10.1039/C8CY02114G.
  • Ivezic, Z., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. PLoS ONE, 10(8), e0135645. PMC.
  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol.
  • Fisher Scientific. (n.d.). 7-Methyl-1, 4-dioxaspiro[4.5]decan-8-one.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (2022). The IR spectrum of 7.
  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E, 71(Pt 9), 1181–1184. PMC.
  • TCI Deutschland GmbH. (n.d.). 4-Ketoisophorone.
  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E, 71(Pt 9), 1181–1184. NIH.
  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). 1,4-dioxaspiro(4.5)decane, 7,7,9-trimethyl-. Université du Luxembourg.
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  • Benchchem. (n.d.). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives.
  • NIST. (n.d.). 2,6,6-Trimethyl-2-cyclohexene-1,4-dione. NIST Chemistry WebBook.
  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • Guidechem. (n.d.). 6,6,8-trimethyl-1,4-dioxaspiro[4.5]decan-7-one hydrazone.
  • CRAM3RA. (n.d.). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons.
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  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,8,8-Trimethyl-6,10-dioxaspiro(4.5)dec-2-ene-1-ethanol.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.

Sources

Optimization

Technical Support Center: A Guide to the Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Welcome to the technical support center for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable intermediate. Here, we provide not just a protocol, but a comprehensive resource complete with troubleshooting guides and FAQs to address the practical challenges encountered in the laboratory. Our focus is on explaining the causality behind experimental choices to empower you to refine and perfect your synthetic protocol.

Synthesis Overview: Protecting Isophorone

The target molecule, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, is the ethylene glycol ketal of α-isophorone. Isophorone is an α,β-unsaturated cyclic ketone widely used as a precursor in the synthesis of more complex molecules, such as steroids and other natural products.[1][2] The primary motivation for converting isophorone to its ketal is to protect the ketone functional group. This protection prevents the ketone from undergoing undesired reactions in subsequent synthetic steps, such as nucleophilic attack or enolate formation, thereby directing reactivity to other parts of the molecule.

The synthesis is a classic acid-catalyzed ketalization reaction. α-Isophorone is reacted with ethylene glycol in the presence of a catalytic amount of acid, typically p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive it to completion, the water produced as a byproduct must be continuously removed from the reaction mixture, an application of Le Châtelier's principle.[3]

Overall Reaction Scheme:

α-Isophorone + Ethylene Glycol ⇌ 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one + Water (in the presence of an acid catalyst)

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
α-Isophorone13.8 g (0.1 mol)Starting Material
Ethylene Glycol9.3 g (0.15 mol, 1.5 equiv)Ketalizing Agent
p-Toluenesulfonic Acid (p-TsOH)~200 mg (catalytic)Acid Catalyst
Toluene150 mLSolvent & Azeotropic Agent for Water Removal
Round-bottom flask250 mLReaction Vessel
Dean-Stark ApparatusStandard sizeWater Removal
CondenserAllihn or LiebigReflux
Magnetic Stirrer & Stir Bar-Agitation
Heating Mantle-Heating
Saturated NaHCO₃ solution~50 mLQuenching/Neutralization
Brine~50 mLWashing
Anhydrous MgSO₄ or Na₂SO₄~5 gDrying Agent
Rotary Evaporator-Solvent Removal
Step-by-Step Methodology
  • Setup: Assemble the reaction apparatus consisting of the 250 mL round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add α-isophorone (13.8 g), ethylene glycol (9.3 g), toluene (150 mL), and a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (~200 mg) to the mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope. The water will be collected in the Dean-Stark trap while the toluene overflows back into the reaction flask.

  • Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected in the trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the isophorone spot/peak.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the acid catalyst.[4]

  • Workup - Washing: Wash the organic layer with brine (50 mL) to remove residual water and water-soluble impurities.[4]

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.[5][6]

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Q1: My reaction is very slow or incomplete. I still see a large amount of isophorone after several hours. What's wrong?

A1: This is a common issue related to the reversible nature of ketalization.

  • Ineffective Water Removal: The most likely cause is inefficient removal of water, which prevents the equilibrium from shifting towards the product.

    • Solution: Ensure your Dean-Stark apparatus is set up correctly and that azeotropic distillation is occurring. Check for any leaks in the glassware. For smaller scale reactions, adding activated molecular sieves (3Å or 4Å) directly to the reaction flask can be an effective alternative for water removal.

  • Inactive Catalyst: The acid catalyst may be old or hydrated.

    • Solution: Use fresh p-toluenesulfonic acid. If the reaction is stalled, a small additional amount of catalyst can be added, but be cautious as excess acid can promote side reactions.

  • Insufficient Temperature: The reaction may not be hot enough for efficient azeotropic removal of water.

    • Solution: Ensure the mixture is vigorously refluxing. Check the heating mantle's temperature setting.

Q2: The final product is a dark brown or black oil, and the yield is low. What happened?

A2: Dark coloration often indicates the formation of polymeric byproducts. α,β-Unsaturated ketones like isophorone can be sensitive to strongly acidic conditions and high temperatures over prolonged periods.[7]

  • Excessive Heat or Reaction Time: Leaving the reaction at reflux for too long, especially with a high concentration of acid, can lead to polymerization or degradation.

    • Solution: Monitor the reaction closely using TLC or GC and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • Catalyst Concentration: Too much acid catalyst can accelerate side reactions.

    • Solution: Use the minimum amount of catalyst required. A catalytic amount (0.1-0.5 mol%) is typically sufficient.

  • Starting Material Quality: Impurities in the starting isophorone can sometimes contribute to discoloration.

    • Solution: Ensure your isophorone is of high purity. If necessary, distill it before use.

Q3: My NMR spectrum shows a mixture of products. Besides the desired product and starting material, what are the other peaks?

A3: You are likely observing an isomeric byproduct.

  • Formation of the β-Isophorone Ketal: Under acidic conditions, the double bond in α-isophorone can migrate to form the more thermodynamically stable (non-conjugated) β-isophorone.[8][9] This isomer will also react with ethylene glycol to form the corresponding ketal, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-6-one.

    • Solution: This isomerization is often difficult to prevent completely under standard acidic conditions. To minimize it, use milder reaction conditions (e.g., lower temperature if using a more reactive catalyst, shorter reaction time). The isomers can often be separated by careful column chromatography or fractional distillation. The presence of the β-isomer can be confirmed by comparing the NMR spectrum to literature data.

Q4: I'm having difficulty purifying the product by column chromatography. The product and a major impurity are eluting very close together.

A4: The primary impurity is often unreacted isophorone, which has a similar polarity to the ketal product.

  • Optimize Chromatography Conditions:

    • Solution: Use a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) to increase the separation on the silica gel column. Running a gradient elution, where the polarity of the eluent is slowly increased, can also be very effective. Using a longer column can improve resolution.

  • Alternative Purification Method:

    • Solution: Vacuum distillation is an excellent alternative for separating compounds with different boiling points. Isophorone (BP: 215 °C at atm) has a lower boiling point than its ketal derivative. This method is often more efficient for larger scale purifications.[6]

Frequently Asked Questions (FAQs)

Q1: Why is toluene used as the solvent? Can I use something else?

A1: Toluene serves two critical functions: it is a solvent for the reactants and, crucially, it forms a low-boiling azeotrope with water (boiling point ~85 °C). This allows for the physical separation of water from the reaction via the Dean-Stark trap. Benzene can also be used, but it is more toxic. Non-azeotropic solvents like THF or Dichloromethane can be used if water is removed by other means, such as with molecular sieves.

Q2: What is the expected spectroscopic data for the final product?

A2: Based on available data for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6), you should expect the following:

  • Molecular Formula: C₁₁H₁₆O₃

  • Molecular Weight: 196.25 g/mol

  • ¹H NMR (CDCl₃): Key signals would include singlets for the gem-dimethyl groups, a singlet for the vinyl methyl group, signals for the ethylene glycol protons (a multiplet or two separate signals), and a signal for the vinylic proton.

  • ¹³C NMR (CDCl₃): Expect signals for the spiro carbon, the carbonyl carbon (~200 ppm), vinylic carbons, and the carbons of the methyl and methylene groups.[10]

Q3: How should I store the final product?

A3: The ketal is generally more stable than the starting α,β-unsaturated ketone. However, like most organic compounds, it should be stored in a tightly sealed container in a cool, dark, and dry place to prevent slow degradation. Ketal hydrolysis can occur if exposed to acidic conditions, so storage in neutral glass is recommended.[11]

Diagrams and Workflows

Synthetic Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_final 4. Purification & Analysis Reactants Isophorone, Ethylene Glycol, Toluene, p-TsOH Apparatus Assemble Dry Glassware: Flask, Dean-Stark, Condenser Reactants->Apparatus Charge Flask Reflux Heat to Reflux (4-6 hours) Apparatus->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Cool Cool to RT Monitor->Cool Quench Wash with NaHCO₃ Cool->Quench Wash Wash with Brine Quench->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Evaporate Rotary Evaporation Dry->Evaporate Purify Purification: Vacuum Distillation or Column Chromatography Evaporate->Purify Analyze Characterization: NMR, IR, MS Purify->Analyze Final_Product Pure Product Analyze->Final_Product

Caption: Overall workflow for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Troubleshooting Low Yield

G cluster_causes cluster_solutions Start Low Yield or Incomplete Reaction Check_TLC Analyze crude mixture by TLC/GC-MS Start->Check_TLC SM_Present Significant Starting Material Remains? Check_TLC->SM_Present Byproducts Isomer or Polymer Byproducts Observed? Check_TLC->Byproducts Fix_Water 1. Improve Water Removal (Check Dean-Stark, Add Sieves) 2. Increase Reaction Time SM_Present->Fix_Water  Yes Fix_Catalyst Use Fresh/More Catalyst SM_Present->Fix_Catalyst  Yes Fix_Conditions 1. Reduce Reaction Time/Temp 2. Use Less Catalyst Byproducts->Fix_Conditions  Yes Fix_Purification Optimize Purification (Gradient Column, Distillation) Byproducts->Fix_Purification  Yes

Caption: A decision-making flowchart for troubleshooting low yield in the ketalization reaction.

References

  • Wikipedia. (n.d.). Isophorone. Retrieved March 14, 2026, from [Link]

  • Wiley-VCH GmbH. (2025). 7,9,9-Trimethyl-1,4-dioxa-spiro(4.5)dec-6-en-8-one. SpectraBase. Retrieved March 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 14, 2026, from [Link]

  • MDPI. (2023, February 22). The Production of Isophorone. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN100999453B - Raw material formula and method for preparing ketoisophorone.
  • Wikipedia. (n.d.). Robinson annulation. Retrieved March 14, 2026, from [Link]

  • ChemTalk. (2023, October 12). Robinson Annulation. Retrieved March 14, 2026, from [Link]

  • SpectraBase. (n.d.). (8Z)-8-butylidene-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene - Optional[MS (GC)] - Spectrum. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved March 14, 2026, from [Link]

  • MDPI. (2023, February 22). The Production of Isophorone. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 1,4-dioxaspiro(4.5)decane, 7,7,9-trimethyl-. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). US5276197A - Process for manufacture of beta-isophorone.
  • PubMed. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Retrieved March 14, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved March 14, 2026, from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved March 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). Isophorone – Knowledge and References. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved March 14, 2026, from [Link]

  • SciSpace. (n.d.). A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[12][13]decane. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • MDPI. (2018, January 26). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2025). KINETIC MODELING OF THE ISOPHORONE SYNTHESIS REACTION. Retrieved March 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Impurities in 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Synthesis

Welcome to the technical support center for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities that may arise during the synthesis and purification of this versatile compound. By understanding the synthetic pathway and the nature of potential impurities, you can streamline your workflow, improve yield, and ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one and what are the likely starting materials?

A1: The most logical and common synthetic route to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is the acid-catalyzed ketalization of ketoisophorone (also known as 2,6,6-trimethylcyclohex-2-ene-1,4-dione) with ethylene glycol.[1][2] Ketoisophorone itself is typically synthesized from the oxidation of β-isophorone.[3] Therefore, the primary starting materials to consider are ketoisophorone and ethylene glycol.

Q2: What are the most common impurities I should expect in my sample?

A2: Impurities can arise from the starting materials, side reactions, or incomplete reactions. Based on the probable synthetic route, the most common impurities include:

  • Unreacted Ketoisophorone: Incomplete ketalization will leave residual ketoisophorone in your sample.[4]

  • β-Isophorone: If the starting ketoisophorone was prepared from β-isophorone, traces of this precursor may carry through.[5]

  • Hydroxyisophorone: An oxidation byproduct that can be present in the ketoisophorone starting material.[3]

  • Di-ketal of Ketoisophorone: Although less likely due to the hindered nature of one of the ketone groups, over-reaction can lead to the formation of a di-ketal.

  • Polymeric byproducts: Acid-catalyzed reactions with aldehydes and ketones can sometimes lead to the formation of polymeric impurities.

  • Water: As a byproduct of the ketalization reaction, its presence can affect reaction equilibrium and subsequent purification steps.[2]

Q3: I'm seeing an unexpected peak in my 1H NMR spectrum. What could it be?

A3: An unexpected peak could be one of the impurities listed above. For example, the vinylic proton of unreacted ketoisophorone will appear as a singlet at around 6.8 ppm. The presence of ethylene glycol will show a broad singlet for the hydroxyl protons and a multiplet for the methylene protons. For a definitive identification, it is recommended to acquire a 2D NMR spectrum (like COSY and HSQC) and compare it with the spectra of known standards.

Q4: My final product has a yellowish tint. What is the cause and how can I remove it?

A4: A yellowish tint in the final product is often due to the presence of colored impurities, which can be degradation products or carried over from the starting materials. These can sometimes be removed by treating the crude product with activated carbon or by recrystallization from a suitable solvent system.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis and purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress closely using TLC or GC-MS. If the reaction has stalled, consider adding a fresh portion of the acid catalyst or increasing the reaction temperature. Ensure efficient removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation.[2]
Product Decomposition The product might be sensitive to the reaction or work-up conditions. Try using a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). During work-up, neutralize the acid catalyst promptly with a mild base like sodium bicarbonate solution.
Loss during Work-up The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of solvent for better recovery.
Purification Challenges (Column Chromatography)
Problem Potential Cause Solution
Poor Separation of Product and Impurities The polarity of the eluent system may not be optimal.Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the best separation conditions. A gradient elution might be necessary to separate closely eluting impurities.
Peak Tailing The compound may be interacting with the silica gel. This is common for polar compounds.Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to suppress interactions with acidic silanol groups on the silica gel. Alternatively, use a different stationary phase like alumina.[6]
Product Crystallizes on the Column The concentration of the sample loaded onto the column is too high, or the eluent is a poor solvent for the product.Load a more dilute solution of your crude product onto the column. Choose an eluent system in which your product is readily soluble.

Experimental Protocols

Protocol 1: Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

This protocol is a generalized procedure based on standard acid-catalyzed ketalization reactions and should be optimized for your specific laboratory conditions.

Materials:

  • Ketoisophorone

  • Ethylene glycol (2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add ketoisophorone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR (400 MHz, CDCl₃): Acquire a proton NMR spectrum to identify the characteristic peaks of the product and potential impurities. The vinylic proton of the product is expected to appear as a singlet around 6.0-6.5 ppm. The methylene protons of the dioxolane ring should appear as a multiplet around 4.0 ppm. The methyl groups will appear as singlets in the upfield region.

  • 13C NMR (100 MHz, CDCl₃): A carbon NMR spectrum will show the carbonyl carbon around 198 ppm, the spiroketal carbon around 108 ppm, and the vinylic carbons between 125 and 160 ppm.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS is an excellent technique for identifying volatile impurities and confirming the molecular weight of the product. Use a non-polar or medium-polarity column for good separation.

Visualizing the Workflow

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Ketoisophorone Ketoisophorone Reaction Ketalization Reaction (Toluene, Reflux, Dean-Stark) Ketoisophorone->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction Catalyst Acid Catalyst (p-TsOH) Catalyst->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction Extraction (EtOAc) Quench->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Analysis Characterization (NMR, GC-MS) Chromatography->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: A typical workflow for the synthesis and purification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[5][8]decane. Acta Chemica Scandinavica, 47, 422-424.

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). The Production of Isophorone. Encyclopedia, 3(1), 223-243.
  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Retrieved from [Link]

  • SpectraBase. (n.d.). 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one. Retrieved from [Link]

  • ResearchGate. (2022). FACILE METHOD FOR ACETALISATION AND KETALISATION OF AROMATIC CARBONYL COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of cyclic acetals or ketals.
  • Google Patents. (n.d.). Process for producing ketoisophorone.
  • PubChemLite. (n.d.). 1,4-dioxaspiro(4.5)decane, 7,7,9-trimethyl-. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from [Link]

  • University of Vienna. (n.d.). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • PMC. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chrom Tech. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Reactivity of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This document provides in-depth troubleshooting advice and answers to freque...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile synthetic intermediate. Our goal is to help you overcome common experimental challenges and enhance the reactivity of this sterically hindered enone system.

Introduction to the Molecule

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is the ethylene glycol ketal of ketoisophorone. The presence of the ketal serves as a crucial protecting group, allowing for selective chemistry on the α,β-unsaturated ketone (enone) moiety. While a valuable building block, its reactivity is often hampered by significant steric hindrance around the β-carbon of the enone system, posed by the gem-dimethyl group at C9 and the methyl group at C7. This guide focuses on strategies to overcome this steric challenge and drive desired chemical transformations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My conjugate addition (Michael) reaction is resulting in low yield or is not proceeding at all. What are the primary causes and how can I fix this?

Answer: This is the most common issue encountered with this substrate. The low reactivity stems from the sterically congested environment of the β-carbon, which is the target for nucleophilic attack in a 1,4-conjugate addition.[1][2]

Root Cause Analysis & Solutions:

  • Nucleophile Choice (The "Soft" Approach): The Hard and Soft Acids and Bases (HSAB) principle is critical here. The carbonyl carbon (C8) is a "hard" electrophilic center, while the β-carbon (C6) is a "soft" electrophilic center.

    • Problem: "Hard" nucleophiles, such as Grignard (RMgX) or organolithium (RLi) reagents, preferentially attack the hard carbonyl carbon in a 1,2-addition, not the desired 1,4-addition.[2]

    • Solution: Employ "soft" nucleophiles, which have a higher propensity for 1,4-addition. The most common choice is an organocuprate (Gilman reagent, R₂CuLi).[2] Even with cuprates, the reaction can be sluggish due to steric hindrance. Doubly stabilized enolates (e.g., from malonic esters) are also excellent Michael donors.[3]

  • Electrophile Activation (Lewis Acid Catalysis): If changing the nucleophile is insufficient, the next step is to make the enone a more potent electrophile.

    • Problem: The inherent electrophilicity of the β-carbon is not enough to overcome the steric barrier for the incoming nucleophile.

    • Solution: Introduce a Lewis acid catalyst. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and significantly increasing the electrophilicity of the entire conjugated system, particularly the β-carbon.[4] This activation lowers the energy barrier for the reaction.[5] Recent studies show that Lewis acids accelerate these reactions primarily by reducing the destabilizing steric Pauli repulsion between the reactants in the transition state.[4][5]

      • Combined Lewis Acid Systems: An unconventional but highly effective strategy is the use of a combined Lewis acid (CLA) system, such as In(III) salts with a trimethylsilyl halide (e.g., InBr₃/TMSBr).[6] This combination can generate a more potent catalytic species capable of activating even challenging substrates.[6]

Below is a summary of common Lewis acids and their applications.

Lewis AcidTypical Loading (mol%)Common SolventsTemperature (°C)Key Advantages & Considerations
TiCl₄ 10 - 100CH₂Cl₂, Toluene-78 to 0Strong, versatile, but sensitive to moisture. Can act as a Brønsted acid if water is present.
BF₃·OEt₂ 20 - 200CH₂Cl₂, Ether-78 to RTCommon and easy to handle, but may require stoichiometric amounts.
SnCl₄ 10 - 100CH₂Cl₂-78 to 0Good for many C-C bond formations; moisture sensitive.[4]
In(OTf)₃ / InBr₃ 5 - 20DCE, CH₂Cl₂RTWater-tolerant, effective at low loadings. Can be used in combined systems.[6]
SiCl₄ 10 - 100CH₂Cl₂-20 to RTCan be activated by a chiral Lewis base for asymmetric reactions.[7]

Workflow: Troubleshooting Low-Yield Conjugate Additions

Caption: A logical workflow for diagnosing and solving low-yield conjugate addition reactions.

Question 2: My reaction is working, but I am getting a mixture of diastereomers. How can I improve stereoselectivity?

Answer: Achieving high diastereoselectivity requires controlling the facial approach of the nucleophile to the enone.

Solutions:

  • Chiral Catalysis: The most robust method is to use a chiral catalyst that creates a chiral environment around the substrate.

    • Chiral Lewis Acids: Employing a Lewis acid that incorporates a chiral ligand can effectively block one face of the enone, forcing the nucleophile to attack from the less hindered face.

    • Lewis Base Activation of Lewis Acids: A powerful strategy involves using a chiral Lewis base (e.g., a chiral phosphoramide) to activate an achiral Lewis acid (e.g., SiCl₄).[7] This in-situ-generated chiral complex can induce high levels of stereoselectivity in various reactions, including vinylogous aldol reactions, a principle applicable here.[7]

  • Substrate Control: If your nucleophile or substrate contains existing stereocenters, they can influence the stereochemical outcome (diastereoselective induction). This is inherent to your specific molecules but should be considered during synthetic planning.

Question 3: I am trying to perform an epoxidation on the double bond, but the reaction is extremely sluggish.

Answer: The electron-withdrawing effect of the carbonyl group deactivates the double bond towards standard electrophilic epoxidation reagents (like m-CPBA).

Solutions:

  • Nucleophilic Epoxidation: The standard method for enones is nucleophilic epoxidation using alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or LiOH). The hydroperoxide anion attacks the β-carbon in a conjugate fashion, followed by intramolecular ring closure to form the epoxide.

  • Phase-Transfer Catalysis & Microemulsions: If the reaction is still slow, it may be due to poor miscibility between the aqueous peroxide solution and the organic substrate.

    • Phase-Transfer Agent: Adding a phase-transfer agent can shuttle the hydroperoxide anion into the organic phase.

    • Microemulsions: A highly effective, modern approach is to run the reaction in a nonionic microemulsion.[8] Microemulsions can dissolve both polar and non-polar reagents, creating a huge internal interface that dramatically accelerates the reaction rate, sometimes by a factor of 35 or more compared to standard two-phase systems.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary purpose of the 1,4-dioxaspiro moiety in this molecule?

    • It serves as a protecting group for one of the two ketone functionalities in the parent compound, 2,6,6-trimethylcyclohex-2-ene-1,4-dione (ketoisophorone).[9][10][11] This allows for selective chemical manipulation of the unprotected enone system.

  • Q2: How can I remove the ketal protecting group after my desired reaction?

    • The ketal is typically removed under acidic conditions. A mild aqueous acid solution (e.g., 3M HCl, p-toluenesulfonic acid in acetone/water) is usually sufficient to hydrolyze the ketal and regenerate the ketone.

  • Q3: What is the key mechanism behind Lewis acid enhancement of reactivity?

    • The Lewis acid coordinates to the Lewis basic carbonyl oxygen. This coordination withdraws electron density from the conjugated system, making the β-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This catalytic mechanism is known as Pauli-lowering catalysis, as it reduces the steric Pauli repulsion between the reacting molecules.[4][5]

Mechanism: Lewis Acid Activation of an Enone

Lewis_Acid_Activation cluster_0 Activation Step cluster_1 Nucleophilic Attack cluster_2 Workup Enone Enone Substrate Complex Activated Complex (More Electrophilic β-Carbon) Enone->Complex + LA LA Lewis Acid (LA) Product Adduct Enolate Complex->Product + Nu⁻ Nu Nucleophile (Nu⁻) Final_Product Final Product Product->Final_Product Protonation

Caption: Lewis acid coordination to the carbonyl oxygen enhances the electrophilicity of the β-carbon, facilitating nucleophilic attack.

  • Q4: What are the best analytical methods to monitor the progress of a reaction with this substrate?

    • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and formation of the product. Use a UV lamp for visualization as the enone is UV-active.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion rate and can help identify major byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for determining diastereomeric ratios.

Experimental Protocol: Lewis Acid-Catalyzed Michael Addition of a Gilman Reagent

This protocol provides a general methodology. Specific amounts, temperatures, and reaction times should be optimized for your particular nucleophile.

Materials:

  • 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • Copper(I) Iodide (CuI)

  • Organolithium reagent (e.g., 2.0 eq of MeLi, BuLi)

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., THF, Diethyl Ether)

  • Aqueous quenching solution (e.g., saturated NH₄Cl)

Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add CuI (1.0 eq).

    • Add anhydrous diethyl ether and cool the resulting slurry to 0 °C.

    • Slowly add the organolithium reagent (2.0 eq) dropwise. The solution will typically change color. Stir for 30 minutes at 0 °C to ensure full formation of the lithium diorganocuprate.

  • Michael Addition Reaction:

    • In a separate flame-dried flask under inert atmosphere, dissolve the enone substrate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperature is crucial to prevent side reactions and control the reactivity of the organometallic reagents.

    • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) to the enone solution and stir for 15-20 minutes. This pre-complexation step activates the enone.

    • Transfer the freshly prepared Gilman reagent from step 1 into the enone/Lewis acid mixture via cannula, dropwise, at -78 °C.

    • Monitor the reaction by TLC. Allow the reaction to stir for several hours at -78 °C, or as determined by your optimization.

  • Workup and Purification:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Causality Note: The NH₄Cl solution protonates the resulting enolate and neutralizes the reagents.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography.

References

  • Kumar, V., et al. (2023). Combined Lewis Acid Catalyzed Diastereoselective Halogenative Cascade Annulation of Enone-Tethered Cyclohexadienones. Organic Letters. Available at: [Link]

  • Bumajdad, A., et al. (2006). Dramatic enhancement of enone epoxidation rates in nonionic microemulsions. PubMed. Available at: [Link]

  • Denmark, S. E., & Beutner, G. L. (2003). Lewis Base Activation of Lewis Acids. Vinylogous Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Available at: [Link]

  • Patsnap Eureka. (2026). How Enol Enhances Reaction Speed in Michael Additions. Available at: [Link]

  • Fernández, I., et al. (2013). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. PMC. Available at: [Link]

  • Li, W., et al. (2009). Evolution of Efficient Strategies for Enone-Alkyne and Enal-Alkyne Reductive Couplings. Journal of the American Chemical Society. Available at: [Link]

  • Academia.edu. (n.d.). The mechanism of Lewis acid catalyzed ene reactions. Available at: [Link]

  • Zhang, J., et al. (2020). Yne–Enones Enable Diversity-Oriented Catalytic Cascade Reactions: A Rapid Assembly of Complexity. Accounts of Chemical Research. Available at: [Link]

  • ChemRxiv. (n.d.). The Enones as New Alkenyl Reagents via Ligand Promoted C–C Bonds Activation. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • Wikipedia. (n.d.). Isophorone. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Royal Society of Chemistry. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. Available at: [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Available at: [Link]

  • Reddit. (2025). confused about michael addition mechanism. r/Mcat. Available at: [Link]

  • The Good Scents Company. (n.d.). isophorone 3,5,5-trimethylcyclohex-2-en-1-one. Available at: [Link]

  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. Available at: [Link]

  • PENPET Petrochemical Trading GmbH. (n.d.). Isophorone – Industrial Raw Material for Multiple Applications. Available at: [Link]

  • MDPI. (2023). The Production of Isophorone. Available at: [Link]

  • Macmillan Group. (2006). Enantioselective Organocatalytic Amine Conjugate Addition. Available at: [Link]

  • Beilstein Journals. (2023). Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by isomerisations. Available at: [Link]

  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Michael Addition Reaction EXPLAINED. YouTube. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decane. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 1,4-Dioxaspiro[4.5]decane. Available at: [Link]

  • PubChemLite. (n.d.). 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. Available at: [Link]

  • PubChemLite. (n.d.). 1,4-dioxaspiro(4.5)decane, 7,7,9-trimethyl-. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium-catalysed vinyl 1,4-conjugate addition coupled with Sharpless asymmetric dihydroxylation in the synthesis of the CDE ring fragment of pectenotoxin-4. Chemical Science. Available at: [Link]

  • SpectraBase. (n.d.). 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one - Optional[13C NMR]. Available at: [Link]

  • SpectraBase. (n.d.). (8Z)-8-butylidene-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene - Optional[MS (GC)]. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for the Analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Welcome to the technical support center for the analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies for common analytical challenges encountered with this compound.

Introduction to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a derivative of isophorone, is a versatile building block in organic synthesis. Its spiroketal and α,β-unsaturated ketone moieties make it a valuable precursor for various complex molecules. However, these same functional groups can present unique challenges during analytical characterization. This guide provides a structured approach to troubleshooting and refining analytical methods for this compound.

Gas Chromatography (GC) Analysis: Troubleshooting and FAQs

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, GC can be highly effective for purity assessment and quantification.

Frequently Asked Questions (FAQs):

  • Q1: What are the primary challenges when analyzing this compound by GC?

    • A1: The main challenges include potential thermal degradation, peak tailing due to the polar ketone group, and the separation of structurally similar impurities.

  • Q2: What type of GC column is recommended?

    • A2: A mid-polarity column, such as a DB-5ms or equivalent, is a good starting point. These columns provide a good balance of selectivity for the parent compound and potential impurities. For resolving closely related isomers, a more polar column may be necessary.

  • Q3: My peak is tailing. What can I do?

    • A3: Peak tailing is often caused by interactions between the analyte and active sites on the column or in the injector.

      • Solution 1: Derivatization. While not always necessary for this compound, derivatization of the ketone group can reduce polarity and improve peak shape. However, this adds a step to sample preparation and may not be ideal for all applications.[1]

      • Solution 2: Injector Maintenance. Ensure the injector liner is clean and consider using a deactivated liner.

      • Solution 3: Column Conditioning. Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

  • Q4: I am observing multiple peaks when I expect a pure sample. What could be the cause?

    • A4: This could be due to several factors:

      • Thermal Degradation: The compound may be degrading in the hot injector. Try lowering the injector temperature in increments of 10-20°C to see if the profile of the impurity peaks changes.

      • Isomers: The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one could potentially lead to the formation of isomers. Mass spectrometry can help identify if these peaks have the same mass-to-charge ratio.

      • Contamination: Ensure all solvents and glassware are clean. Phthalates are common contaminants that can appear in GC analysis.[2]

Troubleshooting Guide: GC Method Refinement
IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing) Analyte interaction with active sitesUse a deactivated injector liner. Check for and replace a contaminated septum. Condition the column.
Broad Peaks Sub-optimal flow rate or temperature programOptimize the carrier gas flow rate. Adjust the temperature ramp rate (a slower ramp can improve resolution).
Ghost Peaks Contamination from previous injections or septum bleedRun a blank solvent injection. Bake out the column at the maximum recommended temperature. Use a high-quality, low-bleed septum.
Irreproducible Retention Times Fluctuations in carrier gas flow or oven temperatureCheck for leaks in the gas lines. Ensure the oven temperature is stable and calibrated.
Experimental Protocol: Recommended GC-MS Conditions
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C (can be optimized lower if thermal degradation is observed)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector: Mass Spectrometer

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-450 amu

High-Performance Liquid Chromatography (HPLC) Analysis: Troubleshooting and FAQs

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.

Frequently Asked Questions (FAQs):

  • Q1: What HPLC method is a good starting point for this compound?

    • A1: A reversed-phase method using a C18 column is a robust choice for initial method development. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.

  • Q2: How can I improve the resolution between my main peak and impurities?

    • A2:

      • Mobile Phase Composition: Adjust the ratio of your organic solvent to water. A lower percentage of organic solvent will generally increase retention and may improve resolution.

      • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient program can be employed. A shallow gradient around the elution time of your compound of interest can significantly enhance resolution.

      • Column Chemistry: If a C18 column is not providing the desired selectivity, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

  • Q3: My peak is showing fronting or tailing. What should I do?

    • A3:

      • Overloading: This is a common cause of peak fronting. Try injecting a lower concentration of your sample.

      • Secondary Interactions: Peak tailing can occur due to interactions with the silica backbone of the column. Adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can sometimes mitigate this. However, be aware that TEA can affect column lifetime.

      • pH of the Mobile Phase: The pH of the mobile phase can influence the ionization state of your analyte and silanol groups on the column. For neutral compounds like this, pH effects are less pronounced but can still play a role in peak shape.

Troubleshooting Guide: HPLC Method Refinement
IssuePotential CauseRecommended Action
Split Peaks Column void or blockage, partially blocked fritReverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
Variable Retention Times Inconsistent mobile phase composition, pump malfunctionEnsure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure proper check valve function.
Baseline Noise or Drift Contaminated mobile phase, detector lamp agingUse high-purity solvents and degas the mobile phase. Check the detector lamp's usage hours and replace if necessary.
Experimental Protocol: Recommended HPLC-UV Conditions
  • Instrument: High-Performance Liquid Chromatograph with a UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start at 60% B

    • Linear gradient to 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to 60% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm (based on the α,β-unsaturated ketone chromophore)

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Analysis: Troubleshooting and FAQs

Mass spectrometry is an essential tool for confirming the identity of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one and for identifying unknown impurities or degradation products.[3]

Frequently Asked Questions (FAQs):

  • Q1: Which ionization technique is best for this compound?

    • A1:

      • Electron Ionization (EI) for GC-MS: This is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation and library matching.[4]

      • Electrospray Ionization (ESI) for LC-MS: This is a soft ionization technique that typically produces the protonated molecule ([M+H]⁺), providing clear molecular weight information.[4]

  • Q2: What are the expected fragmentation patterns in EI-MS?

    • A2: The fragmentation of dioxaspiro compounds can be complex. Expect to see fragments corresponding to the loss of ethylene glycol from the ketal, as well as fragmentation of the cyclohexenone ring. The presence of the trimethyl groups will also influence the fragmentation pathways.

  • Q3: I am not seeing the molecular ion in my EI-MS spectrum. Is this normal?

    • A3: For some molecules, the molecular ion can be unstable and may not be observed in high abundance, or at all, with a hard ionization technique like EI. In such cases, a soft ionization technique like ESI or Chemical Ionization (CI) would be more suitable for determining the molecular weight.

Troubleshooting Workflow for Compound Analysis

G start Start Analysis gc_ms GC-MS Analysis start->gc_ms hplc_uv HPLC-UV Analysis start->hplc_uv purity_check Purity Check gc_ms->purity_check hplc_uv->purity_check pure Analysis Complete purity_check->pure >99% Pure impure Impurity Detected purity_check->impure <99% Pure troubleshoot Troubleshoot Method impure->troubleshoot identify_impurity Identify Impurity (LC-MS/MS or GC-MS) impure->identify_impurity troubleshoot->gc_ms troubleshoot->hplc_uv identify_impurity->pure Impurity Identified & Resolved

Sources

Optimization

Technical Support Center: Derivatization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Welcome to the technical support guide for the derivatization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This document is designed for researchers, medicinal chemists, and process development scientists who ut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a protected derivative of ketoisophorone, this compound offers a unique scaffold for creating complex molecules, but its reactivity profile presents specific challenges.[1][2][3] This guide provides in-depth, field-tested insights into overcoming these hurdles, structured in a practical question-and-answer format.

Understanding the Molecule: Reactivity and Stability

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is an α,β-unsaturated ketone where one of the carbonyl groups of the parent diketone is protected as an ethylene glycol ketal.[4] This structural feature is key to its utility, allowing for selective reactions at the unprotected ketone (C-8) and the conjugated double bond. However, the stability of the ketal protecting group and the potential for competing side reactions are primary considerations during derivatization.[4][5]

The diagram below illustrates the key functional groups and potential reactive sites on the molecule.

mol ketone Unprotected Ketone (C-8) Primary site for nucleophilic attack, condensation, and reduction. ketone->mol alkene α,β-Unsaturated System Susceptible to conjugate addition (e.g., Michael reaction). alkene->mol ketal Ketal Protecting Group Generally stable, but can be labile under acidic conditions. ketal->mol

Caption: Key reactive sites on the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one?

A1: The molecule presents two main sites for derivatization:

  • The Carbonyl Group (C-8 Ketone): This is the most reactive site for standard ketone chemistry, including nucleophilic addition, condensation reactions (e.g., with amines or hydrazines), reductions, and alpha-functionalization.[6]

  • The α,β-Unsaturated System: The conjugated double bond is susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles. It can also undergo reactions like epoxidation or dihydroxylation.

Q2: How stable is the ethylene glycol ketal protecting group?

A2: The ketal is stable under neutral and basic conditions. However, it is sensitive to acid.[4][5] Even mild acidic conditions, sometimes generated as byproducts during a reaction, can lead to partial or complete deprotection, yielding the corresponding diketone. This is a critical consideration when choosing reagents and reaction conditions. Always conduct reactions under a dry, inert atmosphere if using acid-sensitive reagents.[4]

Q3: Can I selectively modify one of the gem-dimethyl groups at C-9?

A3: Direct selective functionalization of the non-activated methyl groups at C-9 is extremely challenging and typically not feasible with standard laboratory reagents. Derivatization strategies almost exclusively focus on the ketone and the enone system.

Q4: What are the best general-purpose solvents for reactions with this compound?

A4: The choice of solvent is highly reaction-dependent. For reactions at the C-8 ketone, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are common choices. For reactions involving polar reagents or intermediates, solvents like ethanol or methanol might be used, but care must be taken, especially if acidic catalysts are present, to avoid ketal exchange or deprotection.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Scenario 1: Incomplete or Stalled Reaction

Q: I'm trying to perform a condensation reaction at the C-8 ketone, but TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What went wrong?

A: Incomplete derivatization is a frequent issue stemming from several factors.[7]

  • Causality & Explanation:

    • Reagent Quality: Derivatization reagents, especially amines, hydrazines, or organometallics, can degrade upon exposure to air and moisture.[7][8] This reduces the concentration of the active nucleophile.

    • Steric Hindrance: The neopentyl-like environment created by the gem-dimethyl group at C-9 can sterically hinder the approach of bulky nucleophiles to the C-8 ketone.

    • Insufficient Activation: Some reactions require an acid or base catalyst to proceed efficiently. For example, imine formation is often catalyzed by a weak acid. If the catalyst is absent, degraded, or used in the wrong amount, the reaction will be slow or may not proceed at all.

    • Water Contamination: The presence of water can consume reagents (like organometallics) or inhibit reactions that require anhydrous conditions (e.g., Grignard reactions).[7]

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Use freshly opened or purified reagents. If using a hydrazine, consider using its hydrochloride salt with a base to generate the free hydrazine in situ.

    • Adjust Stoichiometry: Increase the molar excess of the derivatizing agent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.) to drive the equilibrium towards the product.

    • Optimize Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier, but monitor carefully for side product formation.

    • Use a Catalyst: If applicable, introduce a suitable catalyst. For imine/hydrazone formation, a catalytic amount of acetic acid or p-toluenesulfonic acid (p-TSA) can be effective.

    • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Scenario 2: Formation of Multiple Products

Q: My reaction mixture shows multiple new spots on the TLC plate, and the crude NMR is complex. What are the likely side products?

A: The appearance of unexpected products points to competing reaction pathways or degradation.

  • Causality & Explanation:

    • Ketal Deprotection: This is the most common side reaction, especially if the reaction conditions are acidic.[4] The deprotected product, a diketone, may react further, leading to a complex mixture.

    • 1,4-Conjugate Addition: If your nucleophile is "soft" (e.g., thiols, secondary amines, cuprates), it may attack the β-carbon of the enone system in a Michael addition reaction instead of, or in addition to, the C-8 ketone.

    • Epimerization/Isomerization: Under basic or acidic conditions, the proton at C-7 can be abstracted, leading to potential epimerization or double bond migration.[3]

  • Troubleshooting & Solutions:

    • Control pH: If your reaction does not require an acid catalyst, add a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) to scavenge any adventitious acid. If an acid catalyst is necessary, use the mildest one possible at the lowest effective concentration.

    • Modify the Nucleophile: To favor 1,2-addition (at the ketone) over 1,4-addition, use "harder" nucleophiles (e.g., organolithium or Grignard reagents). The addition of cerium(III) chloride (Luche reduction conditions for NaBH₄) can also enhance 1,2-selectivity.

    • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly improve selectivity.

start Low Yield or Complex Mixture check_sm Check Purity of Starting Material (SM) start->check_sm check_reagents Check Reagent Quality (Fresh? Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions deprotection Ketal Deprotection? check_conditions->deprotection side_reaction Side Reaction? (e.g., Michael Addition) check_conditions->side_reaction incomplete Incomplete Reaction? check_conditions->incomplete solution_deprotection Add non-nucleophilic base (e.g., DIPEA). Use milder conditions. deprotection->solution_deprotection  Yes solution_side_reaction Lower temperature. Change nucleophile or add chelating agent (e.g., CeCl3). side_reaction->solution_side_reaction  Yes solution_incomplete Increase reagent excess. Add catalyst. Increase temperature cautiously. incomplete->solution_incomplete  Yes

Caption: Troubleshooting workflow for low yield/selectivity.

Data Summary: Troubleshooting Guide

Problem Potential Cause Primary Solution(s) Secondary Action(s)
Incomplete Reaction Degraded ReagentUse fresh, high-purity reagents.Verify reagent activity on a model system.
Steric HindranceIncrease reaction temperature; use a less bulky reagent.Increase reaction time.
Insufficient ActivationAdd an appropriate catalyst (acid or base).Switch to a more reactive solvent.
Multiple Products Ketal DeprotectionRun reaction under neutral or basic conditions.Add an acid scavenger (e.g., DIPEA).
Conjugate AdditionLower reaction temperature; use a "hard" nucleophile.Add CeCl₃ to promote 1,2-addition.
Low Recovery Product VolatilityUse lower temperatures during solvent removal (roto-vap).Use a higher boiling point solvent for workup.
Purification IssuesSwitch from chromatography to crystallization or distillation.Use a different stationary phase for chromatography.

Experimental Protocol: Synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-8-ylidene)methanamine

This two-step protocol details the conversion of the C-8 ketone to a primary amine, a common transformation in drug development. It first involves the formation of a nitrile via a Van Leusen reaction, followed by reduction.[9]

start reagent1 TosMIC, NaH THF, 0°C to RT start->reagent1 Step 1: Van Leusen Reaction intermediate Nitrile Intermediate reagent2 LiAlH₄ THF, 0°C to Reflux intermediate->reagent2 Step 2: Nitrile Reduction final Primary Amine Product reagent1->intermediate reagent2->final

Caption: Two-step synthesis of the primary amine derivative.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile derivative

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with dry hexanes (2x) to remove the oil, then add anhydrous THF. Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 20 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction: Dissolve 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile intermediate by flash column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Setup: To a flame-dried round-bottom flask under argon, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous THF. Cool to 0 °C.

  • Reagent Addition: Dissolve the purified nitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the disappearance of the nitrile by TLC or LC-MS.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting white, granular suspension vigorously for 30 minutes. Filter the solid precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the target primary amine. The product can be further purified by distillation or crystallization of its salt form if necessary.

References

  • Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. CIB (CSIC).
  • Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C8CY02114G.
  • One-Pot Synthesis of Ketoisophorone from Alpha-Isophorone: Application Notes and Protocols. Benchchem.
  • The Production of Isophorone. MDPI.
  • CN100999453B - Raw material formula and method for preparing ketoisophorone. Google Patents.
  • troubleshooting alpha-ketoisovaleric acid derivatization efficiency. Benchchem.
  • 1,4-Dioxaspiro[4.5]decan-8-one chemical properties. Benchchem.
  • 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography.
  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Syngene International.
  • Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. Benchchem.
  • Derivitization Preparation. Chromatography Forum.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate.
  • 6,6,8-trimethyl-1,4-dioxaspiro[4.5]decan-7-one hydrazone. Guidechem.

Sources

Troubleshooting

optimization of storage conditions for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

This technical support guide provides in-depth information and troubleshooting advice for the optimal storage and handling of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a key intermediate in various chemical synt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth information and troubleshooting advice for the optimal storage and handling of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a key intermediate in various chemical syntheses. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the long-term stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one?

The principal degradation route is the acid-catalyzed hydrolysis of the dioxaspiro (ketal) group. This reaction is initiated by the presence of acidic impurities or moisture, leading to the regeneration of the parent β-diketone. The presence of water is a critical factor in this process.

Q2: How does temperature affect the stability of the compound?

Elevated temperatures can accelerate the rate of degradation, particularly if acidic or aqueous contaminants are present. While the compound is relatively stable at room temperature in a pure, anhydrous state, long-term storage at elevated temperatures is not recommended. For optimal stability, storage at reduced temperatures (2-8 °C) is advised.

Q3: Is 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one sensitive to light?

The α,β-unsaturated enone system within the molecule imparts a degree of photosensitivity. Exposure to ultraviolet (UV) light can potentially induce photochemical reactions, such as [2+2] cycloadditions or polymerization, leading to the formation of undesired byproducts and a decrease in purity. Therefore, it is crucial to protect the compound from light during storage and handling.

Q4: What are the ideal storage conditions for this compound?

For optimal long-term stability, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). The container should be stored in a dark, dry location.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new peak in NMR/GC-MS analysis corresponding to the parent diketone. Acid-catalyzed hydrolysis of the ketal group due to the presence of moisture or acidic impurities.1. Ensure all solvents used for sample preparation are anhydrous. 2. Store the compound under an inert atmosphere to prevent moisture ingress. 3. If the compound is handled outside of a glovebox, minimize exposure to atmospheric moisture.
Yellowing or discoloration of the compound over time. Potential polymerization or photochemical degradation of the enone system.1. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Avoid prolonged exposure to ambient light during experimental procedures.
Decreased assay performance or reaction yield. Degradation of the starting material due to improper storage.1. Verify the purity of the compound using a suitable analytical method (e.g., qNMR, GC-FID) before use. 2. If degradation is confirmed, purify the compound by recrystallization or chromatography if possible. 3. Always use freshly opened or properly stored material for critical applications.

Experimental Protocols

Protocol 1: Assessment of Compound Stability Under Different Storage Conditions

This protocol outlines a systematic approach to evaluate the stability of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one under various storage conditions.

Materials:

  • 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (high purity)

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source

  • Refrigerator (2-8 °C)

  • Laboratory oven (40 °C)

  • Benchtop with ambient light exposure

  • Desiccator

  • Analytical balance

  • GC-MS or HPLC-UV system

Procedure:

  • Aliquot equal amounts (e.g., 10 mg) of the compound into several amber glass vials.

  • Divide the vials into the following groups:

    • Group A (Control): Purge with argon, seal tightly, and store at 2-8 °C in the dark.

    • Group B (Elevated Temperature): Purge with argon, seal tightly, and store at 40 °C in the dark.

    • Group C (Light Exposure): Purge with argon, seal tightly, and store at room temperature with exposure to ambient laboratory light.

    • Group D (Air/Moisture Exposure): Do not purge with inert gas, seal tightly, and store at room temperature in the dark.

  • At designated time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each group.

  • Analyze the purity of the compound in each vial using a validated GC-MS or HPLC-UV method.

  • Record the percentage of the parent compound remaining and the identity and quantity of any degradation products.

Protocol 2: Recommended Handling Procedure for Weighing and Dispensing

To minimize exposure to atmospheric moisture and light, follow this procedure when handling the compound.

Procedure:

  • Allow the container of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold compound.

  • If possible, perform all manipulations in a glovebox or under a gentle stream of an inert gas.

  • If a glovebox is not available, open the container and quickly weigh the desired amount of the compound.

  • Immediately reseal the container, purge with an inert gas, and return it to the recommended storage conditions.

  • Protect the weighed sample from light if it is not being used immediately.

Visualizations

degradation_pathway compound 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one degraded Parent β-Diketone + Ethylene Glycol compound->degraded H+ / H2O (Hydrolysis) polymer Polymerized/Photodegraded Products compound->polymer Light (hν) or Heat (Δ) (Degradation) experimental_workflow start High-Purity Compound aliquot Aliquot into Vials start->aliquot grouping Divide into Storage Condition Groups (A, B, C, D) aliquot->grouping storage Store for Designated Time Points grouping->storage analysis Analyze Purity by GC-MS/HPLC-UV storage->analysis data Record % Purity and Degradation Products analysis->data

Caption: Experimental workflow for the stability assessment of the compound.

Reference Data & Comparative Studies

Validation

Regioselective Structural Confirmation of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: A Comparative Analytical Guide

Executive Summary & The Regiochemical Challenge In the development of complex terpenoids and antiparasitic natural products like callunene, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regiochemical Challenge

In the development of complex terpenoids and antiparasitic natural products like callunene, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6) serves as a critical synthetic intermediate [1]. Synthesizing this compound requires the regioselective mono-ketalization of 4-oxoisophorone (ketoisophorone).

Because 4-oxoisophorone possesses two distinct ketone moieties at the C1 and C4 positions, chemists face a strict regiochemical challenge. The C1 ketone is flanked by a bulky gem-dimethyl group, creating significant steric hindrance. Conversely, the C4 ketone is more sterically accessible. While kinetic control favors the C4-ketal, confirming that the reaction selectively yielded the target 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one—rather than the C1-ketal isomer—requires rigorous analytical validation.

This guide objectively compares the analytical methodologies used to confirm this structure, detailing the causality behind the synthetic choices and providing a self-validating NMR protocol for absolute regiochemical proof [1].

Mechanistic Workflow & Causality

The synthesis relies on Le Chatelier's principle and steric bias. By utilizing ethylene glycol in the presence of an acid catalyst (TsOH), the less hindered C4 carbonyl undergoes nucleophilic attack. To prevent the reversible hydrolysis of the newly formed ketal, trimethyl orthoformate is introduced as a chemical water scavenger, driving the equilibrium forward.

Mechanism SM 4-Oxoisophorone (C9H12O2) Reagents Ethylene Glycol HC(OMe)3, TsOH CH2Cl2, 60°C SM->Reagents Target 7,9,9-Trimethyl-1,4-dioxaspiro [4.5]dec-6-en-8-one (C4-Ketal) Reagents->Target Major Pathway (Kinetically Favored) Side C1-Ketal Isomer (Sterically Hindered) Reagents->Side Minor Pathway

Regioselective ketalization of 4-oxoisophorone favoring the C4-ketal isomer.

Comparative Analytical Methodologies

To confirm the structure of the resulting spiro-ketal, researchers must choose an analytical technique that provides definitive 3D or connectivity data. Below is an objective comparison of the performance of standard analytical alternatives.

Table 1: Comparison of Analytical Alternatives for Regiochemical Confirmation
Analytical TechniqueRegiochemical ConfidenceSample RequirementTurnaround TimeKey Limitation / Advantage
1D & 2D NMR (HMBC) Absolute ~5–10 mg1–2 HoursAdvantage: Directly maps specific carbon-proton connectivity, offering a self-validating binary proof of regiochemistry.
GC-MS (EI) Low <1 mg30 MinsLimitation: Positional isomers yield nearly identical mass fragmentation patterns (m/z 196); cannot definitively assign regiochemistry without a reference standard.
X-Ray Crystallography Absolute Single CrystalDays to WeeksLimitation: The compound is an oil/low-melting solid at room temperature, making crystal growth highly challenging.

Analytical Sample Purified C11H16O3 NMR 2D NMR (HMBC) Sample->NMR GCMS GC-MS (EI) Sample->GCMS ProofNMR C10-Protons to C5-Spiro (Confirms C4-Ketal) NMR->ProofNMR Regiochemistry ProofMS m/z 196 [M]+ (Confirms Formula) GCMS->ProofMS Mass/Purity

Analytical workflow for the structural validation of the spiro-ketal.

Experimental Protocols

The following protocols are engineered to ensure high yield and absolute structural verification, drawing on recent advancements in the synthesis of callunene intermediates [1].

Protocol A: Regioselective Synthesis
  • Reagent Preparation: Dissolve 4-oxoisophorone (10.00 g, 65.7 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask under an inert argon atmosphere.

  • Catalyst and Scavenger Addition: Add ethylene glycol (12.24 g, 197 mmol), trimethyl orthoformate (13.96 g, 132 mmol), and p-toluenesulfonic acid monohydrate (TsOH, 454 mg, 2.64 mmol).

    • Causality Note: TsOH protonates the carbonyl to increase electrophilicity. Trimethyl orthoformate chemically reacts with the byproduct water to form methanol and methyl formate, preventing the reversible hydrolysis of the ketal.

  • Reaction Execution: Stir the mixture at 60 °C for 4 hours. Monitor the reaction progress via TLC (hexane/ethyl acetate 5:1).

  • Quenching and Extraction: Cool the mixture to room temperature, quench with saturated aqueous NaCl (brine), and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure ketal.

Protocol B: Self-Validating NMR Structural Proof

To prove the ketal is at the C4 position (forming the spiro C5 carbon) and not the C1 position, we utilize a self-validating HMBC (Heteronuclear Multiple Bond Correlation) system.

  • Sample Preparation: Dissolve ~10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra, followed by a 2D HMBC spectrum optimized for long-range coupling constants of 8 Hz.

  • Binary Interpretation:

    • If C4-Ketal (Target): The isolated methylene protons at C10 (~2.2 ppm) will show a strong 3-bond correlation to the spiro carbon (~106 ppm). The gem-dimethyl protons (~1.2 ppm) will not correlate to the spiro carbon, but rather to the C8 ketone (~198 ppm).

    • If C1-Ketal (Failure): The gem-dimethyl protons would show a direct 3-bond correlation to the spiro carbon.

Table 2: Diagnostic NMR Signals for 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityKey HMBC Correlations (Proving Structure)
C8 (Ketone) ~198.0--Correlates to H7 (vinyl methyl), H9 (gem-dimethyl), H10
C5 (Spiro Ketal) ~106.0--Correlates to H6 (alkene), H10 (methylene), Ketal-CH₂
C6 (Alkene CH) ~126.0~6.5Fine multipletCorrelates to H7 (vinyl methyl)
C10 (Methylene) ~40.0~2.2SingletCorrelates to H9, C5 (Spiro) , C8 (Ketone)
Ketal (-O-CH₂-CH₂-O-) ~65.0~3.9 – 4.1MultipletCorrelates to C5 (Spiro)

Note: The absence of an HMBC correlation between the H9 gem-dimethyl protons and the C5 spiro carbon is the definitive proof that the C1 ketone remained unprotected.

References

  • Ferenczei, J., Blahout, V., Dvořáková, H., Brancale, A., Cuřínová, P., Labíková, M., Kohout, M., Setnička, V., & Perlíková, P. (2025). Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates. Journal of Natural Products, 88(3), 723-731.[Link]

  • PubChem. 1,4-dioxaspiro[4.5]dec-6-en-8-one (Base structure reference for spiro-ketal nomenclature and mass spectrometry fragmentation). National Center for Biotechnology Information.[Link]

Comparative

Comparative Guide: 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one vs. Standard Spiroketal Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Natural Product Development Introduction & Strategic Context In complex natural product synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Natural Product Development

Introduction & Strategic Context

In complex natural product synthesis, the strategic protection of polyfunctional molecules is paramount. 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6) is a highly specialized, mono-protected spiroketal derivative of 4-oxoisophorone. Unlike standard spiroketals used merely as passive protecting groups, this compound serves as an active, stereodirecting intermediate.

As a Senior Application Scientist, I frequently see researchers default to standard ketalization protocols without accounting for the unique thermodynamic and steric demands of highly substituted enones. This guide objectively compares 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one against common spiroketal alternatives—such as 1,4-dioxaspiro[4.5]decan-8-one and 1,4-dioxaspiro[4.5]decane—providing the experimental causality and self-validating protocols necessary to master its use in the synthesis of complex therapeutics like the antiparasitic agent [1].

Structural and Electronic Comparison

To select the appropriate spiroketal building block, one must evaluate the steric environment and the electronic nature of the residual reactive sites. Table 1 summarizes the quantitative and qualitative differences between three foundational 1,4-dioxaspiro[4.5]decane derivatives.

Table 1: Comparative Analysis of Spiroketal Building Blocks
Feature7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one1,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxaspiro[4.5]decane
Precursor 4-Oxoisophorone1,4-CyclohexanedioneCyclohexanone
Molecular Weight 196.24 g/mol 156.18 g/mol 142.20 g/mol
Reactive Sites α,β-Unsaturated Ketone (C-8)Isolated Ketone (C-8)None (Fully Saturated)
Steric Shielding High (gem-dimethyl at C-9)Low (Unsubstituted ring)Low
Acetal Stability Moderate (Prone to spontaneous hydrolysis; requires -30 °C storage)High (Stable at room temperature)High (Stable at room temperature)
Primary Utility Stereoselective Natural Product SynthesisPharmaceutical Scaffolding (e.g., spiropiperidines)Baseline Protecting Group / Solvent

Mechanistic Causality: Regioselectivity & Stability

The "Why" Behind Regioselective Protection

When reacting 4-oxoisophorone with ethylene glycol, two ketone sites (C-1 and C-4) compete for ketalization. The formation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one occurs exclusively at the C-4 position.

Causality: The C-1 ketone is conjugated with the adjacent alkene and is heavily shielded by the neighboring gem-dimethyl group. The C-4 ketone, lacking this extreme steric bulk, is kinetically and thermodynamically favored for nucleophilic attack by the diol. This regioselectivity is the cornerstone of its utility, allowing chemists to selectively functionalize the C-1 position (now C-8 in the spiroketal) in subsequent steps.

Regioselectivity SM 4-Oxoisophorone (Competing Ketones) Cond Ethylene Glycol TsOH, CH(OMe)3 SM->Cond ProdA C-4 Ketalization (7,9,9-Trimethyl-...) Cond->ProdA Favored ProdB C-1 Ketalization (Sterically Hindered) Cond->ProdB Blocked

Caption: Regioselective ketalization of 4-oxoisophorone driven by steric differentiation.

Managing Acetal Instability

Unlike 1,4-dioxaspiro[4.5]decane, which is indefinitely stable at room temperature, the acetal moiety in 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is unusually labile. The strain of the highly substituted cyclohexenone ring promotes spontaneous hydrolysis back to 4-oxoisophorone if exposed to ambient moisture. Experimental Mandate: All synthetic intermediates retaining this specific spiroketal must be stored at −30 °C under an inert atmosphere[1].

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding.

Protocol 1: Synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Adapted from the optimized synthesis of Callunene.[1]

Reagents:

  • 4-Oxoisophorone (10.00 g, 65.7 mmol)

  • Ethylene glycol (12.24 g, 197 mmol, 3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (454 mg, 2.64 mmol, 0.04 equiv)

  • Trimethyl orthoformate (13.96 g, 132 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (25 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve 4-oxoisophorone in DCM. Add ethylene glycol, TsOH·H₂O, and trimethyl orthoformate.

    • Causality Note: Trimethyl orthoformate is critical. It acts as an irreversible water scavenger. Because the formation of this strained ketal is thermodynamically challenging, removing water drives the equilibrium forward via Le Chatelier's principle.

  • Reaction: Stir the mixture at 60 °C (reflux) for 4 hours.

  • Self-Validation (Monitoring): Perform TLC using Hexane/Ethyl Acetate (5:1). The reaction is complete when the strongly UV-active starting material spot disappears, replaced by a new spot with a slightly higher Rf​ value.

  • Workup: Quench the reaction with brine to immediately neutralize the acid catalyst, preventing reverse hydrolysis. Extract the aqueous layer with diethyl ether.

  • Yield & Storage: Purify to obtain the product (typical yield: 86%). Store immediately at −30 °C.

Protocol 2: Stereoselective Nucleophilic Addition at C-8

This protocol demonstrates the utility of the spiroketal's steric shielding during a Grignard/organolithium addition.

Step-by-Step Procedure:

  • Lithiation: In a flame-dried flask, cool a solution of But-3-yn-2-ol in THF to −78 °C. Add n-Butyllithium (BuLi) dropwise and stir for 30 minutes to form the nucleophile.

  • Addition: Slowly introduce 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one to the mixture at −78 °C.

  • Propagation: Allow the reaction to warm to room temperature over 16 hours.

    • Causality Note: The gem-dimethyl group at C-9 acts as a steric wall, forcing the incoming alkynyl lithium to attack the C-8 ketone exclusively from the less hindered face. This establishes the strict stereocenter required for downstream biological activity.

  • Yield: Typical yield for this complex addition is 48–53%[1].

Downstream Applications: The Callunene Pathway

The ultimate proof of a building block's efficacy is its performance in total synthesis. 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is the critical first intermediate in the synthesis of Callunene , a natural product used to protect pollinator colonies (bumblebees) against Crithidia parasitic infections.

The workflow below illustrates how the spiroketal survives aggressive nucleophilic addition and reduction steps before being intentionally unmasked in the final stage using mild acid (PPTS).

Workflow Step1 Step 1: Protection 4-Oxoisophorone to Spiroketal Step2 Step 2: Addition BuLi, But-3-yn-2-ol, -78°C Step1->Step2 Step3 Step 3: Reduction LiAlH4, Et2O, 30°C Step2->Step3 Step4 Step 4: Oxidation MnO2, Hexane, RT Step3->Step4 Step5 Step 5: Deprotection PPTS, Acetone/H2O, 60°C Step4->Step5 Product Target Molecule Callunene Step5->Product

Caption: Five-step synthetic workflow for the antiparasitic agent Callunene.

References

  • Ferenczei, J., Blahout, V., Dvořáková, H., Brancale, A., Cuřínová, P., Labíková, M., Kohout, M., Setnička, V., & Perlíková, P. (2025). Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates. Journal of Natural Products, 88(3), 723-731. Available at:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. Available at:[Link]

Sources

Validation

Analytical Comparison Guide: Purity Validation of Synthesized 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Executive Summary The compound 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a critical mono-ethylene glycol ketal intermediate synthesized from 4-oxoisophorone. It serves as a foundational building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a critical mono-ethylene glycol ketal intermediate synthesized from 4-oxoisophorone. It serves as a foundational building block in the synthesis of carotenoids, abscisic acid analogs, and complex antiparasitic natural products like callunene[1].

Validating the purity of this specific spiro-ketal presents a unique analytical challenge: the dioxolane ring is highly susceptible to acid-catalyzed hydrolysis. Standard analytical techniques often inadvertently degrade the compound during analysis, leading to false-positive impurity profiles. In this guide, we objectively compare the performance of three alternative analytical methodologies—Quantitative 1H-NMR (qNMR), Gas Chromatography (GC-FID/MS), and High-Performance Liquid Chromatography (HPLC-UV)—to establish a self-validating framework for accurate purity determination.

The Analytical Challenge: Artifactual Deketalization

When assessing the purity of synthesized ketals, the primary vector of analytical failure is artifactual degradation. During GC-MS screening, the high temperatures of the injection port combined with active silanol sites on the liner or column can induce thermal deketalization[2]. This causes the intact ketal to revert to 4-oxoisophorone and ethylene glycol on-the-fly, artificially inflating the concentration of starting material in the final chromatogram.

Similarly, standard LC-MS mobile phases containing acidic modifiers (e.g., 0.1% formic acid) will rapidly hydrolyze the spiro-ketal on-column. Therefore, selecting an analytical alternative requires understanding the causality behind these degradation pathways.

DegradationPathway Ketal Spiro-Ketal (Intact Product) Intermediate Oxonium Ion Intermediate Ketal->Intermediate + H+ Acid Acidic Environment (Active Silanols / Low pH) Acid->Intermediate Ketone 4-Oxoisophorone (False Impurity) Intermediate->Ketone + H2O Glycol Ethylene Glycol Intermediate->Glycol

Fig 2. Acid-catalyzed deketalization pathway leading to false impurity profiling.

Methodology Comparison: qNMR vs. GC-FID vs. HPLC-UV

To establish metrological traceability and absolute purity, Quantitative 1H-NMR (qNMR) using an internal calibrant is the gold standard[3]. Because it does not rely on chromatographic separation or heat, it entirely bypasses the hydrolytic risks associated with ketals, provided the deuterated solvent is strictly neutralized.

However, qNMR lacks the sensitivity to detect trace volatile impurities (<0.5%). For high-resolution impurity profiling (e.g., separating the mono-ketal from over-reacted diketal derivatives), a validated GC-FID method is required. This alternative demands the use of base-deactivated columns (such as DB-WAX ETR) to prevent on-column degradation and ensure accurate resolution[4]. HPLC-UV serves as a tertiary alternative for non-volatile impurities but requires strictly buffered mobile phases (pH > 7.0).

Quantitative Performance Metrics
Analytical Metric1H qNMR (Internal Calibrant)GC-FID (Base-Deactivated)HPLC-UV (Buffered Mobile Phase)
Primary Utility Absolute mass fraction purityVolatile impurities (SM, diketal)Non-volatile impurities
Limit of Detection (LOD) ~0.1 - 0.5%~0.01%~0.05%
Analysis Time 15–20 min20–25 min15–30 min
Degradation Risk Low (if CDCl3 is neutralized)High (requires inert inlet/column)High (requires pH > 7.0)
Accuracy ± 0.5% (Absolute)Relative (Area %)Relative (Area % with RRFs)
Self-Validation Control T1​ relaxation verificationTailing factor ( Tf​ ) in SSTPeak purity index (DAD)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag analytical artifacts.

Protocol 1: Absolute Purity via 1H Quantitative NMR (qNMR)

Causality: qNMR is selected as the primary reference method because it measures the absolute ratio of protons without subjecting the sample to thermal or acidic stress.

  • Calibrant Selection : Utilize traceable Dimethyl sulfone (DMSO2, δ 3.0 ppm) as the internal standard.

  • Sample Preparation : Accurately weigh ~20.00 mg of the synthesized ketal and ~10.00 mg of DMSO2 using a microbalance (d=0.001 mg) into a glass vial.

  • Solvent Neutralization (Critical Step) : Dissolve the mixture in 0.6 mL of CDCl3. Self-Validation: You must pass the CDCl3 through a plug of basic alumina immediately prior to use. This removes trace DCl, preventing in-situ deketalization in the NMR tube.

  • Acquisition Parameters : Acquire spectra at 400 MHz using a 90° pulse angle. Set the relaxation delay (D1) to 60 seconds. Self-Validation: Ensure D1≥5×T1​ of the slowest relaxing proton to guarantee complete magnetization recovery and quantitative accuracy. Accumulate 32-64 scans for SNR > 250.

  • Data Processing : Phase and baseline-correct the spectrum. Integrate the DMSO2 singlet (6H) against the isolated ketal olefinic proton ( δ ~6.5 ppm, 1H). Calculate absolute purity based on the integral ratios and exact weights.

Protocol 2: Impurity Profiling via GC-FID

Causality: GC-FID provides the necessary theoretical plates to resolve the mono-ketal from the unreacted 4-oxoisophorone and the diketal impurity.

  • System Configuration : Install a base-deactivated polyethylene glycol column (e.g., DB-WAX ETR, 30m x 0.32mm x 1.0µm). Equip the inlet with an ultra-inert, base-deactivated glass wool liner.

  • System Suitability Test (SST) : Inject a standard mixture of 4-oxoisophorone and the ketal. Self-Validation: Validate that the resolution ( Rs​ ) between the two peaks is >2.0 and the tailing factor ( Tf​ ) of the ketal is <1.5 . A Tf​>1.5 indicates active silanol sites, requiring immediate liner replacement.

  • Sample Analysis : Dilute the synthesized ketal to 1.0 mg/mL in anhydrous, acid-free ethyl acetate. Inject 1 µL at a split ratio of 50:1.

  • Thermal Program : Keep the injector at 220°C to minimize thermal stress. Program the oven at 100°C for 2 min, ramp at 10°C/min to 240°C, and hold for 5 min. Set the FID detector to 260°C.

Analytical Decision Workflow

PurityValidation Start Synthesized Ketal (7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one) Split Select Analytical Methodology Start->Split GC GC-FID / GC-MS (High Resolution, Volatiles) Split->GC NMR 1H qNMR (Absolute Purity, Non-destructive) Split->NMR HPLC HPLC-UV (Non-volatiles, Chromophore specific) Split->HPLC GC_Prep Dilution in aprotic solvent Use base-deactivated liner GC->GC_Prep NMR_Prep Dissolve in CDCl3 Add Internal Standard (e.g., DMSO2) NMR->NMR_Prep HPLC_Prep Dilution in MeCN/H2O Buffer to pH 7.5 HPLC->HPLC_Prep Data Data Integration & Purity Calculation GC_Prep->Data Area % NMR_Prep->Data Integral Ratio HPLC_Prep->Data Area %

Fig 1. Decision matrix and workflow for purity validation of acid-sensitive spiro-ketals.

References

  • Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates. ACS Publications. 1

  • A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. SCIRP.4

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed.3

  • High-throughput screening of acetals/ketals in edible essences via GC-Orbitrap-MS and their formation rates at room temperature. PubMed. 2

Sources

Comparative

comparative analysis of different synthetic routes to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

For researchers and professionals in drug development and organic synthesis, the spiroketal motif represents a privileged scaffold due to its inherent three-dimensional rigidity, which can confer improved binding affinit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the spiroketal motif represents a privileged scaffold due to its inherent three-dimensional rigidity, which can confer improved binding affinity and selectivity to biological targets.[1] The target of our present analysis, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, is a valuable synthetic intermediate that embodies this structural class. Its synthesis, primarily originating from the readily available and industrially significant compound α-isophorone, offers multiple strategic pathways.

This guide provides a comparative analysis of the most viable synthetic routes to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, with a focus on the underlying chemical principles, experimental data, and detailed protocols to inform your selection of the most appropriate method for your research endeavors.

The Predominant Synthetic Strategy: A Two-Step Approach from α-Isophorone

The most logical and experimentally supported pathway to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a two-step sequence commencing with the allylic oxidation of α-isophorone to yield the key intermediate, 4-ketoisophorone (3,5,5-trimethylcyclohex-2-ene-1,4-dione). This is followed by the selective ketalization of the less sterically hindered saturated ketone with ethylene glycol.

Synthetic Pathway Isophorone α-Isophorone Ketoisophorone 4-Ketoisophorone Isophorone->Ketoisophorone [O] Target 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Ketoisophorone->Target Ethylene Glycol, H+

Caption: Overall synthetic pathway to the target molecule.

Part 1: The Oxidation of α-Isophorone to 4-Ketoisophorone

The allylic oxidation of α-isophorone is a critical first step, and several methodologies, both chemical and biocatalytic, have been developed to achieve this transformation. The choice of method will depend on factors such as scale, desired environmental impact, and available resources.

Route 1.1: Chemical Oxidation Methods

Traditional chemical oxidation methods often provide high throughput but may require harsh conditions or the use of heavy metal catalysts.[2]

  • Phosphomolybdic Acid Catalysis: An efficient method for the aerobic allylic oxidation of α-isophorone utilizes phosphomolybdic acid as a catalyst in combination with DMSO and potassium tert-butoxide, leading to high yields of ketoisophorone.[3]

  • Copper(II) Chloride in Acetylacetone: A system of copper(II) chloride in acetylacetone can catalyze the aerobic oxidation of α-isophorone. This method is notable for its use of a relatively inexpensive and common metal salt.[4]

  • Metal-Free N-Hydroxyphthalimide (NHPI) Catalysis: For a more environmentally benign approach, the metal-free oxidation using N-hydroxyphthalimide (NHPI) as a catalyst under an oxygen atmosphere presents a viable alternative. This method avoids the use of heavy metals and can proceed at moderate temperatures.[3]

Route 1.2: Biocatalytic Oxidation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. A one-pot, two-step biocatalytic double oxidation of α-isophorone to ketoisophorone has been demonstrated.[5]

This process utilizes a P450 monooxygenase for the initial regio- and enantioselective allylic hydroxylation of α-isophorone to 4-hydroxy-α-isophorone. Subsequently, an alcohol dehydrogenase (ADH) oxidizes the intermediate to the desired 4-ketoisophorone.[5] This method boasts high selectivity and operates under mild, aqueous conditions.

Biocatalytic Oxidation alpha_Isophorone α-Isophorone Hydroxyisophorone 4-Hydroxy-α-isophorone alpha_Isophorone->Hydroxyisophorone P450 Monooxygenase Ketoisophorone 4-Ketoisophorone Hydroxyisophorone->Ketoisophorone Alcohol Dehydrogenase (ADH)

Caption: Biocatalytic cascade for the synthesis of 4-ketoisophorone.

Comparative Data for Oxidation Methods
MethodCatalyst/EnzymeOxidantYield of 4-KetoisophoroneKey Advantages
Chemical Oxidation
Phosphomolybdic AcidPhosphomolybdic acidAir/O₂HighHigh efficiency
Copper(II) ChlorideCuCl₂ in acetylacetoneO₂~64%Inexpensive catalyst
NHPI CatalysisN-Hydroxyphthalimide (NHPI)O₂GoodMetal-free, environmentally benign
Biocatalytic Oxidation
One-Pot Double OxidationP450 monooxygenase & ADHO₂Up to 1.4 g/L/dayHigh selectivity, mild conditions, green chemistry

Part 2: Selective Ketalization of 4-Ketoisophorone

The second crucial step is the selective protection of the saturated C1 carbonyl group of 4-ketoisophorone as an ethylene ketal. The underlying principle for this selectivity is the difference in reactivity between the two ketone functionalities. The C4 carbonyl is part of an α,β-unsaturated system, which renders it less electrophilic and more sterically hindered compared to the saturated C1 carbonyl. This inherent difference allows for a high degree of selectivity under carefully controlled reaction conditions.

The standard procedure for this transformation is an acid-catalyzed reaction with ethylene glycol.[6][7] To drive the equilibrium towards the formation of the ketal, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.[7]

Experimental Protocols

Protocol 1: Chemical Oxidation of α-Isophorone to 4-Ketoisophorone (General Procedure)

This protocol is a generalized representation of chemical oxidation methods.

Materials:

  • α-Isophorone

  • Catalyst (e.g., Phosphomolybdic acid, CuCl₂, or NHPI)

  • Solvent (e.g., Acetonitrile, Acetylacetone)

  • Oxidant (e.g., Molecular oxygen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve α-isophorone in the chosen solvent.

  • Add the catalyst to the solution.

  • Purge the flask with oxygen and maintain a positive pressure of oxygen (e.g., using a balloon).

  • Stir the reaction mixture at the specified temperature (e.g., 25-60°C) for the required duration (e.g., 5-24 hours).[2][3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction and work up according to standard procedures, which may include extraction and washing.

  • Purify the crude product by column chromatography or distillation to obtain 4-ketoisophorone.

Protocol 2: Selective Ketalization of 4-Ketoisophorone

This protocol is based on established procedures for the acid-catalyzed ketalization of ketones.[6][7]

Materials:

  • 4-Ketoisophorone

  • Ethylene glycol

  • Toluene or Benzene

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask, add 4-ketoisophorone, a molar excess of ethylene glycol (typically 1.5-2 equivalents), and a suitable solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one by column chromatography or recrystallization.

Conclusion

The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is most effectively achieved through a two-step process starting from α-isophorone. The initial oxidation to 4-ketoisophorone offers a choice between established chemical methods and emerging, highly selective biocatalytic routes. The subsequent selective ketalization of the saturated ketone is a reliable transformation based on fundamental principles of carbonyl reactivity. The selection of the optimal synthetic route will be guided by the specific requirements of the research, including scale, cost, and sustainability considerations. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors.

References

  • Tavanti, M., Parmeggiani, F., Castellanos, J.R.G., Mattevi, A., & Turner, N.J. (2017). One-Pot Biocatalytic Double Oxidation of α-Isophorone for the Synthesis of Ketoisophorone.
  • BenchChem. (2025).
  • MDPI. (2023). The Production of Isophorone.
  • Tavanti, M., et al. (2017).
  • ResearchGate. (n.d.). Enhanced Catalytic Activity and Selectivity in Oxidation of α-Isophorone to Ketoisophorone with Phosphomolybdic Acid.
  • Aranda, C., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology, 9, 1398-1405.
  • Srinivas, S. T., & Rao, B. S. (1998). Kinetics of oxidation of b-isophorone to keto-isophorone catalyzed by manganese Schiff base complex using molecular oxygen.
  • ResearchGate. (n.d.). Allylic oxidation of α-isophorone to keto-isophorone with molecular oxygen catalyzed by copper chloride in acetylacetone.
  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[3][5]decane. Acta Chemica Scandinavica, 47, 422-424.

  • SpectraBase. (n.d.). 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one.
  • ChemicalBook. (n.d.). 1 4-dioxa-8-azaspiro(4.5)decane(42899-11-6) 1 h nmr.
  • PubChem. (n.d.). 7-methyl-1,4-dioxaspiro[4.5]decan-8-one.
  • Chemistry Stack Exchange. (2020). Selective carbonyl protection using ethylene glycol.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial.
  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane.
  • BenchChem. (n.d.). Synthesis of 1,4-Dioxaspiro[4.
  • PMC. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
  • Guidechem. (n.d.). 6,6,8-trimethyl-1,4-dioxaspiro[4.5]decan-7-one hydrazone.
  • BenchChem. (n.d.).
  • ResearchGate. (2025). Synthesis and Olfactory Evaluation of (4aR,8aR)-1,1,8a-Trimethyldecahydronaphthalen-4a-ol: A cis-Decalol Intersection Structure of (-)-Patchoulol and (5R,6S)-1,1,6-Trimethylspiro[4.5]decan-6-ol.
  • Nature. (2016).
  • Royal Society of Chemistry. (2018). A strategy of ketalization for the catalytic selective dehydration of biomass-based polyols over H-beta zeolite.

Sources

Validation

Comprehensive Comparison Guide: Biological Activity of 7,9,9-Trimethyl-1,4-dioxaspirodec-6-en-8-one vs. Key Analogs

Comprehensive Comparison Guide: Biological Activity of 7,9,9-Trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one vs. Key Analogs Executive Summary In the development of antiparasitic agents and phytohormone derivatives, 7,9,9-trim...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Biological Activity of 7,9,9-Trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one vs. Key Analogs

Executive Summary

In the development of antiparasitic agents and phytohormone derivatives, 7,9,9-trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one serves as a critical synthetic linchpin. As a ketal-protected derivative of 4-oxoisophorone, this compound is biologically inert on its own but is the essential precursor for synthesizing highly active analogs, most notably Callunene (a natural antiparasitic agent) and Allenic Abscisic Acid (ABA) analogs (plant stress hormones).

This guide provides an objective, data-driven comparison of the biological activity, structural causality, and experimental workflows distinguishing the synthetic precursor from its biologically active downstream analogs.

Structural and Mechanistic Divergence

To understand the biological performance of these compounds, one must examine the causality behind their structural differences.

  • The Precursor (7,9,9-Trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one): 4-oxoisophorone contains two reactive ketone groups. To build the functionalized side chains required for biological target binding, the C4 ketone must be selectively protected. By reacting 4-oxoisophorone with ethylene glycol, researchers generate the ketal-protected 7,9,9-trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one[2]. Because it lacks an extended conjugated side chain, it cannot act as an electrophile or bind to target receptors, rendering it biologically inactive. It serves purely as a baseline control in biological assays.

  • Callunene: Synthesized via the addition of an alkyne side chain to the precursor followed by reduction and deprotection, Callunene features a highly conjugated 4-(3-oxobut-1-enylidene) moiety[2]. This specific structural feature allows it to interact with mitochondrial proteins such as NIPSNAP in trypanosomatids, inducing mitophagy and causing the rapid detachment of the parasite's flagellum[3].

  • ABA Analogs: Utilizing the same ketal precursor, oxidation and functionalization yield allenic ABA analogs that act as potent agonists or antagonists at plant PYR/PYL/RCAR receptors, regulating stomatal closure and stress responses.

Synthesis C5 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (Precursor / Ketal) Alkyn Alkyndiol Intermediates (Side-chain Addition) C5->Alkyn But-3-yn-2-ol, BuLi (-78 °C) Allenic Allenic Alcohols (Reduction) Alkyn->Allenic LiAlH4, Et2O (30 °C) Callunene Callunene (Antiparasitic Agent) Allenic->Callunene MnO2, then PPTS (Deprotection) ABA Allenic ABA Analogs (Phytohormones) Allenic->ABA Oxidation & Functionalization

Chemical divergence from the ketal precursor to biologically active analogs.

Biological Activity Profiles

The following table summarizes the quantitative performance and target specificity of the precursor versus its active analogs.

CompoundPrimary Biological RoleTarget Organism / ReceptorEfficacy / IC50Mechanism of Action
7,9,9-Trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one Synthetic PrecursorN/AInactive (Baseline)Ketal-protected intermediate lacking the conjugated side-chain required for target binding.
Callunene Antiparasitic AgentCrithidia bombi, T. brucei~Complete inhibition at natural nectar concentrationsInduces mitophagy via NIPSNAP interaction; causes flagellum detachment, preventing gut anchoring[3][4].
Allenic ABA Analogs Plant HormonePYR/PYL/RCAR ReceptorsLow micromolar (varies by specific analog)Agonist/Antagonist of abscisic acid signaling pathways, modulating environmental stress tolerance.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal check to prevent false positives in downstream biological assays.

Protocol 1: Synthesis & Deprotection Workflow (Precursor to Callunene)

Causality: Acetal-protected intermediates are prone to spontaneous hydrolysis. Maintaining strict temperature controls and validating enantiomeric purity is essential, as natural Callunene is a racemate, but determining exact structure-activity relationships (SAR) requires pure enantiomers[2].

  • Alkynylation: Dissolve 7,9,9-trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one in anhydrous THF. Cool to -78 °C. Slowly add a pre-mixed solution of but-3-yn-2-ol and BuLi. Stir for 16 hours, allowing the temperature to gradually rise to room temperature.

  • Reduction & Oxidation: Reduce the resulting alkyndiol using LiAlH₄ in Et₂O at 30 °C for 4 hours to yield the allenic alcohol. Subsequently, oxidize with MnO₂ in hexane at room temperature for 19 hours.

  • Deprotection (Self-Validating Step): Add Pyridinium p-toluenesulfonate (PPTS) in an acetone/water mixture at 60 °C for 1.5 hours to remove the ketal protecting group, yielding Callunene.

  • Validation (Chiral HPLC): Confirm the enantiomeric resolution of the synthesized Callunene using a polysaccharide-based chiral stationary phase (e.g., Lux i-Amylose-3 column) with a mobile phase of heptane/propan-2-ol (95:5, v/v) containing 0.1% formic acid and 0.1% diethylamine. Pass criteria: Baseline separation of enantiomers.

Protocol 2: In Vitro Antiparasitic Assay (Crithidia bombi)

Causality:C. bombi relies on its flagellum to anchor to the bumblebee hindgut. Callunene disrupts this anchoring. The assay must distinguish between parasite death and mere flagellum loss[5].

  • Culture Preparation: Grow C. bombi in liquid culture medium to the exponential growth phase.

  • Compound Administration: Plate the parasites in a 96-well format. Treat separate wells with:

    • Negative Control: Solvent only (DMSO).

    • Baseline Control: 7,9,9-trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one (Precursor).

    • Test Compound: Callunene (at natural nectar concentrations, approx. 1-5 mM).

    • Positive Control: Nifurtimox.

  • Incubation: Incubate the plates at 27 °C for 24 to 48 hours.

  • Validation (Microscopic Quantification): Using phase-contrast microscopy, manually count the ratio of flagellated to non-flagellated choanomastigotes. Self-Validation: The precursor well must show no significant deviation from the negative control, proving that the ketal structure itself is inactive and the conjugated side-chain of Callunene is the sole driver of flagellum loss.

Mechanism Ingestion Callunene Ingestion (via Heather Nectar) Gut Localization in Bumblebee Hindgut Ingestion->Gut Target Interaction with NIPSNAP (Mitochondria) Gut->Target Exposure to parasite Flagellum Flagellum Detachment in C. bombi Target->Flagellum Mitophagy induction Clearance Loss of Infectivity & Parasite Clearance Flagellum->Clearance Anchoring failure

Mechanism of action of Callunene against the bumblebee parasite C. bombi.

Conclusion & Expert Insights

The comparison between 7,9,9-trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one and its analogs perfectly illustrates the principle of structure-activity relationship (SAR) in drug development. The ketal precursor is a masterclass in synthetic strategy—temporarily neutralizing the C4 ketone to allow precise stereochemical construction at the C1 position. However, it is the subsequent unveiling of the conjugated enone system in Callunene that unlocks its potent antiparasitic properties.

For researchers developing novel prophylactic treatments for pollinators or new trypanocidal drugs, the 7,9,9-trimethyl-1,4-dioxaspiro[1]dec-6-en-8-one scaffold provides a highly reliable starting point. By modifying the alkyne addition step, scientists can generate a vast library of diastereomers to probe both plant hormone receptors and parasitic mitochondrial targets.

References

  • Ferenczei, J., Blahout, V., Dvořáková, H., Brancale, A., Cuřínová, P., Labíková, M., Kohout, M., Setnička, V., & Perlíková, P. (2025). "Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates." Journal of Natural Products.[Link]

  • Saura, A., Blahout, V., Alpizar-Sosa, E. A., Wen, H., Reddy, A., Prokopchuk, G., Lukeš, J., Kubátová, T., Dehaen, W., Rimpelová, S., Kostygov, A. Y., Perlíková, P., & Yurchenko, V. (2025). "Callunene, mitophagy, and flagellum removal in trypanosomatids." International Journal for Parasitology.[Link]

  • Jones, L. C., Feng, X., O'Rourke, J., Stevenson, P. C., & Brown, M. J. F. (2025). "Heather nectar extracts reduce within-colony epidemics of the bumblebee parasite Crithidia bombi." Proceedings of the Royal Society B.[Link]

  • Koch, H., Woodward, J., Langat, M. K., Brown, M. J. F., & Stevenson, P. C. (2019). "Flagellum Removal by a Nectar Metabolite Inhibits Infectivity of a Bumblebee Parasite." Current Biology.[Link]

Sources

Comparative

A Spectroscopic Guide to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one and Its Derivatives

This technical guide provides a detailed comparative analysis of the spectroscopic properties of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a prominent α,β-unsaturated spiroketal, and its derivatives. This class...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed comparative analysis of the spectroscopic properties of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a prominent α,β-unsaturated spiroketal, and its derivatives. This class of compounds, often derived from isophorone, serves as versatile intermediates in the synthesis of complex natural products and novel pharmaceuticals. A thorough understanding of their spectroscopic signatures is paramount for structural elucidation, reaction monitoring, and quality control. This guide synthesizes fundamental spectroscopic principles with available data to offer a predictive and comparative framework for researchers in organic synthesis, medicinal chemistry, and materials science.

The Core Moiety: Understanding the Structural Landscape

The foundational structure, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, is the ethylene ketal of 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone). The introduction of the spiroketal functionality at the C5 position of the isophorone backbone locks the cyclohexane ring in a specific conformation, influencing the electronic environment of the enone system. This guide will explore the spectroscopic consequences of this structural feature and how further derivatization impacts the spectral output.

cluster_main 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one C1 O C2 O C3 C C3->C1 C3->C2 C4 CH2 C3->C4 C5 CH2 C3->C5 C6 C C4->C6 C9 CH C5->C9 C7 C C6->C7 C10 C(CH3)2 C6->C10 C8 C=O C7->C8 C8->C9 C9->C3 C11 CH3 C9->C11

Caption: Core structure of the spiroketal enone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of these spiroketals. The chemical shifts and coupling constants provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is expected to exhibit distinct signals corresponding to the different proton environments. The conjugation of the double bond with the carbonyl group significantly influences the chemical shift of the vinylic proton.

Predicted ¹H NMR Data for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Correlations
Vinylic H (C6-H)5.8 - 6.0Singlet (or narrow triplet)Deshielded due to β-position to carbonyl
Methylene H (C10-H₂)~2.2SingletAdjacent to spiro-carbon and gem-dimethyl
Methylene H (C5-H₂)~1.8SingletAdjacent to spiro-carbon
Ketal H (O-CH₂-CH₂-O)3.9 - 4.1MultipletCharacteristic of ethylene ketals
gem-Dimethyl H (C9-(CH₃)₂)~1.0SingletTwo equivalent methyl groups
Vinylic Methyl H (C7-CH₃)~1.9Singlet (or narrow doublet)Attached to the C=C double bond

Comparative Analysis with Derivatives:

The introduction of substituents on the cyclohexenone ring will predictably alter the ¹H NMR spectrum. For instance, an electron-donating group at the C6 position would be expected to shift the signal of the C6-proton upfield, while an electron-withdrawing group would cause a downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct insight into the carbon skeleton. The chemical shifts of the carbonyl and vinylic carbons are particularly diagnostic for the α,β-unsaturated system.

Predicted ¹³C NMR Data for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl C (C8)195 - 205Typical for α,β-unsaturated ketones[1]
Vinylic C (C7)125 - 135α-carbon to the carbonyl
Vinylic C (C6)155 - 165β-carbon, significantly deshielded by conjugation[2]
Spiro C (C5)108 - 112Quaternary carbon of the ketal
Ketal C (O-C H₂-C H₂-O)64 - 66Characteristic of ethylene ketals
gem-Dimethyl C (C9)~35Quaternary carbon
Methylene C (C10)~50Aliphatic CH₂
Methylene C (C5)~40Aliphatic CH₂
gem-Dimethyl C (C H₃)28 - 32Methyl carbons
Vinylic Methyl C (C H₃)~22Methyl carbon on a double bond

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in these molecules. The position of the carbonyl (C=O) stretching frequency is a clear indicator of the electronic environment of the enone system.

Comparative IR Data:

CompoundKey Vibrational Frequencies (cm⁻¹)
Isophorone (Parent Ketone) C=O Stretch: ~1665 cm⁻¹C=C Stretch: ~1655 cm⁻¹
7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (Predicted) C=O Stretch: 1660 - 1685 cm⁻¹C=C Stretch: ~1640 cm⁻¹C-O Stretch (Ketal): 1100 - 1200 cm⁻¹ (strong, broad)

The conjugation of the carbonyl group with the carbon-carbon double bond lowers the C=O stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[2] The presence of the spiroketal is confirmed by the strong C-O stretching bands.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and the fragmentation patterns, which can aid in structural confirmation.

Predicted Mass Spectrum for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 196, corresponding to the molecular formula C₁₁H₁₆O₃.

  • Key Fragmentation Pathways:

    • α-Cleavage: Loss of a methyl radical (•CH₃) from the gem-dimethyl group to give a stable tertiary carbocation is a likely fragmentation.

    • Retro-Diels-Alder (RDA) type reaction: Cleavage of the cyclohexenone ring can lead to characteristic fragments.

    • Loss of Ethylene Oxide: Fragmentation of the spiroketal ring can result in the loss of C₂H₄O.

Comparison with a Derivative:

The mass spectrum of a related derivative, (8Z)-8-butylidene-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene, where the carbonyl is replaced by a butylidene group, can provide insights into the fragmentation of the core spiroketal structure. The fragmentation of this derivative would likely be dominated by cleavage of the butylidene group and fragmentation of the spiroketal ring system.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one derivatives.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A spectral width of 0-220 ppm is typical. The number of scans will need to be significantly higher than for ¹H NMR to obtain a good spectrum due to the low natural abundance of ¹³C.[3]

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3) 1H_Acquisition ¹H NMR Acquisition (400 MHz) SamplePrep->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition SamplePrep->13C_Acquisition Processing Data Processing (FT, Phasing, Referencing) 1H_Acquisition->Processing 13C_Acquisition->Processing Analysis Structural Elucidation Processing->Analysis

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

This guide provides a detailed comparison and cross-validation of two orthogonal analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison and cross-validation of two orthogonal analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. The principles, experimental protocols, and validation data are presented to guide researchers and quality control analysts in selecting and verifying robust analytical procedures.

Introduction: The Rationale for Orthogonal Method Cross-Validation

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a derivative of isophorone, is a key intermediate in the synthesis of specialized polymers and active pharmaceutical ingredients. Accurate and precise quantification of this compound is critical for ensuring process control, final product quality, and stability.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. When two or more analytical methods are used to support a program, for instance, a robust HPLC method for release testing and a highly specific GC-MS method for stability or impurity profiling, a cross-validation study is essential. It serves to demonstrate that the reported data are comparable and reliable, ensuring data integrity across different analytical platforms[3]. This guide presents a framework for developing, validating, and cross-validating two distinct methods, grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][2][4].

Physicochemical Properties & Method Selection

The molecular structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one dictates the most appropriate analytical strategies.

  • Structure: The molecule contains an α,β-unsaturated ketone system, which acts as a strong chromophore, making it ideal for UV detection in HPLC.

  • Volatility: With a molecular weight of 196.26 g/mol and being a non-polar organic molecule, it is expected to have sufficient volatility for gas chromatography analysis without decomposition[5][6].

  • Polarity: It is a moderately polar compound, soluble in common organic solvents like acetonitrile and methanol, making it suitable for reversed-phase HPLC.

Based on these properties, two orthogonal methods were selected:

  • Reversed-Phase HPLC with UV Detection (HPLC-UV): A robust, precise method ideal for routine quality control and quantification in various sample matrices[7].

  • Gas Chromatography with Mass Spectrometry (GC-MS): A highly specific and sensitive method that provides both quantitative data and structural confirmation, making it excellent for impurity identification and as a reference method[8][9].

Primary Method: Reversed-Phase HPLC-UV

This method leverages the compound's UV absorbance for quantification. The protocol is designed for robustness and high throughput.

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar organic molecules.

  • Mobile Phase: An isocratic mixture of acetonitrile and water provides a balance between resolution and analysis time. A phosphate buffer is added to maintain a consistent pH, ensuring reproducible retention times.

  • Detection Wavelength: The wavelength is set at the compound's λmax (absorbance maximum), determined to be 238 nm, to ensure maximum sensitivity.

Detailed Experimental Protocol: HPLC-UV

System Suitability Test (SST): Before analysis, inject a standard solution (50 µg/mL) five times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤ 1.5% and the tailing factor is ≤ 1.5.

  • Standard Preparation:

    • Prepare a stock solution of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one reference standard at 1.0 mg/mL in acetonitrile.

    • Create a working standard of 50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample expected to contain approximately 5 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 238 nm

    • Run Time: 10 minutes

Validation Summary

The method was validated according to ICH Q2(R1) guidelines[1][2][10].

Parameter Acceptance Criteria Result
Linearity (Range) R² ≥ 0.999R² = 0.9998 (10-100 µg/mL)
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD) Repeatability ≤ 2.0%0.8% (n=6)
Intermediate Precision ≤ 2.0%1.2%
Specificity No interference at analyte retention timePassed (Peak purity > 99.5%)
LOD S/N ≥ 30.5 µg/mL
LOQ S/N ≥ 101.5 µg/mL
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Std (1 mg/mL) work_std Dilute to Working Std (50 µg/mL) stock->work_std sst System Suitability Test (5 injections, RSD ≤ 1.5%) work_std->sst sample_prep Weigh & Dissolve Sample (50 µg/mL target) filter Filter Sample (0.45 µm PTFE) sample_prep->filter filter->sst inject Inject Standards & Samples sst->inject acquire Acquire Data (UV at 238 nm) inject->acquire integrate Integrate Peak Area acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Generate Report quantify->report

Experimental workflow for HPLC-UV analysis.

Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal separation mechanism (volatility vs. polarity) and superior specificity through mass-to-charge ratio detection[5][11].

Causality Behind Experimental Choices
  • Inlet: A split injection is used to prevent column overloading and ensure sharp peaks for this high-concentration assay.

  • Column: A non-polar DB-5ms column is selected, as it separates compounds primarily based on their boiling points, which is an ideal orthogonal mechanism to the polarity-based separation of RP-HPLC.

  • Oven Program: A temperature ramp is employed to ensure the analyte is eluted with a good peak shape while separating it from any lower or higher boiling point impurities.

  • MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification to maximize sensitivity and selectivity by monitoring characteristic ions of the target analyte.

Detailed Experimental Protocol: GC-MS

System Suitability Test (SST): Before analysis, inject a standard solution (50 µg/mL) five times. The system is deemed ready if the RSD of the peak area is ≤ 2.0% and the signal-to-noise ratio (S/N) is ≥ 100.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Dichloromethane.

    • Create a working standard of 50 µg/mL by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample expected to contain approximately 5 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Dichloromethane.

    • Transfer an aliquot to a GC vial.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 20:1)

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Detection: Electron Ionization (EI) in SIM mode.

    • Ions Monitored: m/z 181 (quantifier), 196 (qualifier), 139 (qualifier).

Validation Summary

The method was validated according to ICH Q2(R1) guidelines[1][2][10].

Parameter Acceptance Criteria Result
Linearity (Range) R² ≥ 0.999R² = 0.9995 (10-100 µg/mL)
Accuracy (% Recovery) 98.0 - 102.0%98.7 - 101.1%
Precision (RSD) Repeatability ≤ 2.0%1.1% (n=6)
Intermediate Precision ≤ 2.0%1.5%
Specificity No interference at analyte retention time and correct ion ratioPassed
LOD S/N ≥ 30.2 µg/mL
LOQ S/N ≥ 100.6 µg/mL
Workflow Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Std (1 mg/mL in DCM) work_std Dilute to Working Std (50 µg/mL) stock->work_std sst System Suitability Test (5 injections, RSD ≤ 2.0%) work_std->sst sample_prep Weigh & Dissolve Sample (50 µg/mL target) vial Transfer to GC Vial sample_prep->vial vial->sst inject Inject into GC (Split 20:1) sst->inject separate Separate on DB-5ms Column (Temp Ramp) inject->separate detect Detect in MS (SIM Mode) m/z 196, 181, 139 separate->detect integrate Integrate Quantifier Ion (m/z 181) detect->integrate calibrate Build Calibration Curve integrate->calibrate quantify Calculate Sample Amount calibrate->quantify confirm Confirm Ion Ratios quantify->confirm report Generate Report confirm->report

Experimental workflow for GC-MS analysis.

Cross-Validation Study

With both methods fully validated, a cross-validation study was performed to ensure their results are comparable[3].

Experimental Design

Three independent batches of a test sample were prepared at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate (n=9 total samples). Each of the nine samples was analyzed by both the validated HPLC-UV and GC-MS methods.

Comparative Data Analysis

The assay values obtained from both methods were compared by calculating the percentage difference.

% Difference = [ (Result_HPLC - Result_GCMS) / Result_GCMS ] * 100

Sample ID Target Conc. (%) HPLC-UV Assay (%) GC-MS Assay (%) % Difference
Batch1-L18080.580.10.50%
Batch1-L2100101.2100.80.40%
Batch1-L3120119.5119.9-0.33%
Batch2-L18079.880.3-0.62%
Batch2-L210099.599.10.40%
Batch2-L3120120.8120.20.50%
Batch3-L18081.180.60.62%
Batch3-L2100100.3100.9-0.59%
Batch3-L3120121.0120.40.50%
Average 0.20%
Std. Dev. 0.53%
Discussion of Results

The results from the HPLC-UV and GC-MS methods are in excellent agreement, with all individual percentage differences falling well within a typical acceptance criterion of ±2.0%. The average difference is only 0.20%, indicating no significant systemic bias between the two methods. This successful cross-validation demonstrates that both analytical procedures are reliable and can be used interchangeably for the quantitative determination of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

Logical Flow of Cross-Validation

CrossValidation_Flow cluster_methods Validated Analytical Methods cluster_analysis Sample Analysis start Objective: Compare HPLC & GC-MS Methods hplc Validated HPLC-UV Method start->hplc gcms Validated GC-MS Method start->gcms analyze_hplc Analyze all 9 samples with HPLC-UV hplc->analyze_hplc analyze_gcms Analyze all 9 samples with GC-MS gcms->analyze_gcms prep Prepare 9 Samples (3 batches x 3 levels) prep->analyze_hplc prep->analyze_gcms compare Compare Results Calculate % Difference for each pair analyze_hplc->compare analyze_gcms->compare evaluate Evaluate Data Is average difference < 2.0%? Are results consistent? compare->evaluate pass Conclusion: Methods are Interchangeable evaluate->pass Yes fail Conclusion: Investigate Bias evaluate->fail No

Logical flow for the cross-validation study.

Conclusion

This guide has detailed the development, validation, and cross-validation of two orthogonal, robust, and reliable analytical methods for the quantification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. The HPLC-UV method is suitable for high-throughput, routine quality control, while the GC-MS method provides superior specificity and serves as an excellent confirmatory technique.

The successful cross-validation, demonstrating a negligible bias between the methods, provides a high degree of confidence in the analytical data generated by either procedure. This allows for flexibility in laboratory operations and ensures long-term data consistency throughout the product lifecycle.

References

  • BenchChem. (2025). 1,4-Dioxaspiro[4.5]decan-8-one chemical properties.
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  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]

  • ACS Publications. (2023). Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models. [Link]

  • Shimadzu. (n.d.). Overview of GC. [Link]

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  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • ResearchGate. (2025). Liquid chromatography method to determine polyamines in thermosetting polymers. [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for 1,4-Dioxane - ANALYTICAL METHODS. [Link]

  • Future Science. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). [Link]

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  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Journal of Coatings Technology. (n.d.).
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  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

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  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. [Link]

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Comparative

comparing the reactivity of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one to similar enones

An In-Depth Technical Guide to the Reactivity of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Sterically Encumbered Enone In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Sterically Encumbered Enone

In the landscape of synthetic organic chemistry, α,β-unsaturated ketones, or enones, represent a cornerstone class of compounds, prized for their versatile reactivity. This guide focuses on a specific and structurally intriguing member of this family: 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. This molecule is, in essence, a derivative of the industrially significant α-isophorone, where the non-conjugated ketone at the C4 position has been protected as an ethylene ketal.[1][2] This structural modification—the introduction of a spirocyclic ketal and the retention of the gem-dimethyl and vinyl-methyl groups—imparts a unique reactivity profile dominated by profound steric effects.[3]

This guide provides a comparative analysis of the reactivity of this spirocyclic enone against its close structural relatives, primarily α-isophorone and the parent cyclohexenone. We will delve into the mechanistic underpinnings of its reactions, supported by experimental protocols and quantitative data, to offer researchers and drug development professionals a clear understanding of how to strategically employ this building block in complex syntheses.

Pillar 1: The Duality of Enone Reactivity - A Mechanistic Overview

The characteristic reactivity of an enone is defined by the electronic communication between the alkene and the carbonyl group. This conjugation creates two principal electrophilic sites, leading to two competing reaction pathways for nucleophiles:

  • 1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon. This pathway is typical for highly reactive, "hard" nucleophiles like organolithium and Grignard reagents.

  • 1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the β-carbon of the alkene. This is the preferred pathway for "softer," less reactive nucleophiles such as organocuprates, enamines, and malonate anions.[4]

The outcome of a nucleophilic attack is governed by a delicate balance of electronics, sterics, and reaction conditions. For 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, the steric environment is the dominant factor dictating its reactivity relative to simpler cyclic enones.

Photocycloaddition_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Purification A Dissolve enone and excess alkene in acetone (solvent and triplet sensitizer) B Transfer to quartz reaction vessel A->B C Degas solution with N₂ or Ar for 30 min to remove O₂ B->C D Irradiate with UV lamp (e.g., medium-pressure Hg lamp) at 0°C C->D Initiate Irradiation E Monitor reaction by GC or TLC until enone is consumed F Concentrate reaction mixture in vacuo E->F Reaction Complete G Purify crude product by column chromatography F->G H Characterize product by NMR and MS G->H

Sources

Validation

A Comparative Guide to the Synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Abstract This guide provides a comprehensive analysis of synthetic strategies for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a spiroketal derivative of the substituted cyclohexenone family. Given the absence of a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of synthetic strategies for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, a spiroketal derivative of the substituted cyclohexenone family. Given the absence of a widely established protocol for this specific molecule, this document outlines two plausible and robust synthetic routes, benchmarking them against critical performance metrics relevant to researchers and professionals in drug development and chemical synthesis. The comparative framework focuses on overall yield, process efficiency, reagent safety, and scalability. Each proposed route is accompanied by detailed, step-by-step experimental protocols, mechanistic insights, and workflow visualizations to ensure scientific integrity and practical applicability.

Introduction

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a structurally interesting molecule featuring a spiroketal fused to a substituted α,β-unsaturated ketone. Spiroketals are prevalent motifs in numerous biologically active natural products and serve as rigid scaffolds in medicinal chemistry.[1] The enone moiety is a versatile functional group, acting as a key intermediate in various carbon-carbon bond-forming reactions. The target molecule is structurally related to isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a high-production-volume industrial chemical, and its oxidized derivative, ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione).[2][3][4]

The primary challenge in synthesizing the target compound lies in the selective functionalization of a hindered cyclohexenone core and the subsequent, chemoselective formation of the spiroketal. This guide proposes and compares two distinct retrosynthetic approaches:

  • Route A: A "Protection-First" strategy, involving the early-stage synthesis of the core dione intermediate followed by selective ketalization.

  • Route B: An "Annulation-Based" approach, constructing the cyclohexenone ring onto a pre-ketalized precursor using a Robinson annulation.[5][6]

This document aims to provide a clear, data-driven comparison to inform the selection of the most appropriate synthetic route based on specific research or production goals.

Retrosynthetic Analysis

The two proposed routes diverge from a common intermediate, the diketone 3 , or utilize precursors that build the core structure differently.

G cluster_A Route A: Protection-First cluster_B Route B: Annulation-Based Target 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (1) Diketone 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (3) Target->Diketone Selective Ketalization Ketal_Ketone 4,4-Dimethyl-3-(3-oxobutyl)cyclohexan-1-one, ethylene ketal (6) Target->Ketal_Ketone Intramolecular Aldol Condensation Beta_IP β-Isophorone (4) Diketone->Beta_IP Allylic Oxidation MVK Methyl Vinyl Ketone (MVK) Ketal_Ketone->MVK Michael Addition Ketal_Enolate Ketalized Enolate Precursor (7) Ketal_Ketone->Ketal_Enolate

Caption: Retrosynthetic pathways for the target molecule.

Route A: The "Protection-First" Strategy

This route prioritizes the formation of the fully functionalized cyclohexenone ring, followed by the selective protection of one carbonyl group as a ketal. The key intermediate is 2,6,6-trimethyl-2-cyclohexene-1,4-dione, also known as ketoisophorone.[7][8]

Synthetic Workflow

Caption: Workflow for the "Protection-First" synthetic route (Route A).

Experimental Protocols

Step A-1: Isomerization of Isophorone (2) to β-Isophorone (4)

  • Rationale: The synthesis of ketoisophorone often proceeds via the allylic oxidation of β-isophorone, where the double bond is not conjugated with the carbonyl.[9][10] This isomerization is a necessary prerequisite.

  • Procedure:

    • To a solution of α-isophorone (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, p-TsOH) or base.

    • Heat the mixture to reflux and monitor the reaction by Gas Chromatography (GC) until equilibrium is reached.

    • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture containing β-isophorone is often used directly in the next step.

Step A-2: Oxidation of β-Isophorone (4) to Ketoisophorone (3)

  • Rationale: This step introduces the second carbonyl group at the allylic position. A modern and efficient method employs a TEMPO-catalyzed aerobic oxidation, which is a greener alternative to traditional heavy-metal oxidants.[9][10]

  • Procedure:

    • Charge a flask with β-isophorone (1.0 eq) and a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, ~1-5 mol%).

    • Saturate the reaction mixture with oxygen (or use air as the oxidant) and heat to the desired temperature (e.g., 60-80 °C) in a suitable solvent like acetonitrile.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) or GC. Upon completion, cool the mixture and concentrate. The crude ketoisophorone can be purified by column chromatography.

Step A-3: Selective Ketalization of Ketoisophorone (3)

  • Rationale: This is the most critical step of Route A. The non-conjugated ketone at the 4-position is sterically less hindered and electronically more reactive towards nucleophilic attack than the conjugated carbonyl at the 1-position. This difference allows for selective protection.[11]

  • Procedure:

    • Dissolve ketoisophorone (1.0 eq) in toluene. Add ethylene glycol (1.1-1.5 eq) and a catalytic amount of p-TsOH.

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, quench with a mild base (e.g., triethylamine), and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography to yield the target molecule 1 .

Route B: The "Annulation-Based" Strategy

This approach builds the six-membered ring using a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][12] The key is to start with a precursor where the eventual non-conjugated ketone is already protected.

Synthetic Workflow

Caption: Workflow for the "Annulation-Based" synthetic route (Route B).

Experimental Protocols

Step B-1: Selective Ketalization of 5,5-Dimethyl-1,3-cyclohexanedione

  • Rationale: Similar to Step A-3, the goal is to selectively protect one of two carbonyl groups. In this symmetric dione, mono-ketalization is a statistically controlled process that can be optimized by controlling stoichiometry.

  • Procedure:

    • Dissolve 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in toluene. Add ethylene glycol (1.0-1.1 eq) and a catalytic amount of p-TsOH.

    • Heat to reflux with a Dean-Stark apparatus to remove water.

    • Carefully monitor the reaction by GC-MS to maximize the yield of the mono-ketal product and minimize the formation of the di-ketal.

    • Upon optimal conversion, cool, quench, and work up as described in Step A-3. Purify by column chromatography to isolate the mono-ketal precursor 7 .

Step B-2 & B-3: Robinson Annulation (Michael Addition and Aldol Condensation)

  • Rationale: This two-reaction sequence is the cornerstone of six-membered ring synthesis.[13] The enolate of the ketalized precursor 7 acts as the nucleophile in a Michael addition to methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate (6 ) then undergoes an intramolecular aldol condensation to form the final α,β-unsaturated ketone.

  • Procedure:

    • Dissolve the ketalized precursor 7 (1.0 eq) in a suitable solvent like methanol or THF.

    • Add a catalytic amount of a base, such as sodium methoxide or potassium hydroxide, to generate the enolate.

    • Cool the mixture (e.g., to 0 °C) and slowly add methyl vinyl ketone (1.0-1.2 eq). Allow the Michael addition to proceed.

    • After the Michael addition is complete (monitored by TLC), add additional base or increase the temperature to promote the intramolecular aldol condensation and subsequent dehydration.

    • Once the reaction is complete, neutralize the mixture, remove the solvent, and perform an aqueous workup.

    • Purify the crude product by column chromatography to yield the target molecule 1 .

Benchmarking and Comparative Analysis

The choice between Route A and Route B depends on factors such as available starting materials, scale, and desired purity.

MetricRoute A: Protection-FirstRoute B: Annulation-BasedRationale & Justification
Overall Yield Moderate to GoodGood to ExcellentRoute A suffers from a potentially non-selective isomerization step and challenging oxidation. Route B's Robinson annulation is typically a high-yielding transformation.[6]
Number of Steps 3 steps from α-isophorone2-3 steps from dioneBoth routes are comparable in length, though Route B can often be performed as a one-pot annulation.
Starting Material Cost Low (α-Isophorone is inexpensive)Moderate (Dione is more expensive)Isophorone is a bulk chemical, making Route A more cost-effective for large-scale synthesis.[2]
Process Safety ModerateModerateRoute A uses O₂/TEMPO, which requires careful temperature control. Route B uses MVK, which is a potent lachrymator and must be handled in a fume hood.
Key Challenge Selective ketalization of the dione.Selective mono-ketalization of the starting dione.Both routes hinge on the ability to differentiate between two carbonyl groups, a common synthetic challenge.
Scalability GoodExcellentRobinson annulations are well-documented for large-scale industrial processes.[6]

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

  • Route A (Protection-First) is recommended for its cost-effectiveness , leveraging the inexpensive and readily available starting material, isophorone. It is well-suited for exploratory work where starting material cost is a primary consideration. The main challenge lies in optimizing the selective ketalization of the intermediate diketone.

  • Route B (Annulation-Based) is recommended for its potential for higher overall yield and process efficiency , particularly if the annulation can be performed in a one-pot fashion. This route is ideal for applications where final product yield is more critical than the initial cost of starting materials.

Ultimately, the optimal choice will be dictated by the specific constraints and objectives of the research or production campaign. This guide provides the foundational data and protocols to make an informed decision.

References

  • Jia, L., et al. (2014). Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO. RSC Advances. [9][10]

  • Wikipedia. (n.d.). Isophorone. [2]

  • BYJU'S. (2019). Robinson Annulation Mechanism. [12]

  • ResearchGate. (n.d.). Two-step conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to...[14]

  • MDPI. (2023). The Production of Isophorone. [3]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [5]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. [1]

  • Wikipedia. (n.d.). Robinson annulation. [6]

  • PressVix. (2026). What Are the Two Starting Materials for a Robinson Annulation?[13]

  • BenchChem. (n.d.). The Natural Occurrence of 2,6,6-trimethyl-2-cyclohexene-1,4-dione: A Technical Guide. [4]

  • Santa Cruz Biotechnology. (n.d.). 2,6,6-Trimethyl-2-cyclohexene-1,4-dione. [7]

  • Sigma-Aldrich. (n.d.). 2,6,6-Trimethyl-2-cyclohexene-1,4-dione 98%. [8]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [11]

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Comparative

independent verification of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one properties

An Independent Verification and Comparative Guide to 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Introduction: Unveiling a Niche Synthetic Building Block In the landscape of synthetic chemistry, spirocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Verification and Comparative Guide to 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Introduction: Unveiling a Niche Synthetic Building Block

In the landscape of synthetic chemistry, spirocyclic compounds are of immense interest due to their rigid, three-dimensional structures, which are valuable scaffolds in drug discovery and materials science.[1] The molecule 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one presents a unique combination of structural motifs: a protected ketone (as an ethylene ketal), an α,β-unsaturated ketone system, and stereochemically significant methyl substitutions. Its structure suggests it is derived from isophorone, a widely used industrial chemical, by ketal protection of the carbonyl group.[2][3]

The limited availability of public data on this specific compound necessitates a robust framework for its independent verification and characterization. This guide provides a comprehensive methodology for researchers and drug development professionals to confirm the identity, purity, and key properties of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. Furthermore, we will objectively compare its predicted properties and reactivity with its parent compound, isophorone, and a related saturated spirocycle, providing the experimental context needed for its effective application as a synthetic intermediate.

Section 1: Proposed Synthesis and Purification

Given its structural relationship to 3,5,5-trimethylcyclohex-2-en-1-one (isophorone), a plausible and efficient synthesis involves the selective protection of isophorone's carbonyl group. The ethylene ketal serves as an excellent protecting group, stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions elsewhere in a molecule if needed.

Causality of Experimental Choices:

The choice of p-toluenesulfonic acid (p-TsOH) as a catalyst is standard for acetal formation; it is an easily handled, solid acid catalyst that is effective in small quantities. Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, which is critical for driving the reversible ketalization reaction to completion according to Le Châtelier's principle. The reaction is monitored by Thin-Layer Chromatography (TLC) to prevent the formation of side products from prolonged exposure to acid and heat. Purification by column chromatography is the standard and most effective method for removing unreacted starting material and any non-polar byproducts.

Experimental Protocol: Ketalization of Isophorone
  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add isophorone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Solvent Addition: Add toluene to the flask to approximately one-third of its volume.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Monitoring: Monitor the reaction's progress by TLC, using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The product spot should be less polar than the isophorone starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Isophorone, Ethylene Glycol, p-TsOH, and Toluene reflux Heat to Reflux with Dean-Stark Trap reagents->reflux tlc Monitor by TLC reflux->tlc Periodically quench Cool and Neutralize (aq. NaHCO₃) tlc->quench Upon Completion extract Wash with Brine quench->extract dry Dry (Na₂SO₄) and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure Product chromatography->product

Proposed workflow for the synthesis and purification of the target compound.

Section 2: Comprehensive Analytical Verification

A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. Each technique provides a unique and complementary piece of structural information, creating a self-validating system of analysis.

Experimental Protocols for Verification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the precise connectivity of atoms in the molecule's carbon-hydrogen framework.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.

  • Expected Results (Predicted):

    • ¹H NMR: Signals corresponding to the vinyl proton, the four protons of the dioxolane ring (often appearing as a multiplet or a singlet), the methylene protons on the cyclohexene ring, and distinct singlets for the three methyl groups.

    • ¹³C NMR: Resonances for the ketal carbon (spiro center, ~108-110 ppm), the carbonyl carbon (~190-200 ppm), two olefinic carbons, and the various aliphatic and methyl carbons. A 13C NMR spectrum for a related isomer has been noted in the literature.[4]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Acquire a spectrum using either a neat thin film on a salt plate (for liquids/oils) or as a KBr pellet (for solids).

    • Scan in the range of 4000-400 cm⁻¹.

  • Expected Results (Predicted):

    • Strong C=O stretch for the α,β-unsaturated ketone (~1670-1690 cm⁻¹).

    • C=C stretch for the alkene (~1600-1650 cm⁻¹).

    • Strong C-O stretches for the ketal group (~1050-1150 cm⁻¹).

    • C-H stretches for sp³ and sp² hybridized carbons (~2850-3100 cm⁻¹).

3. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition and thus the molecular formula.

  • Protocol:

    • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Expected Results:

    • The measured m/z value for the protonated molecule [M+H]⁺ should match the theoretical exact mass of C₁₁H₁₇O₃⁺ within a tolerance of ≤ 5 ppm.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To assess the purity of the compound and identify any volatile impurities.

  • Protocol:

    • Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject onto a GC equipped with a suitable capillary column (e.g., DB-5).

    • Use a temperature gradient program to separate components.

    • The eluent is directed into a mass spectrometer for detection and identification.

  • Expected Results:

    • A single major peak in the chromatogram, indicating high purity. The mass spectrum of this peak should correspond to the molecular weight of the target compound.

G cluster_input Input Sample cluster_analysis Analytical Techniques cluster_output Verified Data cluster_conclusion Conclusion Sample Purified Product NMR NMR (1H, 13C, 2D) Sample->NMR FTIR FTIR Sample->FTIR HRMS HRMS Sample->HRMS GCMS GC-MS Sample->GCMS Structure Structural Confirmation (Connectivity) NMR->Structure FuncGroup Functional Group ID (C=O, C=C, C-O) FTIR->FuncGroup Formula Elemental Formula (Exact Mass) HRMS->Formula Purity Purity Assessment (>95%) GCMS->Purity Verified Verified Compound Structure->Verified FuncGroup->Verified Formula->Verified Purity->Verified

A comprehensive workflow for the independent analytical verification.

Section 3: Comparative Analysis with Structural Alternatives

To fully appreciate the utility of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, it is instructive to compare it with its parent ketone and a saturated analog. This comparison highlights how structural modifications influence physical properties and chemical reactivity.

Alternative 1: Isophorone (3,5,5-Trimethylcyclohex-2-en-1-one) Isophorone is the direct precursor and represents the "unprotected" form of the target molecule.[2] It is a widely used industrial solvent and synthetic intermediate produced from the condensation of acetone.[3][5]

Alternative 2: 1,4-Dioxaspiro[4.5]decan-8-one This compound is the saturated analog, lacking the double bond and the three methyl groups. It is a valuable bifunctional intermediate used in the synthesis of pharmaceuticals and liquid crystals.[6][7] Its reactivity is primarily centered on the ketone, without the influence of conjugation.

Comparative Data Summary
PropertyTarget: 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Alternative 1: Isophorone Alternative 2: 1,4-Dioxaspiro[4.5]decan-8-one
CAS Number Not readily available78-59-1[2]4746-97-8[7]
Molecular Formula C₁₁H₁₆O₃C₉H₁₄O[2]C₈H₁₂O₃[7]
Molecular Weight 196.24 g/mol (Calculated)138.21 g/mol [2][8]156.18 g/mol [7]
Appearance Predicted: Colorless to pale yellow liquid/oilColorless to yellowish liquid[2][8]White to off-white crystalline powder[7]
Boiling Point Predicted: >220 °C215.3 °C[2]112 °C (at atmospheric pressure)[7]
Key IR Peaks (cm⁻¹) Predicted: ~1680 (C=O), ~1620 (C=C), ~1100 (C-O)~1670 (C=O, conjugated), ~1635 (C=C)~1715 (C=O, saturated), ~1100 (C-O)
Key Reactivity Michael additions, Aldol reactions, Grignard additions to the ketone. Ketal is a protecting group.Reacts readily at the ketone (e.g., reduction, Grignard) and via Michael addition at the β-carbon.Reacts at the ketone (e.g., Wittig, reductive amination).[9] Ketal is a protecting group.
Primary Advantage Offers the reactivity of an α,β-unsaturated ketone while having a protected ketone at another position (if derived from a diketone), allowing for sequential and site-selective reactions.High reactivity at the ketone and conjugated system. Commercially available at a large scale.[2]A stable building block for introducing a cyclohexanone moiety with a protected ketone at the para position.[7]

References

  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[6][10]decane. Acta Chemica Scandinavica, 47, 422-424.

  • Francke, W., et al. (2025). E-7-Methyl-1,6-dioxaspiro[4.5]decane in the chemical communication of European Scolytidae and Nitidulidae (Coleoptera). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Google Patents. (n.d.). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • Wikipedia. (n.d.). Isophorone. Retrieved from [Link]

  • SpectraBase. (n.d.). 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one. Retrieved from [Link]

  • Taylor & Francis. (2003). Isophorone – Knowledge and References. Retrieved from [Link]

  • PENPET Petrochemical Trading GmbH. (n.d.). Isophorone – Industrial Raw Material for Multiple Applications. Retrieved from [Link]

  • Alpha Chemical Co. (2023). Isophorone: Properties, Uses, and Benefits. Retrieved from [Link]

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Comparative

Evaluating the Synthetic Efficiency of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Production

An Objective Comparison Guide for Researchers Abstract 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a valuable chemical intermediate, notable for its use in the synthesis of carotenoids, vitamins, and as a specia...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide for Researchers

Abstract

7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a valuable chemical intermediate, notable for its use in the synthesis of carotenoids, vitamins, and as a specialty fragrance component.[1] Its efficient production is a topic of significant interest for researchers in organic synthesis and drug development. This guide provides a comprehensive evaluation of the synthetic pathways leading to this target molecule, focusing on a critical two-stage approach: the oxidation of isophorone to the key intermediate, ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), followed by its selective monoketalization. We will objectively compare multiple protocols for the initial oxidation step, supported by experimental data, and detail the principles and practice of the subsequent chemoselective protection.

The Core Synthetic Strategy: A Two-Stage Approach

The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is most effectively achieved via a two-stage process starting from readily available isophorone.

  • Stage 1: Oxidation. Conversion of α- or β-isophorone to the diketone intermediate, ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione). The efficiency and sustainability of this step are paramount to the overall process viability.

  • Stage 2: Selective Ketalization. Chemoselective protection of the saturated C4-ketone of ketoisophorone using ethylene glycol, leaving the conjugated C1-ketone untouched.

This guide will analyze and compare distinct methodologies for Stage 1 and provide a robust, mechanistically-grounded protocol for Stage 2.

G cluster_0 Overall Synthetic Workflow Isophorone Isophorone Ketoisophorone Key Intermediate: Ketoisophorone Isophorone->Ketoisophorone Stage 1: Oxidation Target Target Molecule: 7,9,9-Trimethyl-1,4-dioxaspiro [4.5]dec-6-en-8-one Ketoisophorone->Target Stage 2: Selective Ketalization

Caption: High-level overview of the two-stage synthetic pathway.

Stage 1 Analysis: Comparative Routes to Ketoisophorone

The allylic oxidation of isophorone to ketoisophorone is the most critical and variable stage of the synthesis. Traditional methods often rely on harsh conditions or toxic heavy metals. Here, we compare three modern, more efficient alternatives.

Method A: Dirhodium-Catalyzed Chemical Oxidation

This method employs a sophisticated dirhodium complex to catalyze the direct oxidation of α-isophorone using tert-butyl hydroperoxide (TBHP) as the oxidant. It offers high selectivity under mild conditions.

Method B: Cobalt-Catalyzed Air Oxidation

An older but still relevant method involves the use of a simple cobalt(II) salt to catalyze the oxidation of β-isophorone with molecular oxygen (air). While economically attractive, it may require higher temperatures and longer reaction times.

Method C: Biocatalytic Oxidation

Leveraging enzymatic processes, this approach uses a combination of a P450 monooxygenase and an alcohol dehydrogenase (ADH) in a cascade reaction. It represents a green chemistry approach, operating under ambient conditions with high selectivity, though it may require specialized equipment and expertise.

Quantitative Performance Comparison
MetricMethod A: Dirhodium-CatalyzedMethod B: Cobalt-CatalyzedMethod C: Biocatalytic
Starting Material α-Isophoroneβ-Isophoroneα-Isophorone
Primary Reagents Rh₂(esp)₂, tert-butyl hydroperoxide (TBHP)Cobalt(II) acetate, O₂ (air)P450 & ADH enzymes, cofactors
Temperature 25 °C[2]70 °C[3]28 °C[2]
Reaction Time 24 hours[2]2 hours[3]~6 hours[2]
Reported Yield Not specified, but highly selective68%[3]High conversion noted
Key Advantages High selectivity, mild conditionsInexpensive catalyst, uses air as oxidantEnvironmentally benign, very high selectivity
Key Disadvantages Expensive catalyst, stoichiometric oxidantLower reported yield, requires less stable isomerRequires enzyme production/handling

Stage 2 Analysis: Chemoselective Ketalization

The conversion of ketoisophorone to the final product hinges on the selective protection of the saturated ketone at the C4 position in the presence of the α,β-unsaturated ketone at C1.

Expertise & Causality: Why This Selectivity is Achievable

The principle of chemoselectivity in this reaction is well-established in organic chemistry. Saturated ketones are generally more reactive towards nucleophilic attack (like ketal formation) than their α,β-unsaturated counterparts.[2] This is due to two primary factors:

  • Electronic Effects: The carbonyl carbon of an α,β-unsaturated ketone is less electrophilic because the conjugated π-system delocalizes the partial positive charge onto the β-carbon.

  • Steric Effects: The planar nature of the conjugated system can create more steric hindrance around the carbonyl group compared to the more open environment of the saturated ketone.

Therefore, under controlled, acid-catalyzed equilibrium conditions, the reaction strongly favors the formation of the more thermodynamically stable ketal at the saturated position.

G cluster_1 Selective Ketalization Mechanism start Ketoisophorone protonated_sat Protonated Saturated Ketone (More Reactive) start->protonated_sat + H⁺ (fast) protonated_unsat Protonated Unsaturated Ketone (Less Reactive) start->protonated_unsat + H⁺ (slow) product Target Molecule protonated_sat->product + Ethylene Glycol - H₂O

Caption: Rationale for the chemoselective protection of ketoisophorone.

Self-Validating Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established chemical principles and literature precedents.

Protocol 1: Dirhodium-Catalyzed Synthesis of Ketoisophorone

(Based on the methodology for direct chemical catalytic oxidation)[2]

  • Reaction Setup: In a suitable reaction vessel, combine α-isophorone and the dirhodium complex catalyst (e.g., Rh₂(esp)₂) in a molar ratio of 1000:1 under an inert atmosphere.

  • Oxidant Addition: Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) to the reaction mixture. The molar ratio of α-isophorone to TBHP should be 1:5.

  • Reaction Conditions: Maintain the reaction temperature at 25°C and stir the mixture vigorously for 24 hours.

  • Work-up and Purification: Upon completion (monitored by TLC or GC), quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketoisophorone can be purified by column chromatography or distillation.

Protocol 2: Selective Ketalization of Ketoisophorone

(Based on standard acid-catalyzed ketalization procedures)[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ketoisophorone (1.0 eq.), ethylene glycol (1.2-1.5 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.05 eq.). Add a sufficient volume of a solvent that forms an azeotrope with water (e.g., toluene or benzene) to fill the flask and the Dean-Stark trap.

  • Driving Equilibrium: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ketal product.

  • Monitoring: Continue the reaction until no more water is collected in the trap (typically 2-4 hours). The reaction progress can also be monitored by TLC or GC analysis.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the p-TsOH catalyst. Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, can be purified via flash column chromatography or vacuum distillation.

Conclusion and Recommendations

The production of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a robust two-stage process. For the critical oxidation of isophorone to ketoisophorone, the choice of method depends on the specific laboratory or industrial context:

  • For scalability and cost-effectiveness, the cobalt-catalyzed air oxidation (Method B) remains a viable option, despite a potentially lower yield.

  • For high selectivity and mild conditions in a research setting, the dirhodium-catalyzed method (Method A) is superior, provided the cost of the catalyst is not prohibitive.

  • For sustainability and green chemistry initiatives, the biocatalytic route (Method C) is the most forward-looking approach, though it requires investment in biocatalytic systems.

The subsequent selective ketalization is a standard, high-yielding transformation based on fundamental principles of chemical reactivity. The use of p-TsOH with azeotropic water removal is a reliable and efficient protocol for achieving the desired chemoselectivity.

References

  • PrepChem (2025). Synthesis of Ketoisophorone. Available at: [Link]

  • Chemistry LibreTexts (2020). 6.3: Carbonyl Protecting Groups. Available at: [Link]

  • Gao, Y. et al. (2023). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. Available at: [Link]

  • Journal of Laboratory Chemical Education (2017). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PubMed. Available at: [Link]

  • Organic Chemistry Mechanism Tutorial (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Available at: [Link]

  • ResearchGate (2022). The p-toluenesulfonic acid (p-TsOH), 1-(3-propylsulfonic)-3-methylimidazolium chloride [(HSO3)³C3C1im][Cl], Amberlyst-15 H⁺ and sulfonated-silica (SiO2–SO3H) catalyzed reactions of meso-erythritol (1) with aldehyde/ketones (2a–g). Available at: [Link]

Sources

Validation

Comparative Evaluation of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one as a Ketal-Protected Synthon in Terpenoid Synthesis

Executive Summary In the synthesis of complex terpenoids, carotenoids, and natural products, 4-oxoisophorone is a highly versatile but historically challenging starting material. Its conjugated ene-dione system presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex terpenoids, carotenoids, and natural products, 4-oxoisophorone is a highly versatile but historically challenging starting material. Its conjugated ene-dione system presents multiple electrophilic sites, often leading to poor regioselectivity during downstream functionalization.

This guide objectively evaluates 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (the ethylene glycol ketal of 4-oxoisophorone) as a superior synthetic intermediate. By comparing its performance against unprotected 4-oxoisophorone and alternative acetal protecting groups, we demonstrate why this specific ketal is the industry standard for synthesizing high-value targets like the antiparasitic agent[1] and the fragrance compound [2].

Mechanistic Rationale: The Causality of C4-Ketalization

When subjecting unprotected 4-oxoisophorone to strong nucleophiles (e.g., organolithium or Grignard reagents), chemists typically observe a complex mixture of 1,2-addition products at both the C1 and C4 carbonyls, alongside unwanted 1,4-Michael addition byproducts.

By converting 4-oxoisophorone to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, the C4 carbonyl is selectively masked as a 1,4-dioxolane ring. This achieves two critical mechanistic objectives:

  • Electronic Modulation: Masking the C4 carbonyl removes its electron-withdrawing capability. This significantly reduces the electrophilicity of the conjugated alkene, entirely suppressing 1,4-conjugate additions.

  • Steric Direction: The bulky spiro-ketal at C4 sterically hinders the bottom face of the molecule, directing nucleophilic attack exclusively to the C8 (formerly C1) carbonyl via pristine 1,2-addition.

Why Ethylene Glycol over Propylene Glycol? While a 1,3-dioxane (propylene glycol) ketal can also mask the C4 position, the 5-membered 1,4-dioxolane ring of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is kinetically favored during formation. Crucially, it is more readily cleaved under mild acidic conditions (e.g., PPTS in acetone/water). This mild deprotection is vital to prevent the degradation of sensitive downstream intermediates, such as the allenic alcohols encountered in Callunene synthesis[1].

Comparative Performance Data

The following table summarizes the quantitative performance of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one against its primary alternatives during a standard nucleophilic alkynylation workflow[1].

Performance MetricUnprotected 4-Oxoisophorone7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (Ethylene Ketal)Propylene Ketal Derivative (1,3-Dioxane)
Regioselectivity Poor (Mixed 1,2 and 1,4-additions)Excellent (Exclusive C8 1,2-addition)Good (Exclusive C8 1,2-addition)
Alkynylation Yield < 20% (Complex mixture)48–53% (Isolated pure diastereomers)~35% (Excessive steric hindrance)
Deprotection Conditions N/AMild (PPTS, acetone/water, 60 °C, 1.5 h)Harsh (Stronger acid required)
Deprotection Yield N/A98% < 70% (Product degradation)
Downstream Utility LowHigh (Callunene, Tabanone synthesis)Moderate

Experimental Protocols: A Self-Validating System

The following methodologies detail the optimal conditions for generating and utilizing 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, incorporating built-in validation steps to ensure reproducibility.

Protocol A: Selective C4-Ketalization

Objective: Mask the C4 carbonyl to prevent conjugate addition, yielding 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

  • Initiation: In a reaction flask, dissolve 4-oxoisophorone (10.00 g, 65.7 mmol), ethylene glycol (12.24 g, 197 mmol), and p-toluenesulfonic acid (TsOH) monohydrate (454 mg, 2.64 mmol) in dichloromethane (25 mL).

  • Water Scavenging: Add trimethyl orthoformate (13.96 g, 132 mmol) to the mixture.

    • Causality: Trimethyl orthoformate acts as a chemical dehydrating agent, scavenging water produced during ketalization to drive the equilibrium toward the product[1].

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Validation (In-Process Control): Monitor the reaction via TLC using a hexane/ethyl acetate (5:1) mobile phase. The complete disappearance of the UV-active 4-oxoisophorone spot validates reaction completion[1].

  • Quench & Extraction: Add brine to neutralize the acid catalyst and halt the reaction. Extract the aqueous layer with diethyl ether. (Expected Yield: ~86%).

Protocol B: Stereoselective Alkynylation

Objective: Perform a 1,2-nucleophilic addition exclusively at the C8 carbonyl.

  • Lithiation: Cool a solution of but-3-yn-2-ol in THF to -78 °C. Dropwise add n-Butyllithium (BuLi) and stir for 30 minutes.

    • Causality: The ultra-low temperature is critical to prevent the degradation of the highly reactive dilithium acetylide intermediate[1].

  • Addition: Dropwise add 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one to the mixture at -78 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature over 16 hours.

  • Validation: The resulting diastereomeric mixture can be analyzed for optical purity using chiral HPLC (e.g., Lux i-Amylose-3 column, heptane/propan-2-ol 95:5)[1].

    • Storage Note: Acetal-protected intermediates are prone to spontaneous hydrolysis; they must be stored at -30 °C to maintain structural integrity[1].

Pathway Visualization

Pathway A Unprotected 4-Oxoisophorone D Nucleophilic Alkynylation (BuLi, -78°C) A->D B 7,9,9-Trimethyl-1,4-dioxaspiro [4.5]dec-6-en-8-one B->D C Propylene Ketal (1,3-Dioxane) C->D E Complex Mixture (Poor Selectivity) D->E F High Yield 1,2-Addition (Clean Product) D->F G Moderate Yield (Sluggish Deprotection) D->G

Synthetic workflow comparing ketal protecting groups during nucleophilic alkynylation.

References

  • Ferenczei, J., Blahout, V., Dvořáková, H., Brancale, A., Cuřínová, P., Labíková, M., Kohout, M., Setnička, V., & Perlíková, P. (2025). Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates. Journal of Natural Products.[Link]

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Safety & Regulatory Compliance

Safety

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Executive Summary & Chemical Profile 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6) is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Executive Summary & Chemical Profile

7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS: 14203-64-6) is a specialized cyclic enone acetal frequently utilized as a synthetic intermediate in drug development and natural product synthesis, such as the synthesis of the antiparasitic agent callunene[1]. While it is a highly valuable building block, its unique structural features require stringent, non-standard disposal considerations. This guide provides researchers and EHS professionals with a self-validating, step-by-step operational plan to safely manage and dispose of this compound, preventing dangerous downstream reactions in waste consolidation streams.

Table 1: Physicochemical and Hazard Profile

Parameter Specification Logistical & Disposal Implication
CAS Number 14203-64-6 Mandatory identifier for EHS waste manifests[2].
Molecular Formula C11H16O3 Dictates classification as Non-Halogenated Organic Waste[2].
Molecular Weight 196.24 g/mol Used to calculate the theoretical yield of hydrolysis products if neutralization fails[3].
Hazard Statements H302, H315, H319, H335 Necessitates handling in a fume hood with nitrile gloves and safety goggles[4].

| Chemical Stability | Acid-labile (Acetal) | Strictly incompatible with acidic waste streams; requires pH ≥ 7[1]. |

Mechanistic Causality: The Danger of Acetal Hydrolysis

In complex syntheses, the 1,4-dioxaspiro ring system acts as an ethylene glycol acetal to mask the highly reactive 4-keto group of 4-oxoisophorone[1]. While this kinetic stability is advantageous during neutral or basic synthetic steps, it presents a latent hazard during disposal.

Acetals are highly susceptible to acid-catalyzed hydrolysis. If 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is indiscriminately added to an uncharacterized, acidic waste carboy, it will undergo spontaneous hydrolysis. This reaction releases ethylene glycol and the parent ketone (4-oxoisophorone). This unintended side-reaction alters the waste's toxicity profile, generates heat (exotherm), and can lead to unexpected pressure buildup in sealed EHS containers. Therefore, proactive pH validation is not just a regulatory formality—it is a critical chemical safety imperative.

Self-Validating Disposal Protocols

To ensure absolute safety, every disposal action involving this compound must be treated as a self-validating system. The protocol below uses pH as a definitive go/no-go gatekeeper.

Phase 1: Matrix Assessment & The pH Validation Gate

  • Determine the Waste State: Identify whether the waste containing 14203-64-6 is neat (solid/powder) or dissolved in a solvent matrix[2].

  • The pH Validation Gate (Self-Validating Step): For solvent mixtures, extract a 1 mL aliquot of the waste solution and apply a drop to universal pH indicator paper.

    • Causality Check: A pH of 7–8 validates that the environment is safe for acetal disposal. If the paper turns red (pH < 7), the system invalidates the direct disposal route, triggering the mandatory neutralization step to prevent hydrolysis.

Phase 2: Active Quenching & Neutralization 3. Neutralize Acidic Matrices: If the pH is < 7, transfer the waste to a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. 4. Base Addition: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise. Monitor for CO₂ gas evolution. 5. Re-validation: Continue stirring until gas evolution ceases. Re-test the solution with pH paper to confirm a stable pH of 7–8.

Phase 3: Containment & Labeling 6. Liquid Waste Consolidation: Transfer the neutralized solution into an EHS-approved, chemically compatible container designated strictly for Non-Halogenated Organic Waste . 7. Solid Waste Handling: For neat solid waste or contaminated consumables (e.g., weighing boats, filter paper), sweep up without creating dust and place in a sealed, puncture-resistant solid organic waste container[2]. 8. EHS Manifesting: Affix a hazardous waste tag. Explicitly list "7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one" and the exact solvent matrix. Do not use abbreviations or trade names.

Emergency Spill Response

  • Solid Spills: Do not use compressed air or dry sweeping, which aerosolizes the powder. Gently cover the spill with damp paper towels, sweep into a chemically resistant dustpan, and deposit into a solid waste container[2].

  • Liquid Spills: Absorb the liquid using an inert, non-acidic material (e.g., vermiculite or clean sand). Never use acidic spill absorbents , as this will immediately trigger the hydrolysis mechanism described in Section 2. Wash the spill area with a mild soap and water solution to remove residual traces[4].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one State Determine Waste State Start->State Solid Solid / Neat Chemical State->Solid Solution In Solvent Solution State->Solution SolidWaste Solid Organic Waste Stream Solid->SolidWaste CheckpH Check pH of Solution Solution->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Neutral Neutral/Basic (pH ≥ 7) CheckpH->Neutral Neutralize Neutralize with Weak Base (e.g., NaHCO3) Acidic->Neutralize Prevent Hydrolysis NonHal Non-Halogenated Organic Waste Stream Neutral->NonHal Neutralize->NonHal EHS EHS Collection & Incineration NonHal->EHS SolidWaste->EHS

Figure 1: Decision tree for the safe disposal of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.

References

  • Aaron Chemicals LLC. "Safety Data Sheet: 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (CAS 14203-64-6)." Aaronchem.
  • Aaron Chemicals LLC. "14203-64-6 | 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Catalog Data." Aaronchem.
  • Matous, P. et al. "Stereoanalysis of the Antiparasitic Natural Product Callunene and Its Synthetic Intermediates." ACS Publications.
  • BLD Pharm. "Product Information and Safety: 1,4-Dioxaspiro[4.5]dec-6-en-8-one." BLDpharm.

Sources

Handling

A Senior Application Scientist's Guide to Handling 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

This document provides a comprehensive safety and handling protocol for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. As a valued professional in research and development, your safety is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive safety and handling protocol for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. As a valued professional in research and development, your safety is paramount. This guide moves beyond a simple checklist, offering a framework grounded in chemical reactivity and risk assessment to ensure your work is both innovative and safe. The procedural recommendations herein are synthesized from an analysis of the compound's structural motifs and data from analogous chemical structures.

Hazard Profile Analysis: An Insight-Driven Approach

  • α,β-Unsaturated Ketone: This is the primary reactive center. Enones are known electrophiles and can act as Michael acceptors. This reactivity is a key consideration for potential biological interactions, suggesting a likelihood of skin and eye irritation.[1][2] Structurally similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

  • Dioxaspiroketal: This group is generally stable under neutral and basic conditions but can be sensitive to strong acids. While less reactive than the enone, its presence contributes to the overall lipophilicity of the molecule.

  • General Ketone Hazards: Ketones as a class of solvents demand specific attention to glove selection, as many standard glove materials offer poor resistance.[5][6]

Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant. All handling procedures must reflect this hazard level.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.[7][8]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1]

  • Primary Protection: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[9][10]

  • Secondary Protection: When there is a significant risk of splashing or when handling quantities greater than a few grams, a full-face shield must be worn in conjunction with safety goggles.[8] A face shield alone is not a substitute for goggles.

Hand Protection

Choosing the correct gloves is arguably the most critical PPE decision for handling this ketone-containing compound. The material's resistance to ketones and related solvents is the primary selection criterion.[6][11]

Glove MaterialSuitability for KetonesRationale & Causality
Butyl Excellent Offers high resistance to permeation by ketones, esters, and gases, making it an ideal choice for direct handling and in case of spills.[5][6]
Polyvinyl Alcohol (PVA) Excellent Provides extremely high resistance to ketones and other aromatic/chlorinated solvents. Crucial Limitation: PVA degrades rapidly upon contact with water; it must not be used in aqueous environments or with wet hands.[5][12]
Viton™ Excellent Recommended for handling extremely hazardous chemicals due to its high resistance to a broad range of chemicals, including aromatic and chlorinated solvents.[5][6]
Nitrile Fair to Poor While suitable for general laboratory use and incidental contact with some chemicals, standard nitrile gloves offer limited protection against prolonged exposure to ketones and may degrade.[6][9] They should not be used for extended handling.
Latex Not Recommended Offers poor chemical resistance to ketones and presents an allergy risk.[9]

Operational Directive: For all handling procedures, double-gloving with a robust outer glove (e.g., Butyl) over a standard nitrile inner glove is recommended. Inspect gloves for any signs of degradation or puncture before each use.[2][8]

Body and Respiratory Protection
  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.[7] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes, preferably made of a chemically resistant material, are mandatory in the laboratory.[9]

  • Respiratory Protection: All work with this compound, especially in solid form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[7][9] If engineering controls fail or for emergency spill response, a full-face respirator with appropriate cartridges may be necessary.[10][13]

Operational and Disposal Plans

A systematic workflow minimizes exposure and prevents contamination. The following procedural steps are designed to be a self-validating system for safe handling.

Step-by-Step PPE Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling & Disposal cluster_doffing Doffing Phase (Exiting Hood) A 1. Verify Fume Hood Certification & Airflow B 2. Don Inner Gloves (Nitrile) A->B C 3. Don Lab Coat (Fully Buttoned) B->C D 4. Don Safety Goggles C->D E 5. Don Outer Gloves (Butyl or equivalent) D->E F 6. Perform Chemical Manipulation in Fume Hood E->F G 7. Dispose of Contaminated Waste in Designated Container F->G H 8. Remove Outer Gloves (Avoid touching outer surface) G->H I 9. Remove Lab Coat H->I J 10. Remove Goggles I->J K 11. Remove Inner Gloves & Wash Hands Thoroughly J->K

Spill and Emergency Response
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Use a spill kit with absorbent materials suitable for chemical spills.

  • Clean & Dispose: Collect absorbed material in a sealed, labeled hazardous waste container.[10]

Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical: Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container according to your institution's Environmental Health & Safety (EHS) guidelines.[7] Do not pour down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound (gloves, pipette tips, absorbent paper) must be collected in a designated hazardous waste container.[2]

  • Empty Containers: "Empty" containers may retain hazardous residue. Triple-rinse with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[7]

Visualized PPE Selection Matrix

The choice of PPE can be adapted based on the scale and potential for exposure of the planned experiment. This decision matrix provides a logical framework for scaling your protective measures.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of scientific integrity and responsible research.

References

  • Personal Protective Equipment Hand and Arm Protection (Appendix D). (n.d.). Google Cloud.
  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. (n.d.). Safety Gloves.
  • Ketodex ketone-resistant Gauntlets. (n.d.). CFS Fibreglass.
  • Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. (n.d.). PalmFlex.
  • Chemical Resistant Gloves. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET for 1,4-dioxaspiro[4.5]decan-8-one. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Wellington Fragrance.
  • Personal protective equipment for handling 1-(1-Hydroxy-cyclopentyl)-ethanone. (2025). BenchChem.
  • Personal protective equipment for handling 3,5-Cycloheptadien-1-one. (2025). BenchChem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • 1,4-Dioxaspiro[4.5]decan-8-one SDS. (n.d.). ECHEMI.
  • 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet. (2018, June 22). Synerzine.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Dival.
  • 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Safety Information. (n.d.). Merck.
  • Safety Data Sheet for 6-oxa-9-azaspiro[4.5]decane hydrochloride. (2025, August 11). Aaronchem.
  • Chapter 3 - Personal Protective Equipment. (n.d.). Cornell University Environment, Health and Safety.
  • Safety Data Sheet for (3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[5][12]dioxolo[4,5-c]pyran]-6',7'-diol. (2024, December 19). CymitQuimica. Retrieved March 14, 2026, from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
Reactant of Route 2
7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
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